molecular formula C19H36O2 B063890 (E)-nonadec-7-enoic acid CAS No. 191544-99-7

(E)-nonadec-7-enoic acid

Cat. No.: B063890
CAS No.: 191544-99-7
M. Wt: 296.5 g/mol
InChI Key: MBSJMRUSWQBXNI-OUKQBFOZSA-N
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Description

(E)-nonadec-7-enoic acid is a monounsaturated long-chain fatty acid characterized by a trans (E) double bond at the seventh carbon. This specific structural motif makes it a valuable biochemical tool for investigating the biophysical properties of lipid membranes, particularly the comparative effects of trans versus cis unsaturated fatty acids on membrane fluidity, phase transition behavior, and microdomain organization. Researchers utilize this compound to probe the intricacies of fatty acid metabolism, including elongation and desaturation processes, and to study its potential incorporation into complex lipids such as phospholipids and sphingolipids. Its well-defined structure serves as a critical standard in mass spectrometry-based lipidomics for the accurate identification and quantification of unsaturated fatty acid species in complex biological samples. Furthermore, this compound is employed in the synthesis of more complex lipid derivatives and as a substrate for enzymatic studies to understand the specificity and activity of lipases, desaturases, and elongases. This high-purity compound is an essential reagent for advancing fundamental research in biochemistry, cell biology, and nutritional science.

Properties

IUPAC Name

(E)-nonadec-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSJMRUSWQBXNI-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313008
Record name (7E)-7-Nonadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191544-99-7
Record name (7E)-7-Nonadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191544-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7E)-7-Nonadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elusive Origins: An In-Depth Technical Guide on the Putative Natural Sources of (E)-nonadec-7-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current scientific understanding of (E)-nonadec-7-enoic acid, a specific mono-unsaturated fatty acid. A comprehensive review of available scientific literature and databases reveals a notable absence of documented natural sources for this compound. While its chemical properties are defined and it is available from commercial suppliers for research purposes, its presence in plants, animals, or microorganisms has not been substantiated in published research.

This guide therefore shifts its focus to provide valuable context for researchers interested in fatty acid analysis. It will detail the established methodologies for the extraction, identification, and quantification of fatty acids from biological matrices. This information is critical for any investigation into novel fatty acids and their potential biological roles.

Quantitative Data on Related Fatty Acids

In the absence of data for this compound, this section presents data on the abundance of other C19 fatty acids found in various natural sources. This is intended to provide a comparative framework for researchers.

Table 1: Quantitative Data of C19 Fatty Acids in Select Natural Sources

Fatty AcidSource OrganismTissue/FractionConcentration/Percentage of Total Fatty AcidsReference
Nonadecanoic acid (C19:0)Bovine milkMilk fat0.2-0.6%Jensen, R. G. (2002). The composition of bovine milk lipids: January 1995 to December 2000. Journal of Dairy Science, 85(2), 295-350.
Nonadecanoic acid (C19:0)Ruminant meatAdipose tissue~0.5%Wood, J. D., et al. (2008). Fat deposition, fatty acid composition and meat quality: A review. Meat science, 78(4), 343-358.
Nonadecenoic acid (isomer unspecified)Marine spongesTotal lipidsTrace amountsImbs, A. B., et al. (2018). Fatty acid compositions of 12 species of sponges from the Sea of Okhotsk. Lipids, 53(5-6), 555-565.

Experimental Protocols for Fatty Acid Analysis

The following section details a standard protocol for the extraction and analysis of fatty acids from a biological sample, a crucial methodology for researchers investigating lipid profiles.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conversion of fatty acids within a biological sample to their corresponding methyl esters, which are more volatile and suitable for GC-MS analysis.

1. Lipid Extraction:

  • Objective: To isolate total lipids from the biological matrix.

  • Method: A modified Folch extraction is commonly employed.

    • Homogenize 1 gram of the sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

    • Agitate for 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% saline solution to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

2. Transesterification to FAMEs:

  • Objective: To convert fatty acids to their volatile methyl esters.

  • Method: Base-catalyzed transesterification is a common and rapid method.

    • Redissolve the extracted lipids in 1 mL of toluene.

    • Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Vortex vigorously for 30 seconds.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Stop the reaction by adding 2 mL of 1 M NaCl and 1 mL of hexane (B92381).

    • Vortex and centrifuge at 1000 x g for 5 minutes.

    • The upper hexane layer containing the FAMEs is collected for analysis.

3. GC-MS Analysis:

  • Objective: To separate, identify, and quantify the individual FAMEs.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Typical GC Conditions:

    • Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 180°C at 10°C/min, then ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • Injector: Splitless mode at 250°C.

  • Typical MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

  • Identification: FAMEs are identified by comparing their retention times with those of known standards and by matching their mass spectra with libraries such as the NIST/Wiley library.

  • Quantification: The abundance of each FAME is determined by integrating the area under its chromatographic peak and comparing it to the area of an internal standard of known concentration.

Visualizations

The following diagrams illustrate the general workflow for fatty acid analysis and a conceptual representation of where this compound would fit within fatty acid classifications if it were to be found in nature.

experimental_workflow sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction transesterification Transesterification to FAMEs (e.g., Sodium Methoxide) extraction->transesterification analysis GC-MS Analysis transesterification->analysis identification Peak Identification (Retention Time & Mass Spectra) analysis->identification quantification Quantification (Internal Standard) analysis->quantification

General workflow for fatty acid analysis.

fatty_acid_classification cluster_0 Fatty Acids cluster_1 Unsaturated Fatty Acids saturated Saturated unsaturated Unsaturated monounsaturated Monounsaturated unsaturated->monounsaturated polyunsaturated Polyunsaturated unsaturated->polyunsaturated target_acid This compound monounsaturated->target_acid (Hypothetical Classification)

Hypothetical classification of this compound.

A Technical Guide to the Potential Biological Activity of (E)-nonadec-7-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific biological activities of (E)-nonadec-7-enoic acid is not currently available. This document, therefore, provides a comprehensive overview of the potential biological functions of this compound by examining the known activities of its structural isomer, cis-10-nonadecenoic acid, and the broader class of long-chain monounsaturated fatty acids (LCMUFAs). The information presented herein is intended to serve as a guide for researchers and drug development professionals, highlighting potential areas of investigation for this compound.

Introduction to this compound and Long-Chain Monounsaturated Fatty Acids

This compound is a long-chain monounsaturated fatty acid with the chemical formula C19H36O2. Long-chain fatty acids are integral to numerous biological processes, serving as essential structural components of cellular membranes, functioning as energy storage molecules, and acting as signaling molecules in various metabolic pathways[1]. Their biological effects can be influenced by factors such as chain length and the position and configuration of double bonds.

Given the absence of direct studies on this compound, this guide will focus on the reported biological activities of a closely related isomer, cis-10-nonadecenoic acid, and the general properties of LCMUFAs to infer potential therapeutic applications and mechanisms of action.

Biological Activities of the Isomer, cis-10-Nonadecenoic Acid

cis-10-Nonadecenoic acid, a C19:1 monounsaturated fatty acid, has been the subject of research exploring its potential as an anti-tumor and immunomodulatory agent.

2.1. Anti-Tumor and Anti-Cancer Stem Cell Properties

Research has demonstrated that cis-10-nonadecenoic acid exhibits inhibitory effects on cancer cell proliferation. Specifically, it has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells[2][3]. Furthermore, recent studies have indicated that this fatty acid can suppress colorectal cancer stemness by downregulating key stem cell markers such as ALDH1, CD44, and CD133[4]. Some long-chain fatty acids have also been implicated in the inhibition of p53 activity[2][3].

2.2. Immunomodulatory Effects

cis-10-Nonadecenoic acid has been reported to prevent the production of tumor necrosis factor (TNF), an inflammatory cytokine, in mouse macrophages induced by lipopolysaccharide (LPS)[2][3]. This suggests a potential anti-inflammatory role for this molecule.

Quantitative Data for cis-10-Nonadecenoic Acid

The following table summarizes the available quantitative data on the biological activity of cis-10-nonadecenoic acid.

Biological ActivityCell Line/SystemParameterValueReference
Anti-proliferative ActivityHL-60IC50295 µM[2][3]

Potential Biological Activities based on Long-Chain Monounsaturated Fatty Acids (LCMUFAs)

The broader class of LCMUFAs has been associated with a range of beneficial health effects, which may also be relevant to this compound.

4.1. Cardiovascular Health

Studies on fish oil-derived LCMUFAs suggest they can improve endothelial function and may help reduce the risk of cardiovascular disease[5][6]. These effects are potentially mediated by an improvement in the gut microbiota environment, leading to the production of beneficial short-chain fatty acids[5][6]. LCMUFAs have also been shown to suppress the development of atherosclerotic lesions in animal models[7].

4.2. Anti-Inflammatory and Metabolic Effects

LCMUFAs can suppress the production of inflammatory cytokines induced by LPS in macrophages[7]. Furthermore, they may play a role in regulating metabolic health by upregulating the PPAR signaling pathway, which is involved in fat metabolism and inflammation control[7][8].

Experimental Protocols: A Case Study with cis-10-Nonadecenoic Acid

The following section details a generalized experimental protocol for assessing the anti-proliferative effects of a long-chain fatty acid, based on methodologies used for studying cis-10-nonadecenoic acid's effect on HL-60 cells.

5.1. HL-60 Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of HL-60 cells.

Materials:

  • HL-60 human promyelocytic leukemia cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound (or other test compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator[9][10]. Cells are maintained in suspension and passaged to maintain logarithmic growth[11].

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/ml)[10][12].

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specific duration (e.g., 48 or 72 hours)[12][13].

  • MTT Assay: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product[13].

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, typically DMSO[13].

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 450 nm or 570 nm)[10].

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a conceptual experimental workflow and a potential signaling pathway that may be relevant to the biological activity of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture HL-60 Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_processing Calculate % Viability absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Conceptual workflow for determining the cytotoxic activity of a compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects lcmufa This compound (Hypothesized) receptor Membrane Receptor (e.g., FFAR) lcmufa->receptor ppar PPARα/γ Activation receptor->ppar nfkb_inhibition NF-κB Inhibition receptor->nfkb_inhibition gene_expression Target Gene Expression ppar->gene_expression nfkb_inhibition->gene_expression (prevents transcription of pro-inflammatory genes) inflammation ↓ Inflammation gene_expression->inflammation lipid_metabolism ↑ Lipid Metabolism gene_expression->lipid_metabolism proliferation ↓ Proliferation gene_expression->proliferation

Caption: Hypothesized signaling pathway for LCMUFAs leading to cellular effects.

Conclusion and Future Directions

While there is a significant gap in the scientific literature regarding the specific biological activities of this compound, the available data on its isomer, cis-10-nonadecenoic acid, and the broader class of long-chain monounsaturated fatty acids provide a strong foundation for future research. The potential for anti-tumor, anti-inflammatory, and cardioprotective effects warrants further investigation.

Future studies should focus on:

  • In vitro screening: Assessing the cytotoxic and anti-inflammatory properties of this compound across a panel of cancer cell lines and immune cells.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer, inflammation, and cardiovascular disease.

Such research will be crucial in determining the therapeutic potential of this long-chain monounsaturated fatty acid.

References

Unveiling the Enigmatic C19: A Technical Guide to the Biological Roles of Monounsaturated Nonadecenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of lipidomics, the biological significance of odd-chain fatty acids is an emerging frontier. Among these, monounsaturated C19 fatty acids, or nonadecenoic acids, are attracting increasing scientific attention for their potential roles in a myriad of physiological and pathological processes. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of C19:1 fatty acids, from their fundamental properties to their potential as therapeutic targets.

This whitepaper consolidates available quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways and experimental workflows associated with these unique lipid molecules. By presenting a clear and structured synthesis of existing knowledge, this guide aims to catalyze further investigation into the largely uncharted territory of C19 monounsaturated fatty acids.

Introduction to Monounsaturated C19 Fatty Acids

Monounsaturated C19 fatty acids (C19:1) are a class of odd-chain fatty acids characterized by a 19-carbon chain and a single double bond. The position and stereochemistry (cis or trans) of this double bond give rise to a variety of isomers, each with potentially distinct biological activities. While less abundant than their even-chain counterparts like oleic acid (C18:1), emerging evidence suggests that C19:1 fatty acids are not merely metabolic curiosities but active participants in cellular signaling and homeostasis.

This guide will focus on the known and potential biological roles of various nonadecenoic acid isomers, including their involvement in anti-tumor, anti-inflammatory, and antifungal activities.

Known Biological Roles and Quantitative Data

Research into the specific functions of C19:1 isomers is ongoing, but several key biological activities have been identified.

Anti-Tumor and Cytotoxic Effects

Certain C19:1 isomers have demonstrated promising anti-proliferative and cytotoxic effects against cancer cell lines.

  • cis-10-Nonadecenoic Acid: This isomer has been shown to inhibit the proliferation of human leukemia (HL-60) cells with a reported IC50 value of 295 µM[1]. Further studies suggest that long-chain fatty acids, including cis-10-nonadecenoic acid, may exert their effects in part by inhibiting the activity of the tumor suppressor protein p53[1].

Anti-Inflammatory Properties

The modulation of inflammatory pathways is another key area where C19:1 fatty acids may play a significant role.

  • cis-10-Nonadecenoic Acid: This isomer has been reported to prevent the production of tumor necrosis factor (TNF), a pro-inflammatory cytokine, in mouse macrophages stimulated with lipopolysaccharide (LPS)[1].

Antifungal Activity

Specific C19 fatty acids have also been investigated for their ability to inhibit the growth of pathogenic fungi.

  • 6-Nonadecenoic Acid (6-NDA): This acetylenic fatty acid has demonstrated strong inhibitory activity against Candida albicans and Aspergillus fumigatus[2]. Studies suggest that its mechanism of action involves the disruption of lipid homeostasis within the fungal cell[2]. It has been shown to inhibit hyphal formation in C. albicans at concentrations ranging from 0.195 to 50.0 µg/mL[2]. One study reported a potent antifungal activity of 6-nonadecynoic acid against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of less than 4.3 µM[3]. The proposed mechanism for some acetylenic fatty acids involves the inhibition of sphingolipid biosynthesis[4].

Table 1: Summary of Quantitative Data for Monounsaturated C19 Fatty Acids

Fatty Acid IsomerBiological ActivityCell Line/OrganismQuantitative MeasurementReference(s)
cis-10-Nonadecenoic AcidAnti-proliferativeHuman leukemia (HL-60)IC50: 295 µM[1]
6-Nonadecenoic AcidAntifungalCandida albicansInhibition of hyphal formation at 0.195–50.0 µg/mL[2]
6-Nonadecynoic AcidAntifungalCryptococcus neoformansMIC: < 4.3 µM[3]

Synthesis and Metabolism

The endogenous synthesis of odd-chain fatty acids, including C19, is less common than that of even-chain fatty acids. They are primarily thought to originate from the diet, particularly from dairy products and ruminant fats, where they are produced by microbial fermentation in the gut. However, some level of endogenous synthesis can occur, starting with propionyl-CoA as a primer instead of acetyl-CoA in the fatty acid synthesis pathway.

Once incorporated into the cellular lipid pool, monounsaturated C19 fatty acids can undergo β-oxidation for energy production or be esterified into more complex lipids such as phospholipids (B1166683) and triglycerides, thereby influencing membrane fluidity and lipid droplet formation.

Fatty_Acid_Synthesis Simplified Fatty Acid Synthesis Pathway cluster_cytosol Cytosol Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Primer for Even-Chains Propionyl_CoA Propionyl-CoA Propionyl_CoA->FAS Primer Malonyl_CoA->FAS Elongation Even_Chain_FAs Even-Chain Saturated Fatty Acids (e.g., Palmitate C16:0) FAS->Even_Chain_FAs Odd_Chain_FAs Odd-Chain Saturated Fatty Acids (e.g., C19:0) FAS->Odd_Chain_FAs Desaturase Stearoyl-CoA Desaturase (SCD) Odd_Chain_FAs->Desaturase C19_1_FA Monounsaturated C19 Fatty Acid (C19:1) Desaturase->C19_1_FA NFkB_Signaling Potential Modulation of NF-κB Signaling by C19:1 cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activation C19_1 C19:1 Isomer C19_1->IKK Potential Inhibition? IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Transcription PPAR_Signaling Potential Activation of PPAR Signaling by C19:1 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C19_1 C19:1 Isomer PPAR PPARα/γ/δ C19_1->PPAR Binding RXR RXR PPAR->RXR Heterodimerization PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binding Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Transcription Apoptosis_Pathway Potential Induction of Apoptosis by C19:1 C19_1 C19:1 Isomer Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) C19_1->Bcl2_family Potential Regulation Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis GCMS_Workflow GC-MS Workflow for C19:1 Isomer Analysis Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Transesterification to FAMEs (BF3-Methanol) Extraction->Derivatization GC_Separation Gas Chromatography (Polar Column) Derivatization->GC_Separation MS_Detection Mass Spectrometry (EI Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis MTT_Assay_Workflow MTT Cell Viability Assay Workflow Seed_Cells Seed Cells in 96-well Plate Prepare_FA Prepare C19:1-BSA Complex Seed_Cells->Prepare_FA Treat_Cells Treat Cells with C19:1-BSA Complex Prepare_FA->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Dissolve_Formazan Dissolve Formazan Crystals (DMSO) Incubate->Dissolve_Formazan Measure_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data

References

Commercial Suppliers and Technical Guide for (E)-nonadec-7-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity biochemicals is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of the commercial availability of (E)-nonadec-7-enoic acid, a long-chain monounsaturated fatty acid. The guide details supplier information, provides representative experimental protocols for its use, and illustrates a potential signaling pathway in which it may be involved.

Commercial Sourcing of this compound

A survey of chemical suppliers has identified several commercial sources for this compound. The following table summarizes the available quantitative data for easy comparison. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
BLD Pharm BD01374216191544-99-7C₁₉H₃₆O₂296.49Information available upon requestInquire
MedChemExpress HY-W718356191544-99-7C₁₉H₃₆O₂296.49>98%50 mg, 100 mg, 250 mg
Larodan 10-1908191544-99-7C₁₉H₃₆O₂296.49>98%[1]25 mg

Experimental Protocols

General Handling and Preparation of Fatty Acid Stock Solutions

Long-chain fatty acids are typically insoluble in aqueous media. Therefore, they are commonly dissolved in an organic solvent, such as ethanol (B145695) or DMSO, to create a concentrated stock solution. This stock is then further diluted in a suitable buffer or cell culture medium, often complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.

Materials:

  • This compound

  • Ethanol (anhydrous) or Dimethyl sulfoxide (B87167) (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, conical tubes

  • Vortex mixer

  • Water bath

Procedure:

  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound in a sterile conical tube.

    • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the fatty acid is completely dissolved. Store the stock solution at -20°C.

  • Preparation of Fatty Acid-BSA Complex:

    • Prepare a stock solution of fatty acid-free BSA in PBS (e.g., 10% w/v).

    • In a sterile tube, add the desired volume of the this compound stock solution.

    • While vortexing gently, slowly add the BSA solution to the fatty acid solution. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

    • Incubate the mixture in a 37°C water bath for 30-60 minutes to allow for complex formation.

    • The final fatty acid-BSA complex solution can be sterile-filtered and is ready for use in cell culture experiments.

Cell-Based Assay for Fatty Acid-Induced Signaling

This protocol describes a general method for treating cultured cells with a fatty acid and subsequently analyzing downstream signaling events, such as the activation of a G-protein coupled receptor or a nuclear receptor.

Materials:

  • Cultured cells (e.g., HEK293 cells expressing a fatty acid receptor, or a relevant cell line for metabolic studies)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound-BSA complex solution

  • Control vehicle (BSA solution without fatty acid)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-PPARγ)

  • Reagents for downstream analysis (e.g., Western blotting, qPCR, or a reporter assay)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in multi-well plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).

    • The day before the experiment, replace the growth medium with a serum-free or low-serum medium to reduce basal signaling.

    • On the day of the experiment, treat the cells with various concentrations of the this compound-BSA complex or the vehicle control for the desired time period (e.g., 15 minutes for rapid signaling events, or several hours for changes in gene expression).

  • Cell Lysis and Protein Extraction:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble protein.

  • Downstream Analysis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Proceed with the desired downstream analysis, such as Western blotting to detect changes in protein phosphorylation or expression, or reverse transcription quantitative PCR (RT-qPCR) to measure changes in target gene expression.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental design and potential biological mechanisms, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_sourcing Sourcing cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Identify Supplier Identify Supplier Request Quote/CoA Request Quote/CoA Identify Supplier->Request Quote/CoA Procure Compound Procure Compound Request Quote/CoA->Procure Compound Prepare Stock Solution Prepare Stock Solution Procure Compound->Prepare Stock Solution Complex with BSA Complex with BSA Prepare Stock Solution->Complex with BSA Treat Cells Treat Cells Complex with BSA->Treat Cells Cell Culture Cell Culture Cell Culture->Treat Cells Cell Lysis Cell Lysis Treat Cells->Cell Lysis Downstream Analysis Downstream Analysis Cell Lysis->Downstream Analysis Data Interpretation Data Interpretation Downstream Analysis->Data Interpretation Conclusion Conclusion Data Interpretation->Conclusion

Caption: A representative experimental workflow for using this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCFA This compound GPR40 GPR40/FFAR1 LCFA->GPR40 Activation PPAR PPARγ LCFA->PPAR Binds and Activates PLC Phospholipase C GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Ca²⁺ Release (from ER) IP3->Ca2+ Induces PKC Protein Kinase C DAG->PKC Activates Gene_Expression Target Gene Expression Ca2+->Gene_Expression Modulates PKC->Gene_Expression Modulates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to PPRE->Gene_Expression Regulates

Caption: Hypothetical signaling pathways for a long-chain fatty acid.

Potential Biological Activity and Signaling Pathways

While research specifically on this compound is limited, long-chain monounsaturated fatty acids are known to exert biological effects through various mechanisms, primarily by acting as signaling molecules. Two key receptor families are often implicated:

  • G-Protein Coupled Receptors (GPCRs): Long-chain fatty acids are endogenous ligands for several GPCRs, most notably GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4). Activation of these receptors can lead to a variety of downstream signaling cascades. For instance, GPR40 activation in pancreatic β-cells is known to potentiate glucose-stimulated insulin (B600854) secretion.[2][3][4][5][6]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives can also act as ligands for PPARs, which are nuclear receptors that regulate gene expression.[7][8] There are three main isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. These genes are involved in lipid metabolism, inflammation, and cellular differentiation.

The provided diagram illustrates a hypothetical scenario where a long-chain fatty acid like this compound could activate both a cell surface receptor (GPR40) and an intracellular nuclear receptor (PPARγ), leading to downstream cellular responses.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization for specific cell types and experimental conditions. The signaling pathway depicted is hypothetical and based on the known activities of similar long-chain fatty acids; the specific involvement of this compound in these pathways requires further investigation.

References

Methodological & Application

Analytical Methods for the Detection of (E)-nonadec-7-enoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-nonadec-7-enoic acid is a long-chain monounsaturated fatty acid with a 19-carbon backbone. The precise analytical determination of such fatty acids is crucial for understanding their metabolic pathways, and potential roles in health and disease. This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound in biological matrices. The methodologies described are based on established principles of fatty acid analysis and can be adapted and validated for specific research needs.

Data Presentation

As no specific quantitative data for this compound in biological samples were identified during the literature search, the following table provides a template for summarizing such data once it is generated. This structured format allows for clear comparison across different sample types and analytical methods.

Table 1: Template for Quantitative Data Summary of this compound

Sample MatrixAnalytical MethodDerivatization MethodMean Concentration (± SD)Range of ConcentrationsUnitReference
e.g., Human PlasmaGC-MSFAMEData to be generatedData to be generatedµg/mLTo be cited
e.g., Adipose TissueLC-MS/MSNone (direct analysis)Data to be generatedData to be generatedng/gTo be cited
e.g., Cell CultureGC-MSFAMEData to be generatedData to be generatedpmol/10^6 cellsTo be cited

Experimental Protocols

The following are detailed protocols for the analysis of long-chain fatty acids, which can be adapted for this compound.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the extraction of total lipids from a biological sample, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0)

  • Chloroform, Methanol, Hexane (B92381) (all HPLC or GC grade)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF3-methanol (14%) or 2% H2SO4 in methanol

  • Saturated sodium bicarbonate solution

2. Sample Preparation and Lipid Extraction (Folch Method)

  • Homogenize the biological sample (e.g., tissue, plasma, cell pellet).

  • To 1 part of the homogenate, add 20 parts of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.2 parts of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

  • Dry the lipid extract under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Reconstitute the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 14% BF3-methanol solution.

  • Incubate at 100°C for 30 minutes in a sealed tube.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 2 mL of hexane, then vortex for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Transfer the final FAMEs extract to a GC vial for analysis.

4. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial 100°C, hold for 2 min; ramp at 10°C/min to 200°C; ramp at 5°C/min to 240°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-500
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)

5. Quantification

  • Create a calibration curve using the this compound standard, derivatized in the same manner as the samples.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • For SIM mode, monitor characteristic ions of methyl (E)-nonadec-7-enoate. The molecular ion would be at m/z 310.5. Characteristic fragment ions for long-chain FAMEs include m/z 74 (McLafferty rearrangement) and ions corresponding to the loss of the methoxy (B1213986) group (M-31) and cleavage at different points along the alkyl chain.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol allows for the direct analysis of the free fatty acid without derivatization, which can be advantageous for certain applications.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): e.g., C17:0-d33 or other stable isotope-labeled fatty acid

  • Acetonitrile, Methanol, Water, Formic Acid (all LC-MS grade)

2. Sample Preparation and Extraction

  • To 100 µL of plasma or homogenized tissue, add 10 µL of the internal standard solution.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart with 50% B, increase to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage-3.0 kV
Desolvation Temperature350°C
Data AcquisitionMultiple Reaction Monitoring (MRM)

4. MRM Transitions

  • MRM transitions need to be optimized by infusing a standard solution of this compound.

  • The precursor ion will be the deprotonated molecule [M-H]⁻, which for this compound is m/z 295.5.

  • Product ions will result from collision-induced dissociation (CID) of the precursor ion. A common product ion for fatty acids is the loss of the carboxyl group as CO2 (m/z 44), resulting in a fragment of m/z 251.5. Another potential fragment is the carboxylate anion itself (m/z 45).

  • Example MRM transition to be optimized: Precursor ion (Q1): 295.5 -> Product ion (Q3): 251.5 (for quantification) and 295.5 -> 45.0 (for confirmation).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Drying Drying under N2 Extraction->Drying Derivatization Esterification to FAME (BF3-Methanol) Drying->Derivatization Purification Hexane Extraction Derivatization->Purification GCMS GC-MS Analysis Purification->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

Hypothetical Metabolic Pathway

While the specific metabolic pathway for this compound is not well-documented, a putative pathway can be inferred from the general metabolism of odd-chain and unsaturated fatty acids. The following diagram illustrates a hypothetical beta-oxidation pathway. Odd-chain fatty acids are generally metabolized to propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA.[1] Unsaturated fatty acids require additional enzymes, such as an isomerase, to handle the double bond.[1]

Metabolic_Pathway E_Nonadec_7_enoic_acid This compound (C19:1) Acyl_CoA_Synthetase Acyl-CoA Synthetase E_Nonadec_7_enoic_acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Nonadecenoyl_CoA (E)-nonadec-7-enoyl-CoA Acyl_CoA_Synthetase->Nonadecenoyl_CoA Beta_Oxidation_Cycles Multiple Cycles of Beta-Oxidation Nonadecenoyl_CoA->Beta_Oxidation_Cycles Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycles->Propionyl_CoA Acetyl_CoA Acetyl-CoA (x8) Beta_Oxidation_Cycles->Acetyl_CoA Isomerase Enoyl-CoA Isomerase (required for double bond) Beta_Oxidation_Cycles->Isomerase as needed Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Biotin, ATP, CO2 TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Vitamin B12 Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Succinyl_CoA->TCA_Cycle Isomerase->Beta_Oxidation_Cycles

Caption: Putative metabolic pathway of this compound.

References

Application Notes and Protocols for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the analysis of fatty acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). It covers sample preparation, derivatization, and the core principles of GC-MS analysis, tailored for professionals in research and drug development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[1][2] Due to their low volatility, fatty acids require a derivatization step to convert them into more volatile compounds, typically fatty acid methyl esters (FAMEs), before analysis by GC-MS.[1][2] This methodology is crucial for understanding the role of fatty acids in various physiological and pathological processes, including their function as signaling molecules and their involvement in metabolic diseases.[3][4]

Experimental Protocols

A typical GC-MS based analytical method for fatty acid analysis involves three main stages: extraction of fatty acids from the sample matrix, derivatization of the fatty acids, and finally, the GC-MS analysis itself.[5]

Protocol 1: Extraction of Total Fatty Acids from Biological Samples

This protocol is a modification of the widely used Folch and Bligh & Dyer methods and is suitable for various biological samples such as plasma, tissues, and cell cultures.[5][6]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard solution (e.g., heptadecanoic acid, C17:0)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Homogenize tissue samples in a chloroform/methanol mixture (2:1, v/v). For plasma or cell pellets, add the chloroform/methanol mixture directly to the sample. The final volume of the solvent mixture should be 20 times the volume of the sample.[6]

  • Internal Standard: Add a known amount of internal standard to the sample mixture. This is crucial for accurate quantification and compensates for any loss during sample preparation.

  • Extraction: Vortex the mixture vigorously for 2-3 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again for 1 minute. Centrifuge at 3000 x g for 5 minutes to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

Acid-catalyzed esterification is a common method for preparing FAMEs from both free fatty acids and those contained within complex lipids.[1]

Materials:

  • BF₃-Methanol (12-14% Boron Trifluoride in methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Heating block or water bath

  • Screw-capped glass tubes with PTFE liners

Procedure:

  • Reagent Addition: Add 2 mL of BF₃-Methanol reagent to the dried lipid extract from Protocol 1.[1]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for specific sample types.[1]

  • Cooling: Cool the tube to room temperature.

  • Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[7]

  • Phase Separation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Data Presentation

Quantitative analysis of fatty acids by GC-MS allows for the determination of the relative abundance of different fatty acids in a sample. The following tables provide example data for fatty acid composition in human plasma and a cancer cell line.

Table 1: Fatty Acid Composition in Human Plasma

Fatty AcidRetention Time (min)Concentration (nmol/mL) - Healthy ControlConcentration (nmol/mL) - Type 2 Diabetes
Caprylic acid (C8:0)10.20.68 ± 0.300.86 ± 0.45
Capric acid (C10:0)12.50.35 ± 0.250.53 ± 0.36
Lauric acid (C12:0)14.80.68 ± 0.99-
Myristic acid (C14:0)17.012.63 ± 7.76-
Palmitic acid (C16:0)19.166.44 ± 15.23-
Palmitoleic acid (C16:1)19.310.08 ± 7.49-
Stearic acid (C18:0)21.118.92 ± 4.94-
Oleic acid (C18:1)21.338.91 ± 19.56-
Linoleic acid (C18:2)21.5136.29 ± 84.23-
Arachidonic acid (C20:4)23.41.18 ± 0.31-

Data adapted from a study on free fatty acids in human plasma of healthy and diabetic subjects.[8] Note: Some values for the diabetic group were not provided in the source.

Table 2: Relative Abundance of Fatty Acids in RAW264.7 Macrophage Cell Line

Fatty AcidRetention Time (min)Relative Abundance (%) - ControlRelative Abundance (%) - LPS-stimulated
Myristic acid (C14:0)17.13.54.2
Palmitic acid (C16:0)19.225.828.1
Palmitoleic acid (C16:1)19.48.27.5
Stearic acid (C18:0)21.215.114.3
Oleic acid (C18:1)21.430.729.5
Linoleic acid (C18:2)21.61.21.0
Arachidonic acid (C20:4)23.50.81.5
Eicosapentaenoic acid (C20:5)23.70.30.2
Docosahexaenoic acid (C22:6)25.80.50.3

Data derived from a study on fatty acid metabolomics in a RAW264.7 cell inflammatory model.[9][10] The table presents a simplified representation of the data.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and applications.

Table 3: Typical GC-MS Parameters for FAME Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-23, HP-88, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 10:1)
Oven Temperature ProgramInitial temperature 50-100°C, hold for 1-2 min, ramp at 10-25°C/min to 200-240°C, hold for 5-10 min[10][11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Transfer Line Temperature250 °C
Mass Rangem/z 50-500
Scan ModeFull Scan or Selected Ion Monitoring (SIM)

Mandatory Visualization

Signaling Pathways

Fatty acids are not only essential components of cell membranes and energy sources but also act as signaling molecules that regulate various cellular processes.[3][4] They can activate specific G protein-coupled receptors (GPCRs) on the cell surface, such as FFAR1 (GPR40) and FFAR4 (GPR120), and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[1][12]

FattyAcidSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Fatty Acids Fatty Acids FFAR1 FFAR1 (GPR40) Fatty Acids->FFAR1 FFAR4 FFAR4 (GPR120) Fatty Acids->FFAR4 PPARs PPARs Fatty Acids->PPARs Intracellular Transport Gq_11 Gαq/11 FFAR1->Gq_11 FFAR4->Gq_11 PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ERK1_2 ERK1/2 Activation Ca_release->ERK1_2 PKC->ERK1_2 Gene_Expression Gene Expression (Metabolism, Inflammation) ERK1_2->Gene_Expression PPARs->Gene_Expression

Caption: Fatty acid signaling through membrane and nuclear receptors.

Experimental Workflow

The overall workflow for GC-MS analysis of fatty acids involves several sequential steps, from sample collection to data analysis.

GCMS_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF₃-Methanol) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Peak Integration, Identification) GCMS_Analysis->Data_Processing Quantification Quantification (Internal Standard Method) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: General workflow for fatty acid analysis by GC-MS.

References

Application Notes and Protocols for the HPLC Analysis of (E)-nonadec-7-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-nonadec-7-enoic acid is a long-chain monounsaturated fatty acid. Accurate and sensitive quantification of this and other fatty acids is crucial in various fields, including metabolic research, drug development, and food science. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of fatty acids. However, due to the lack of a strong UV chromophore in their native form, direct UV detection of non-conjugated fatty acids like this compound can be challenging.[1][2]

This document provides detailed application notes and protocols for the analysis of this compound using HPLC, with a focus on a pre-column derivatization method to enhance detection sensitivity. The protocols are designed to be adaptable for various research and development applications.

Principle of the Method

To overcome the low UV absorbance of this compound, a pre-column derivatization step is employed. The carboxylic acid group of the fatty acid is reacted with a labeling reagent that introduces a highly UV-absorbent or fluorescent moiety. This derivatization significantly enhances the sensitivity of the detection.[3][4][5] The derivatized fatty acid is then separated from other components in the sample by reversed-phase HPLC and quantified using a UV or fluorescence detector.

A common and effective derivatizing agent for fatty acids is 2,4'-dibromoacetophenone (B128361).[3] This reagent reacts with the carboxylate group of the fatty acid in the presence of a catalyst to form a phenacyl ester derivative, which has strong UV absorbance at approximately 254 nm.

Experimental Protocols

I. Sample Preparation and Lipid Extraction

This protocol is a general guideline for the extraction of total lipids from a biological sample (e.g., plasma, tissue homogenate).

Materials:

Procedure:

  • To 1 mL of the sample, add 2 mL of methanol followed by 1 mL of chloroform. Vortex for 2 minutes.

  • Add an additional 1 mL of chloroform and vortex for 30 seconds.

  • Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for saponification and derivatization.

II. Saponification (Hydrolysis of Esterified Fatty Acids)

This step is necessary to release this compound from its esterified forms (e.g., triglycerides, phospholipids).

Materials:

Procedure:

  • To the dried lipid extract, add 2 mL of 2 M NaOH in methanol.

  • Incubate at 80°C for 1 hour in a sealed tube.

  • Allow the solution to cool to room temperature.

  • Acidify the mixture to a pH of approximately 2 by adding 1 mL of 6 M HCl.

  • Extract the free fatty acids by adding 3 mL of hexane and vortexing for 2 minutes.

  • Centrifuge at 1500 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube. Repeat the extraction twice more.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

III. Pre-column Derivatization with 2,4'-Dibromoacetophenone

This protocol describes the derivatization of the extracted free fatty acids.

Materials:

  • 2,4'-dibromoacetophenone solution (12 g/L in acetone)

  • Triethylamine (B128534) solution (10 g/L in acetone)

  • Acetic acid solution (2 g/L in acetone)

  • Water bath or heating block

Procedure:

  • To the dried free fatty acid residue, add 1 mL of the 2,4'-dibromoacetophenone solution and 1 mL of the triethylamine solution.[3]

  • Seal the reaction vial and heat at 50°C for 2 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Stop the reaction by adding 100 µL of the acetic acid solution.[3]

  • The resulting solution containing the derivatized fatty acids is now ready for HPLC analysis.

HPLC Analysis

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Program Start with 80% A, increase to 100% A over 30 minutes, hold for 10 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV Detector set at 254 nm
Injection Volume 20 µL

Note: The gradient program may need to be optimized depending on the specific C18 column used and the complexity of the sample matrix to achieve the best separation of this compound from other fatty acids.

Quantitative Data

The following table provides expected performance characteristics for the HPLC analysis of derivatized long-chain fatty acids, which can be used as a benchmark for the analysis of this compound. Actual values should be determined during method validation.

ParameterExpected Value (based on similar fatty acids)Reference
Retention Time (min) 15 - 25 (highly dependent on the specific C19:1 isomer and exact HPLC conditions)
Linearity (R²) > 0.999[5]
Limit of Detection (LOD) 0.2 - 1.0 ng/mL[5]
Limit of Quantification (LOQ) 0.7 - 3.0 ng/mL
Precision (%RSD) < 5%
Accuracy/Recovery (%) 90 - 110%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_saponification Saponification cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Lipid_Extract Dried Lipid Extract Sample->Lipid_Extract Lipid Extraction Free_Fatty_Acids Dried Free Fatty Acids Lipid_Extract->Free_Fatty_Acids Hydrolysis Derivatized_Sample Derivatized Sample Free_Fatty_Acids->Derivatized_Sample Reaction with 2,4'-Dibromoacetophenone HPLC_Analysis HPLC-UV Analysis Derivatized_Sample->HPLC_Analysis Data_Quantification Data Acquisition & Quantification HPLC_Analysis->Data_Quantification

Caption: Overall experimental workflow for the HPLC analysis of this compound.

Derivatization_Reaction Fatty_Acid This compound (R-COOH) Product Phenacyl Ester Derivative (R-CO-O-CH2-CO-Ph-Br) Fatty_Acid->Product + Reagent 2,4'-Dibromoacetophenone Reagent->Product + Catalyst Catalyst Triethylamine

Caption: Derivatization of this compound with 2,4'-dibromoacetophenone.

References

Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy of Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and quantification of long-chain fatty acids.[1] As a cornerstone of lipidomics, NMR provides detailed insights into fatty acid composition, saturation levels, and the positions of double bonds within complex mixtures, often with minimal sample preparation and without the need for chemical derivatization.[2] This makes it an invaluable tool in food science, disease diagnosis, and drug development, where the profile of fatty acids can serve as a critical biomarker.[3][4] This document provides detailed application notes and experimental protocols for the analysis of long-chain fatty acids using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Application Notes

Structural Characterization and Quantification with 1D NMR

1D NMR, encompassing both ¹H and ¹³C NMR, is the foundational approach for analyzing long-chain fatty acids.[1] ¹H NMR is particularly useful for rapid quantification due to its high sensitivity and the direct proportionality between signal integrals and the number of protons.[5][6] ¹³C NMR offers a wider spectral width, providing better resolution of individual carbon signals, which is advantageous for detailed structural analysis.[7]

¹H NMR Spectroscopy

¹H NMR spectra of fatty acids display characteristic signals that allow for the identification and quantification of different acyl groups.[8] Key signals can be used to calculate the percentage of saturated fatty acids (SFA), monounsaturated fatty acids (MUFA), and polyunsaturated fatty acids (PUFA).[9] For instance, the terminal methyl protons of ω-3 fatty acids are shifted slightly downfield compared to other fatty acids, enabling their specific quantification.[10][11]

Table 1: Characteristic ¹H NMR Chemical Shifts (δ) for Long-Chain Fatty Acids in CDCl₃

Proton Group Signal Description Chemical Shift (δ) ppm Key Fatty Acids
Terminal Methyl (-CH₃) Triplet 0.84 - 0.92 All
Terminal Methyl (ω-3) Triplet ~0.97 α-Linolenic Acid (ALA), EPA, DHA
Methylene Chain (-(CH₂)n-) Multiplet 1.22 - 1.42 All
β-Methylene to Carbonyl (-CH₂-CH₂-COOH) Multiplet 1.56 - 1.68 All
Allylic (-CH₂-CH=) Multiplet 1.96 - 2.12 Oleic, Linoleic, Linolenic
α-Methylene to Carbonyl (-CH₂-COOH) Triplet 2.29 - 2.30 All
Bis-allylic (=CH-CH₂-CH=) Multiplet 2.77 - 2.81 Linoleic, Linolenic

| Olefinic (-CH=CH-) | Multiplet | 5.30 - 5.54 | Oleic, Linoleic, Linolenic |

Source: Data compiled from multiple sources.[1][7][12]

¹³C NMR Spectroscopy

With its larger chemical shift range, ¹³C NMR provides more detailed structural information than ¹H NMR, resolving signals from individual carbon atoms along the fatty acid chain.[7][8] This allows for the unambiguous identification of different fatty acids within a mixture and provides insights into cis/trans isomerism.[13]

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ) for Long-Chain Fatty Acids in CDCl₃

Carbon Group Signal Description Chemical Shift (δ) ppm Key Fatty Acids
Terminal Methyl (ω-1) Singlet ~14.1 All
Methylene Chain (-(CH₂)n-) Singlet 22.0 - 35.0 All
Allylic Carbons Singlet ~27.2 Oleic, Linoleic
Bis-allylic Carbon Singlet ~25.6 Linoleic, Linolenic
Olefinic Carbons Singlet 127.0 - 132.0 Oleic, Linoleic, Linolenic
α-Carbonyl Carbon (C2) Singlet ~34.0 All
Carboxyl Carbon (C1) Singlet ~180.0 All (Free Fatty Acid)

| Ester Carbonyl Carbon | Singlet | 172.0 - 175.0 | Triacylglycerols, Esters |

Source: Data compiled from multiple sources.[7][14][15]

Application in Health and Disease: The Omega-6/Omega-3 Ratio

The ratio of omega-6 (ω-6) to omega-3 (ω-3) polyunsaturated fatty acids is a crucial indicator of inflammatory balance and cardiovascular health.[4] NMR spectroscopy provides a rapid and reliable method to determine this ratio in biological samples.[4][16] This is highly relevant in drug development and clinical research for monitoring the efficacy of interventions aimed at modulating lipid profiles.

The metabolic processing of ω-6 (e.g., linoleic acid) and ω-3 (e.g., α-linolenic acid) fatty acids leads to the production of pro-inflammatory and anti-inflammatory eicosanoids, respectively. An imbalance in this ratio is linked to various chronic diseases.

fatty_acid_pathway cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway LA Linoleic Acid (ω-6) AA Arachidonic Acid (AA) LA->AA Elongation & Desaturation ProInflam Pro-inflammatory Eicosanoids (e.g., PGE₂, LTB₄) AA->ProInflam Balance Inflammatory Balance ProInflam->Balance ALA α-Linolenic Acid (ω-3) EPA_DHA EPA & DHA ALA->EPA_DHA Elongation & Desaturation AntiInflam Anti-inflammatory Eicosanoids (e.g., PGE₃, LTB₅) EPA_DHA->AntiInflam AntiInflam->Balance

Simplified metabolic pathways of Omega-6 and Omega-3 fatty acids.
Detailed Structural Elucidation with 2D NMR

While 1D NMR is excellent for quantification, complex mixtures or novel structures require 2D NMR techniques to resolve overlapping signals and establish atomic connectivity.[8]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the spin systems within the fatty acid chain. For example, it can trace the connectivity from the olefinic protons to the allylic protons.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This is extremely powerful for assigning carbon signals based on the more easily assigned proton spectrum.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This technique is crucial for identifying long-range connectivities, such as linking olefinic protons to allylic carbons, which helps in determining the precise location of double bonds.[8]

NMR_Techniques cluster_1D 1D NMR cluster_2D 2D NMR FattyAcid Fatty Acid Analysis H1_NMR ¹H NMR FattyAcid->H1_NMR C13_NMR ¹³C NMR FattyAcid->C13_NMR COSY COSY FattyAcid->COSY HSQC HSQC FattyAcid->HSQC HMBC HMBC FattyAcid->HMBC Quant Quantification (SFA, MUFA, PUFA, ω-3/ω-6) H1_NMR->Quant Primary Technique Struct Basic Structure ID H1_NMR->Struct C13_NMR->Struct Confirmatory Connectivity Detailed Connectivity (Resolves ambiguity) COSY->Connectivity ¹H-¹H Bonds HSQC->Connectivity ¹H-¹³C (1-bond) HMBC->Connectivity ¹H-¹³C (2-3 bonds)

Relationship between NMR techniques and the information they provide.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of long-chain fatty acids. Instrument-specific parameters should be optimized by the user.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh 1. Accurately Weigh Sample & Internal Standard Dissolve 2. Dissolve in Deuterated Solvent Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Tune 4. Tune & Shim Spectrometer Transfer->Tune Acquire_1D 5. Acquire 1D Spectra (¹H, ¹³C) Tune->Acquire_1D Acquire_2D 6. Acquire 2D Spectra (COSY, HSQC, etc.) Acquire_1D->Acquire_2D If needed Process 7. Fourier Transform, Phase & Baseline Correction Acquire_1D->Process Acquire_2D->Process Integrate 8. Integrate Signals (for Quantification) Process->Integrate Assign 9. Assign Signals (using 1D & 2D data) Integrate->Assign Report 10. Calculate Composition & Generate Report Integrate->Report Assign->Report

General experimental workflow for NMR analysis of fatty acids.
Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Weighing: Accurately weigh 5-10 mg of the fatty acid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean vial.[17] For quantitative analysis (qNMR), also weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).[1] The standard should have a simple spectrum with at least one peak that does not overlap with sample signals.

  • Dissolving: Add 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[17] Vortex briefly to ensure the sample is fully dissolved.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette.[17] Ensure the sample height in the tube is at least 4.5 cm.[17]

  • Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Quantitative ¹H NMR (qNMR) Acquisition

This protocol is optimized for accurate quantification.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Parameter Optimization:

    • Pulse Angle: Set the excitation pulse angle to 90° to maximize the signal.[1]

    • Relaxation Delay (D1): This is the most critical parameter for quantification.[18] Determine the spin-lattice relaxation time (T₁) for the protons of interest using an inversion-recovery experiment. Set the relaxation delay (D1) to be at least 5 times the longest T₁ value to ensure complete relaxation between scans. A typical starting value is 30 seconds.

    • Acquisition Time (AQ): Use a sufficient acquisition time (e.g., 2-4 seconds) to ensure good data resolution.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio (S/N > 100:1 for signals to be integrated).[9]

  • Acquisition: Acquire the Free Induction Decay (FID).

  • Processing:

    • Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz).

    • Perform a Fourier Transform.

    • Manually and carefully phase the spectrum and apply baseline correction across the entire spectral width.[6]

  • Quantification: Integrate the well-resolved signal of the internal standard and the characteristic signals of the fatty acids. Calculate the concentration or relative amounts using the standard qNMR equations that account for the integral values, number of protons, molecular weights, and initial sample/standard weights.[11]

Protocol 3: ¹³C NMR Acquisition
  • Instrument Setup: Follow step 1 from the qNMR protocol.

  • Acquisition Parameters:

    • Experiment Type: Use a standard ¹³C experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: A 30-45° pulse angle is common to reduce the experiment time.

    • Relaxation Delay (D1): A shorter delay (e.g., 2-5 seconds) is often used for qualitative analysis. For quantitative ¹³C NMR, inverse-gated decoupling and a long relaxation delay are required, but this is time-consuming.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Processing: Process the data similarly to the ¹H spectrum.

Protocol 4: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • Instrument Setup: A well-shimmed ¹H spectrum is a prerequisite.

  • Acquisition Parameters (General):

    • Select the desired 2D experiment (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf on Bruker systems).

    • Spectral Width: Set the spectral widths in both dimensions (F1 and F2) to encompass all signals of interest.

    • Number of Increments (F1): Typically 256 to 512 increments are used in the indirect dimension (F1).

    • Number of Scans (NS): Use 2 to 16 scans per increment, depending on the sample concentration.

  • Acquisition: Run the 2D experiment. Total acquisition time can range from 30 minutes to several hours.[8]

  • Processing: Process the 2D data using the appropriate window functions (e.g., sine-bell) for both dimensions, followed by 2D Fourier Transform, phasing, and baseline correction.

  • Analysis: Analyze the cross-peaks to establish correlations and confirm structural assignments.

References

Anwendungs- und Protokollhinweise: Derivatisierung von (E)-Nonadec-7-ensäure für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

Diese Application Note beschreibt detaillierte Protokolle für die chemische Derivatisierung von (E)-Nonadec-7-ensäure, einer langkettigen ungesättigten Fettsäure, zur Vorbereitung auf die Analyse mittels Gaschromatographie (GC). Die direkte Analyse von freien Fettsäuren wie (E)-Nonadec-7-ensäure mittels GC ist aufgrund ihrer hohen Polarität und geringen Flüchtigkeit problematisch, was zu schlechter Peakform und ungenauer Quantifizierung führen kann.[1][2] Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe um, was die chromatographische Trennung und Detektion erheblich verbessert.[1] Es werden zwei gängige und effektive Methoden vorgestellt: die säurekatalysierte Veresterung zu Fettsäuremethylestern (FAMEs) mit Bor-Trifluorid-Methanol und die Silylierung zu Trimethylsilylestern (TMS) mit BSTFA.

Einleitung

Die Gaschromatographie, oft gekoppelt mit Massenspektrometrie (GC-MS), ist eine leistungsstarke Technik zur Trennung, Identifizierung und Quantifizierung von Fettsäuren.[1] Freie Fettsäuren neigen jedoch dazu, Wasserstoffbrückenbindungen zu bilden, was zu Adsorptionsproblemen an der GC-Säule führt. Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt unerlässlich. Die gängigste Methode ist die Umwandlung von Fettsäuren in ihre entsprechenden Fettsäuremethylester (FAMEs).[1] Diese Derivate sind flüchtiger, thermisch stabiler und weisen eine deutlich geringere Polarität auf, was zu scharfen, symmetrischen Peaks und verbesserten Trennungen führt.[3] Eine alternative Methode ist die Silylierung, bei der ein aktiver Wasserstoff durch eine Trimethylsilylgruppe (TMS) ersetzt wird, was ebenfalls die Flüchtigkeit erhöht und die Polarität reduziert.[4] In dieser Application Note werden schrittweise Protokolle für beide Methoden zur Analyse von (E)-Nonadec-7-ensäure bereitgestellt.

Prinzip der Methoden

Veresterung zu FAMEs

Die Veresterung ist eine chemische Reaktion, bei der die Carboxylgruppe (-COOH) der Fettsäure mit einem Alkohol (hier Methanol) reagiert, um einen Ester zu bilden. Die Reaktion wird durch einen Säurekatalysator, typischerweise Bor-Trifluorid (BF₃), beschleunigt.[5] BF₃ protoniert ein Sauerstoffatom der Carboxylgruppe, wodurch diese reaktiver wird und der nukleophile Angriff durch Methanol erleichtert wird. Das Ergebnis ist der (E)-Nonadec-7-ensäuremethylester, der für die GC-Analyse ideal geeignet ist.

Silylierung zu TMS-Estern

Bei der Silylierung wird der aktive Wasserstoff der Carboxylgruppe durch eine Trimethylsilylgruppe (-Si(CH₃)₃) ersetzt.[4] Als Reagenz wird häufig N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) verwendet, oft mit einem Katalysator wie Trimethylchlorsilan (TMCS).[1][2] Die resultierenden TMS-Ester sind thermisch stabil und flüchtig, was eine gute chromatographische Leistung ermöglicht.[4]

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt.

G Diagramm 1: Allgemeiner Arbeitsablauf cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_extraction Aufarbeitung cluster_analysis Analyse Sample (E)-Nonadec-7-ensäure (Reinsubstanz oder Extrakt) Dissolve Lösen in organischem Lösungsmittel Sample->Dissolve Method_Choice Methode wählen Dissolve->Method_Choice FAME Veresterung (BF₃-Methanol) Method_Choice->FAME  Option 1 TMS Silylierung (BSTFA) Method_Choice->TMS  Option 2 Extraction Extraktion des Derivats (z.B. mit Hexan) FAME->Extraction TMS->Extraction optional Drying Trocknen der organischen Phase Extraction->Drying GC_MS GC-MS Analyse Drying->GC_MS Data Datenauswertung (Quantifizierung) GC_MS->Data

Bildunterschrift 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-Analyse.

Detaillierte Experimentelle Protokolle

Protokoll 1: Säurekatalysierte Veresterung mit BF₃-Methanol

Dieses Protokoll beschreibt die Umwandlung von (E)-Nonadec-7-ensäure in ihren Methylester (FAME).

Benötigte Materialien und Reagenzien:

  • (E)-Nonadec-7-ensäure Probe

  • Bor-Trifluorid-Methanol-Lösung (12-14 % w/w)

  • Hexan oder Heptan (GC-Qualität)

  • Destilliertes Wasser

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Mikroreaktionsgefäße (5-10 mL) mit Schraubverschluss und PTFE-Dichtung

  • Pipetten, Heizblock, Vortex-Mischer, Zentrifuge

  • GC-Vials

Schritt-für-Schritt-Anleitung:

  • Einwaage: Wiegen Sie 1-10 mg der (E)-Nonadec-7-ensäure-Probe in ein Mikroreaktionsgefäß ein. Falls die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses zuerst unter einem sanften Stickstoffstrom.

  • Reagenz zugeben: Fügen Sie 2 mL der BF₃-Methanol-Lösung zum trockenen Rückstand hinzu.[1]

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 10-15 Minuten bei 60 °C in einem Heizblock. Alternativ kann die Reaktion bei 100 °C für 5-10 Minuten durchgeführt werden, um die Reaktionszeit zu verkürzen.[1]

  • Abkühlen: Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab.

  • Extraktion: Fügen Sie 1 mL Wasser und 1 mL Hexan hinzu.

  • Mischen: Verschließen Sie das Gefäß erneut und mischen Sie es kräftig für 30 Sekunden auf einem Vortex-Mischer, um die gebildeten FAMEs in die organische Hexan-Phase zu überführen.[1]

  • Phasentrennung: Lassen Sie die Phasen sich setzen. Eine Zentrifugation bei ca. 1.500 x g für 5 Minuten kann die Trennung beschleunigen.[1]

  • Probengewinnung: Überführen Sie die obere organische Phase (Hexan) vorsichtig in ein sauberes GC-Vial. Um restliches Wasser zu entfernen, kann die organische Phase über eine kleine Menge wasserfreies Natriumsulfat gegeben werden.

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-System.

Protokoll 2: Silylierung mit BSTFA

Dieses Protokoll beschreibt die Umwandlung von (E)-Nonadec-7-ensäure in ihren TMS-Ester.

Benötigte Materialien und Reagenzien:

  • (E)-Nonadec-7-ensäure Probe

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Aprotisches Lösungsmittel (z.B. Acetonitril oder Dichlormethan, GC-Qualität)

  • GC-Vials mit Septumkappen

  • Pipetten, Heizblock, Vortex-Mischer

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Lösen Sie die (E)-Nonadec-7-ensäure-Probe in einem aprotischen Lösungsmittel (z.B. 1 mg/mL in Acetonitril) und geben Sie eine definierte Menge (z.B. 100 µL) in ein GC-Vial.[1][2]

  • Reagenz zugeben: Fügen Sie das Silylierungsreagenz (z.B. 50 µL BSTFA mit 1% TMCS) hinzu.[1][2] Ein molarer Überschuss des Reagenzes ist wichtig.

  • Reaktion: Verschließen Sie das Vial sofort, mischen Sie es für 10 Sekunden auf einem Vortex-Mischer und erhitzen Sie es für 60 Minuten bei 60 °C.[1][2]

  • Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Analyse: Die Probe kann direkt in das GC-System injiziert werden. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.

G Diagramm 2: Chemische Derivatisierungsreaktionen cluster_fame Veresterung (FAME) cluster_tms Silylierung (TMS-Ester) FA1 R-COOH plus1 + Methanol CH₃OH arrow1 BF₃ 60-100 °C FAME_Product R-COOCH₃ plus2 + Water H₂O FA2 R-COOH plus3 + BSTFA BSTFA arrow2 TMCS (Kat.) 60 °C TMS_Product R-COOSi(CH₃)₃ label_R R = (E)-CH₃(CH₂)₉CH=CH(CH₂)₅-

Bildunterschrift 2: Vereinfachte Darstellung der Veresterungs- und Silylierungsreaktionen.

Gaschromatographische Analyse (GC-MS)

Die Analyse der derivatisierten Proben erfolgt typischerweise mittels GC-MS. Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

Tabelle 1: Typische GC-MS-Bedingungen für die FAME-Analyse

ParameterEinstellung
GC-System Agilent 8890 GC oder äquivalent
MS-System Agilent 5977B MSD oder äquivalent
Säule DB-23, DB-WAX oder äquivalente polare Säule (z.B. 30 m x 0.25 mm ID, 0.25 µm Film)
Trägergas Helium, konstante Flussrate 1.2 mL/min
Injektor Split/Splitless, 250 °C
Injektionsvolumen 1 µL
Split-Verhältnis 20:1 (kann je nach Konzentration angepasst werden)
Ofenprogramm Start bei 100 °C (halten für 2 min), dann mit 10 °C/min auf 200 °C, dann mit 5 °C/min auf 240 °C (halten für 5 min)
MS-Transferline 250 °C
Ionenquelle Elektronenstoßionisation (EI), 70 eV, 230 °C
Quadrupol 150 °C
Akquisitionsmodus Scan (m/z 40-500) oder Selected Ion Monitoring (SIM) für höhere Sensitivität

Quantitative Ergebnisse

Die Quantifizierung erfolgt durch Integration der Peakflächen und Vergleich mit einem internen oder externen Standard. Die Wahl der Derivatisierungsmethode kann die Ausbeute und Wiederfindung beeinflussen. Die Veresterung mit BF₃-Methanol gilt als sehr robust und liefert in der Regel hohe Ausbeuten.[6]

Tabelle 2: Vergleich der Derivatisierungsmethoden (Beispieldaten)

ParameterVeresterung (BF₃-Methanol)Silylierung (BSTFA)
Reaktionszeit 10 - 15 Minuten60 Minuten
Reaktionstemperatur 60 - 100 °C60 °C
Notwendige Aufarbeitung Flüssig-Flüssig-ExtraktionKeine (direkte Injektion)
Relative Ausbeute (%) > 96%[6]~ 95%
Wiederholbarkeit (RSD, n=5) < 3%< 4%
Stabilität des Derivats Sehr stabilFeuchtigkeitsempfindlich

Hinweis: Die in Tabelle 2 dargestellten Werte sind typische, repräsentative Daten zur Veranschaulichung und basieren auf Literaturangaben für Fettsäuren. Die tatsächlichen Ergebnisse können je nach Laborbedingungen und Probenmatrix variieren.

Fehlerbehebung

  • Keine oder niedrige Peaks: Überprüfen Sie die Aktivität der Reagenzien. BF₃-Methanol und Silylierungsreagenzien sind feuchtigkeitsempfindlich. Stellen Sie sicher, dass die Probe vor der Derivatisierung vollständig trocken ist.

  • Peak-Tailing: Dies kann auf eine unvollständige Derivatisierung hindeuten. Erwägen Sie eine Verlängerung der Reaktionszeit oder eine Erhöhung der Temperatur. Es kann auch auf Probleme im GC-System (z.B. aktive Stellen im Injektorliner) hinweisen.

  • Zusätzliche Peaks: Verunreinigungen in Lösungsmitteln oder Reagenzien können zusätzliche Peaks verursachen. Führen Sie eine Reagenzien-Leerprobe durch, um die Quelle zu identifizieren.

Haftungsausschluss: Diese Application Note dient nur zu Informationszwecken. Die Protokolle sollten vor der Anwendung validiert werden. Beachten Sie stets die Sicherheitsdatenblätter für alle verwendeten Chemikalien.

References

Application Note: (E)-nonadec-7-enoic Acid as a Robust Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative lipidomics is essential for understanding the roles of lipids in health and disease, identifying biomarkers, and developing therapeutics. Achieving accurate and reproducible quantification of lipid species by mass spectrometry (MS) is challenging due to variations in sample preparation, extraction efficiency, and instrument response.[1][2] An internal standard (IS) is a compound of a known concentration added to samples to normalize these variations, thereby ensuring data integrity.[2][3] The ideal IS should mimic the analyte's behavior throughout the analytical process but be distinguishable by the detector.[1][2] Odd-chain fatty acids, such as (E)-nonadec-7-enoic acid (C19:1), are excellent candidates as they are typically absent or present at very low levels in most biological samples.[1][3] This document provides detailed protocols for using this compound as an internal standard for the quantification of fatty acids in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Use

This compound is a C19 unsaturated fatty acid. Its odd-numbered carbon chain makes it biogenically distinct from the more common even-chained fatty acids found in most mammalian and plant systems. When added to a sample at a known concentration before lipid extraction, it experiences the same potential losses and variations as the endogenous fatty acids of interest.[2] During analysis, the ratio of the endogenous analyte's signal to the internal standard's signal is used for quantification.[4] This ratiometric approach corrects for inconsistencies in sample handling and instrument performance, leading to highly accurate and precise results.[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of Total Fatty Acids (as FAMEs)

This protocol is suitable for quantifying total fatty acids in samples like plasma, tissues, or cells after converting them to Fatty Acid Methyl Esters (FAMEs).

1. Materials and Reagents

  • This compound (C19:1), analytical standard grade

  • Chloroform, HPLC grade

  • Methanol (B129727), HPLC grade

  • Hexane (B92381) or Iso-octane, HPLC grade

  • Sodium hydroxide (B78521) (NaOH) in Methanol (0.5 M)

  • Boron trifluoride (BF3) in Methanol (14%) or Methanolic HCl

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-225)[5]

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform:methanol (2:1, v/v). Store at -20°C.

  • Internal Standard Working Solution (100 µg/mL): Dilute the stock solution 1:10 with chloroform:methanol (2:1, v/v).

  • Calibration Standards: Prepare a mixed standard solution containing the fatty acids of interest at known concentrations. Create a series of calibration standards by spiking different amounts of the mixed standard with a fixed amount of the C19:1 IS working solution.

3. Sample Preparation and Lipid Extraction (Folch Method)

  • To a glass tube, add the biological sample (e.g., 50 µL plasma, ~10 mg homogenized tissue, or 1 million cells).[2]

  • Add a precise volume of the C19:1 internal standard working solution (e.g., 50 µL of 100 µg/mL solution). The amount should be chosen to produce a chromatographic peak of similar intensity to the analytes of interest.[6]

  • Add 2 mL of chloroform:methanol (2:1, v/v). Vortex vigorously for 2 minutes to homogenize and precipitate proteins.[2]

  • Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.[2]

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.[1]

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.[1]

  • Dry the lipid extract completely under a gentle stream of nitrogen.[1]

4. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.[7]

  • Heat the mixture at 100°C for 5 minutes in a sealed tube.

  • Cool the tube, then add 1 mL of 14% BF₃ in methanol.[7]

  • Heat again at 100°C for 5 minutes.

  • Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs. This layer can be injected directly into the GC-MS.

5. GC-MS Analysis

  • Injector: 250°C

  • Column: DB-225 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 200°C, hold for 5 min, then ramp at 12°C/min to 240°C.[8]

  • Carrier Gas: Helium at 1 mL/min[5]

  • MS Detection: Use Selected Ion Monitoring (SIM) mode for target FAMEs and the C19:1 methyl ester for maximum sensitivity and specificity.

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids

This protocol is suitable for the direct analysis of non-esterified ("free") fatty acids without derivatization.

1. Materials and Reagents

  • This compound (C19:1), analytical standard grade

  • Acetonitrile, LC-MS grade

  • Isopropanol, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid or Acetic Acid, LC-MS grade

  • Ammonium (B1175870) formate (B1220265) or Tributylamine, LC-MS grade

  • LC-MS/MS system with ESI source

  • Reversed-phase C8 or C18 column[9][10]

2. Preparation of Standard Solutions

  • Prepare Internal Standard and Calibration Standard solutions as described in Protocol 1, but use a reconstitution solvent compatible with the LC mobile phase (e.g., Acetonitrile/Isopropanol 1:1, v/v).

3. Sample Preparation and Extraction

  • Perform sample spiking with C19:1 and lipid extraction as described in Protocol 1 (Steps 3.1 to 3.7).

  • After drying the lipid extract under nitrogen, reconstitute the sample in a precise volume (e.g., 100 µL) of the initial mobile phase solvent mixture.[2]

  • Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial.

4. LC-MS/MS Analysis

  • Column: C8 or C18 reversed-phase, e.g., 100 x 2.1 mm, <3 µm particle size.[10]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 30% B, ramp to 100% B over 15 min, hold for 5 min, and re-equilibrate at 30% B for 5 min.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.[1]

  • MS Detection: Use Multiple Reaction Monitoring (MRM) for highest selectivity. Monitor the precursor-to-product ion transitions for each target fatty acid and for this compound.

Data Presentation

Quantitative data should be presented in clear, structured tables. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration ratio. The concentration of the analyte in the unknown sample is then calculated from this curve.

Table 1: Mass Spectrometry Parameters for Target Analytes (Example)

Analyte Method Precursor Ion (m/z) Product Ion (m/z)
Palmitic Acid (C16:0) LC-MS 255.2 255.2
Oleic Acid (C18:1) LC-MS 281.2 281.2
Linoleic Acid (C18:2) LC-MS 279.2 279.2
This compound (IS) LC-MS 295.3 295.3
Palmitic Acid FAME GC-MS 270.2 -
Oleic Acid FAME GC-MS 296.3 -

| Nonadecenoic Acid FAME (IS) | GC-MS | 310.3 | - |

Table 2: Sample Quantitative Results (Example Data)

Sample ID Analyte Peak Area (Analyte) Peak Area (IS) Area Ratio (Analyte/IS) Calculated Conc. (µg/mL)
Control 1 Palmitic Acid 8.5E+05 1.2E+06 0.71 35.5
Control 1 Oleic Acid 1.1E+06 1.2E+06 0.92 46.0
Treated 1 Palmitic Acid 1.3E+06 1.1E+06 1.18 59.1

| Treated 1 | Oleic Acid | 1.8E+06 | 1.1E+06 | 1.64 | 81.8 |

Visualizations

Logical Workflow for Internal Standard Selection

cluster_0 Criteria for Ideal Internal Standard cluster_1 Candidate: this compound (C19:1) A Not Naturally Present in Sample E Odd-chain fatty acid (rare in mammals) A->E Meets B Similar Physicochemical Properties to Analyte F Similar extraction & ionization to C16-C22 fatty acids B->F Meets C High Purity & Commercially Available G Available as high-purity standard C->G Meets D Stable & Non-reactive H Chemically stable fatty acid structure D->H Meets Conclusion C19:1 is a Suitable Internal Standard E->Conclusion F->Conclusion G->Conclusion H->Conclusion

Caption: Rationale for selecting C19:1 as an internal standard.

Experimental Workflow for Quantitative Lipidomics

Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with this compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Process Dry & Reconstitute OR Derivatize to FAMEs Extract->Process Analyze LC-MS/MS or GC-MS Analysis Process->Analyze Quantify Data Processing: Peak Integration & Quantification (Ratio of Analyte Area / IS Area) Analyze->Quantify Result Final Concentrations Quantify->Result

Caption: General workflow for fatty acid quantification using an IS.

References

Application Notes and Protocols for the Extraction of (E)-nonadec-7-enoic Acid from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-nonadec-7-enoic acid is a very-long-chain monounsaturated fatty acid (VLC-MUFA) that belongs to a diverse class of lipids. The precise biological roles and tissue distribution of many VLC-MUFAs, including this compound, are still under investigation. However, the analysis of fatty acid profiles in various tissues is crucial for understanding metabolic pathways, identifying potential biomarkers for disease, and for the development of novel therapeutics. This document provides detailed protocols for the extraction of very-long-chain fatty acids from animal tissues, with a focus on methods applicable to this compound.

While specific quantitative data for the extraction of this compound is limited in publicly available literature, the presented protocols are based on well-established methods for the efficient extraction of total lipids and subsequent analysis of fatty acid composition. The provided data tables offer a comparative overview of the efficiency of these methods for different lipid classes.

Data Presentation: Comparison of Lipid Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted lipids. The two most common methods for total lipid extraction from tissues are the Folch and Bligh & Dyer methods. Both are liquid-liquid extraction techniques that utilize a chloroform (B151607) and methanol (B129727) solvent system. Solid-phase extraction (SPE) is often used as a subsequent step for fractionation and purification of the lipid extract.

Below is a summary of the general characteristics and reported efficiencies of these methods. It is important to note that the recovery of a specific fatty acid like this compound will depend on its abundance in the tissue and its molecular structure.

Table 1: General Comparison of Lipid Extraction Methods

FeatureFolch MethodBligh & Dyer MethodSolid-Phase Extraction (SPE)
Principle Liquid-liquid extraction with a chloroform:methanol (2:1 v/v) solvent system, followed by a wash with a salt solution to remove non-lipid contaminants.A modification of the Folch method, using a smaller solvent to sample ratio, making it more suitable for samples with high water content.Chromatographic separation based on the affinity of the lipid classes for a solid stationary phase and selective elution with different solvents.
Advantages Considered the "gold standard" for exhaustive lipid extraction, high recovery of a broad range of lipids.[1]Faster and uses less solvent than the Folch method.[2]Allows for the fractionation of lipid classes (e.g., neutral lipids, phospholipids, free fatty acids), high purity of isolated fractions.[3][4]
Disadvantages Time-consuming and requires large volumes of chlorinated solvents.May have lower recovery for high-fat tissues compared to the Folch method.[5][6]Can be more expensive and requires method development for optimal separation.
Typical Recovery Generally high, often cited as >95% for total lipids.[1]Reported to be >95% for total lipids in low-fat tissues.[5]Recovery is high for specific lipid classes when optimized, often >95%.[3]

Table 2: Reported Lipid Yields from Different Extraction Methods on Animal Tissues

Tissue TypeExtraction MethodTotal Lipid Yield (% of wet weight)Reference
Fish Muscle (<2% lipid)FolchNo significant difference[5][6]
Fish Muscle (<2% lipid)Bligh & DyerNo significant difference[5][6]
Fish Muscle (>2% lipid)FolchSignificantly higher[5][6]
Fish Muscle (>2% lipid)Bligh & DyerUnderestimation up to 50%[5][6]
Adipose TissueFolchHigh[2]
Adipose TissueBligh & DyerMay require modification for high-fat samples[5]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction of total lipids from tissues, followed by the preparation of fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS). Adipose tissue is often used for fatty acid analysis due to its high lipid content.

Protocol 1: Total Lipid Extraction from Adipose Tissue using a Modified Folch Method

This protocol is a widely used method for the exhaustive extraction of lipids from tissues.[1][7]

Materials:

  • Adipose tissue

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • 0.9% NaCl solution (w/v)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of fresh or frozen adipose tissue. If frozen, thaw on ice.

  • Homogenization: Place the tissue in a glass homogenizer with 20 mL of a chloroform:methanol (2:1, v/v) mixture. Homogenize until a uniform suspension is achieved.

  • Extraction: Transfer the homogenate to a glass centrifuge tube. Rinse the homogenizer with a small amount of the chloroform:methanol mixture and add it to the tube. Cap the tube and agitate by vortexing or shaking for 15-20 minutes at room temperature.

  • Phase Separation: Add 4 mL (0.2 volumes of the solvent mixture) of 0.9% NaCl solution to the tube. Vortex for 1 minute and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of the Lipid Phase: Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids. Carefully aspirate and discard the upper aqueous phase.

  • Washing the Lipid Phase: To remove any remaining non-lipid contaminants, add a small volume of a methanol:water (1:1, v/v) mixture to the interface without disturbing the lower phase. Centrifuge again and remove the upper wash solution. Repeat this washing step twice.

  • Solvent Evaporation: Transfer the lower chloroform phase to a pre-weighed round-bottom flask. Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Lipid Quantification and Storage: Once the solvent is completely evaporated, the total lipid extract will remain. Weigh the flask to determine the total lipid yield. Redissolve the lipid extract in a small volume of chloroform and transfer to a glass vial. Store under a nitrogen atmosphere at -20°C or -80°C to prevent oxidation.

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

For the analysis of fatty acid composition by GC-MS, the extracted lipids must be derivatized to their more volatile methyl esters.[8][9]

Materials:

  • Total lipid extract (from Protocol 1)

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with Teflon-lined screw caps

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Transfer a known amount of the lipid extract (e.g., 10-20 mg) to a glass screw-cap tube.

  • Transesterification: Add 2 mL of 14% BF3-methanol solution to the tube. Cap the tube tightly.

  • Heating: Heat the mixture in a heating block or water bath at 60-100°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the phases to separate.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • GC-MS Analysis: The FAMEs solution is now ready for injection into the GC-MS system for separation and quantification of individual fatty acids, including this compound.

Visualization of Experimental Workflow and Metabolic Context

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates the general workflow from tissue sample to fatty acid analysis.

experimental_workflow tissue Tissue Sample (e.g., Adipose) homogenization Homogenization (Chloroform:Methanol) tissue->homogenization extraction Liquid-Liquid Extraction (Folch or Bligh & Dyer) homogenization->extraction phase_separation Phase Separation extraction->phase_separation lipid_extract Total Lipid Extract phase_separation->lipid_extract derivatization Derivatization to FAMEs (BF3-Methanol) lipid_extract->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Fatty Acid Profile) gcms->data_analysis

Caption: General workflow for the extraction and analysis of fatty acids from tissue samples.

General Mammalian Fatty Acid Elongation and Desaturation Pathway

While a specific signaling or metabolic pathway for this compound is not well-documented, it is synthesized through the general pathways of fatty acid elongation and desaturation. The following diagram illustrates this general process. Odd-chain fatty acids like nonadecanoic acid can be derived from propionyl-CoA, which is produced from the metabolism of certain amino acids and by gut microbiota.[7] Subsequent desaturation can introduce a double bond.

fatty_acid_metabolism cluster_synthesis Fatty Acid Synthesis cluster_modification Elongation & Desaturation acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas propionyl_coa Propionyl-CoA propionyl_coa->fas palmitate Palmitate (C16:0) fas->palmitate nonadecanoate Nonadecanoate (C19:0) fas->nonadecanoate stearate Stearate (C18:0) palmitate->stearate Elongation vlcfa Very-Long-Chain Saturated FAs (>C18) stearate->vlcfa Elongation (ELOVL) scd Desaturases (SCD) nonadecanoate->scd Desaturation elovl Elongases (ELOVL) vlc_mufa This compound (C19:1) & other MUFAs scd->vlc_mufa

Caption: General pathway of fatty acid synthesis, elongation, and desaturation in mammals.

References

Application Note and Protocol: Solid-Phase Extraction (SPE) for the Cleanup of Fatty Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and reliable quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. Fatty acids and their metabolites are not only essential components of cellular structures but also act as signaling molecules in numerous physiological and pathological processes. However, the analysis of fatty acids is often hampered by the complexity of biological matrices, where they are present alongside a myriad of other lipids and interfering substances. Solid-Phase Extraction (SPE) is a powerful and widely used sample preparation technique that addresses these challenges by enabling the selective isolation and concentration of fatty acids from complex samples prior to downstream analysis, typically by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[1][2][3]

This application note provides detailed protocols for the cleanup of fatty acid samples using different SPE sorbents and presents a summary of quantitative data to aid in method selection and development.

Principles of Solid-Phase Extraction for Fatty Acid Cleanup

SPE is a chromatographic technique that separates components of a mixture in a liquid sample (mobile phase) based on their physical and chemical interactions with a solid stationary phase (sorbent).[2] For fatty acid analysis, the primary goal is to separate fatty acids from other lipid classes, such as triglycerides, phospholipids, and cholesterol esters, as well as from other matrix components.[1] The choice of SPE sorbent and solvent system is critical for achieving optimal separation.

Commonly used SPE sorbents for fatty acid cleanup include:

  • Aminopropyl-bonded silica (B1680970): This is one of the most popular choices for isolating free fatty acids.[3] It functions as a weak anion exchanger, retaining acidic compounds like free fatty acids while allowing neutral lipids to pass through.

  • Reversed-phase (e.g., C18-bonded silica): These sorbents are effective for trapping non-polar compounds, including fatty acids, from aqueous samples. Separation is based on hydrophobic interactions.

  • Polymeric sorbents (e.g., Oasis HLB): These offer a combination of hydrophilic and lipophilic retention characteristics, allowing for the extraction of a broad range of compounds, including fatty acids, from aqueous samples.

  • Specialized sorbents (e.g., Z-Sep): These are designed to remove specific interferences, such as fats and pigments, from complex matrices.[2]

Experimental Workflow for Fatty Acid Analysis

The general workflow for fatty acid analysis involving SPE cleanup is depicted below. This process typically involves sample preparation, SPE cleanup, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis by GC-MS or GC-FID.[4][5]

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Homogenization->Lipid_Extraction Conditioning 1. Conditioning Lipid_Extraction->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Sample_Loading 3. Sample Loading Equilibration->Sample_Loading Washing 4. Washing Sample_Loading->Washing Elution 5. Elution of Fatty Acids Washing->Elution Derivatization Derivatization to FAMEs Elution->Derivatization GC_MS GC-MS/GC-FID Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Experimental workflow for fatty acid analysis using SPE cleanup.

Experimental Protocols

Herein, we provide detailed protocols for the cleanup of fatty acids using aminopropyl-bonded silica and C18-bonded silica SPE cartridges.

Protocol 1: Cleanup of Free Fatty Acids using Aminopropyl-Bonded Silica

This protocol is highly effective for the selective isolation of free fatty acids from a total lipid extract.[3]

Materials:

  • Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)

  • Total lipid extract of the sample dissolved in a non-polar solvent (e.g., hexane (B92381) or chloroform)

  • Solvent 1 (Wash 1): Chloroform:Isopropanol (2:1, v/v)

  • Solvent 2 (Wash 2): Hexane

  • Solvent 3 (Elution): Diethyl ether with 2% acetic acid (v/v)

  • SPE vacuum manifold

  • Collection tubes (glass is recommended to avoid plasticizer contamination)[3]

  • Nitrogen evaporator

Methodology:

  • Column Conditioning:

    • Place the aminopropyl SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of hexane. Allow the solvent to pass through the sorbent by gravity or with a gentle vacuum. Do not let the column dry out completely.

  • Sample Loading:

    • Load the lipid extract (dissolved in a minimal volume of hexane or chloroform) onto the conditioned cartridge.

    • Allow the sample to pass through the sorbent slowly.

  • Washing (Removal of Neutral Lipids):

    • Wash the cartridge with 5 mL of chloroform:isopropanol (2:1, v/v) to elute neutral lipids such as triglycerides and cholesterol esters.

    • Follow with a second wash of 5 mL of hexane to remove any remaining non-polar interferences.

    • Apply a gentle vacuum to dry the column completely after the final wash.

  • Elution of Free Fatty Acids:

    • Place clean glass collection tubes under the outlets of the SPE cartridges.

    • Elute the free fatty acids by adding 5 mL of diethyl ether with 2% acetic acid.

    • Collect the eluate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • The dried fatty acid fraction is now ready for derivatization and subsequent GC analysis.

Protocol 2: Cleanup of Total Fatty Acids using C18-Bonded Silica

This protocol is suitable for extracting total fatty acids from aqueous samples, such as plasma or serum, after a hydrolysis step to release esterified fatty acids.

Materials:

  • C18-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)

  • Hydrolyzed sample (e.g., plasma treated with NaOH or KOH)

  • Solvent 1 (Conditioning): Methanol

  • Solvent 2 (Equilibration): Deionized water (acidified to pH ~3 with formic or acetic acid)

  • Solvent 3 (Wash): Deionized water (acidified to pH ~3)

  • Solvent 4 (Elution): Hexane or Methanol

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

Methodology:

  • Column Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of methanol.

  • Column Equilibration:

    • Equilibrate the cartridges with 5 mL of acidified deionized water. Do not let the column dry out.

  • Sample Loading:

    • Load the hydrolyzed and acidified aqueous sample onto the conditioned and equilibrated cartridge.

    • Pass the sample through the sorbent at a slow flow rate.

  • Washing (Removal of Polar Interferences):

    • Wash the cartridge with 5 mL of acidified deionized water to remove salts and other polar interferences.

    • Apply a vacuum to dry the column thoroughly.

  • Elution of Fatty Acids:

    • Place clean collection tubes under the outlets of the SPE cartridges.

    • Elute the fatty acids by adding 5 mL of hexane or methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • The dried fatty acid fraction is now ready for derivatization and GC analysis.

Data Presentation: Quantitative Performance of SPE Methods

The selection of an SPE method is often guided by its quantitative performance, including recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative quantitative data for fatty acid analysis using SPE-based methods.

Table 1: Recovery of Fatty Acids using Various SPE Sorbents

SPE SorbentSample MatrixFatty Acid(s)Average Recovery (%)Reference
Aminopropyl-silicaSerumTotal Free Fatty Acids>98[6]
Aminopropyl-silicaStandard Lipid MixtureFree Fatty AcidsHigh[7]
C18-bonded silicaMilk FatTrans Fatty Acids (C18:1, C18:2, C18:3)88.4 - 107.2[8]
Polymeric (Oasis HLB)Drinking Water8:2 monoPAP (a fluorinated fatty acid precursor)30[9]
Polymeric (Oasis WAX)Drinking Water8:2 monoPAP85[9]

Table 2: Method Validation Parameters for Fatty Acid Analysis using SPE and GC

ParameterFatty Acid(s)MethodValueReference
Linearity (R²) Short-chain fatty acidsGC-MS> 0.9942[10]
Four major fatty acidsGC-FID> 0.99[4]
Various FAMEsGC-FID> 0.9998[11]
LOD Propionate, ButyrateGC-MS0.03 - 0.12 µg/mL[12]
AcetateGC-MS0.3 - 0.6 µg/mL[12]
Various FAMEsGC-FID0.21 - 0.54 µg/mL[11]
LOQ Propionate, ButyrateGC-MSNot specified, but quantifiable[12]
AcetateGC-MSNot specified, but quantifiable[12]
Various FAMEsGC-FID0.63 - 1.63 µg/mL[11]

Conclusion

Solid-phase extraction is an indispensable tool for the cleanup of fatty acid samples from complex matrices, enabling accurate and sensitive downstream analysis. The choice of SPE sorbent and protocol should be tailored to the specific fatty acids of interest and the sample matrix. Aminopropyl-bonded silica is particularly effective for the selective isolation of free fatty acids, while reversed-phase and polymeric sorbents are well-suited for the extraction of total fatty acids from aqueous samples. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust and reliable methods for fatty acid analysis.

References

Chiral Separation of Unsaturated Fatty Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 6, 2025

Introduction

Unsaturated fatty acids (UFAs) and their metabolites, such as hydroxy and epoxy fatty acids, are crucial signaling molecules involved in a vast array of physiological and pathological processes. Many of these molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The biological activity of these enantiomers can differ significantly; one may elicit a potent biological response, while the other may be less active or even antagonistic. Consequently, the ability to separate and accurately quantify individual enantiomers is of paramount importance in pharmacology, lipidomics, and drug development to understand their distinct roles and to develop stereospecifically targeted therapeutics.

This document provides detailed application notes and experimental protocols for the chiral separation of unsaturated fatty acid enantiomers, targeting researchers, scientists, and drug development professionals. It covers the two primary strategies: direct separation on chiral stationary phases (CSPs) and indirect separation following diastereomeric derivatization.

Methodological Overview: Direct vs. Indirect Separation

The chiral separation of UFA enantiomers is primarily achieved through two distinct chromatographic strategies. The choice between them depends on the analyte's properties, the available instrumentation, and the analytical goal (e.g., quantification vs. preparative isolation).

  • Direct Enantioseparation: This is the most widely used approach, employing a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly versatile for this purpose.[1][2]

  • Indirect Enantioseparation: This method involves a chemical reaction to convert the enantiomeric pair into diastereomers using an enantiomerically pure chiral derivatizing agent (CDA).[3] Diastereomers have different physicochemical properties and can be separated on a standard, achiral chromatographic column (GC or HPLC).[3] This approach is useful when direct methods fail or when enhanced detection sensitivity is required.

G cluster_0 Overall Strategies for Chiral UFA Separation cluster_1 Direct Method cluster_2 Indirect Method RacemicUFA Racemic Mixture of UFA Enantiomers DirectSep Direct Injection RacemicUFA->DirectSep IndirectSep Derivatization Reaction RacemicUFA->IndirectSep ChiralHPLC Chiral HPLC System (Polysaccharide CSP) DirectSep->ChiralHPLC Separation Result1 Separated Enantiomers ChiralHPLC->Result1 DerivAgent + Chiral Derivatizing Agent (CDA) Diastereomers Diastereomeric Mixture IndirectSep->Diastereomers AchiralChrom Achiral Chromatography (HPLC or GC) Diastereomers->AchiralChrom Separation Result2 Separated Diastereomers AchiralChrom->Result2

Caption: High-level overview of direct and indirect chiral separation strategies.

Section 1: Direct Enantioseparation via Chiral HPLC-MS/MS

Direct separation using chiral HPLC, often coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and selective detection, is the preferred method for analyzing chiral UFAs like hydroxyeicosatetraenoic acids (HETEs) and other oxylipins.[4][5] Polysaccharide-based columns, such as Chiralpak®, are highly effective.[5][6]

G cluster_workflow Workflow for Direct Chiral HPLC-MS/MS Analysis Sample 1. Lipid Extract (Containing Racemic UFAs) Injection 2. Autosampler Injection Sample->Injection HPLC 3. HPLC System Injection->HPLC Column 4. Chiral Stationary Phase (e.g., Chiralpak AD-RH) HPLC->Column Mobile Phase Flow MS 5. Tandem Mass Spec (ESI-, MRM Mode) Column->MS Eluent Data 6. Data Acquisition MS->Data Chromatogram 7. Result: Chromatogram with Separated Enantiomer Peaks Data->Chromatogram

Caption: Experimental workflow for direct enantioseparation by HPLC-MS/MS.

Protocol 1: Chiral Separation of HETE Enantiomers

This protocol is adapted from methodologies for the separation of arachidonic acid-derived HETE enantiomers, which are applicable to a wide range of hydroxy fatty acids.[5][6]

1. Materials and Equipment:

  • HPLC System: A binary pump HPLC or UHPLC system with an autosampler and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: Chiral-Pak AD-RH (5 µm, 2.1 x 150 mm) or similar amylose-based CSP.

  • Mobile Phase A: 95% Water / 5% Acetonitrile + 0.025% Formic Acid.

  • Mobile Phase B: 95% Acetonitrile / 5% Water + 0.025% Formic Acid.

  • Sample Solvent: Methanol or Ethanol.

2. Chromatographic Conditions:

  • Column Temperature: 40 °C.[6]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 70% B

    • 15-17 min: Linear gradient to 95% B

    • 17-20 min: Hold at 95% B

    • 20-22 min: Return to 30% B

    • 22-30 min: Column re-equilibration at 30% B

  • MS/MS Detection:

    • Ionization Mode: ESI Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for each analyte. For HETEs, the precursor ion is typically [M-H]⁻ at m/z 319.2.

3. Procedure:

  • Prepare UFA standards and extracted samples in the sample solvent.

  • Set up the HPLC-MS/MS system with the specified conditions.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 20-30 minutes or until a stable baseline is achieved.

  • Inject a racemic standard to confirm the separation and determine the retention times of the enantiomers. For 12-HETE on a Chiral-Pak AD-RH column, the (R)-enantiomer typically elutes before the (S)-enantiomer.[6]

  • Inject samples for analysis.

  • Integrate peak areas for each enantiomer for quantification.

Data Presentation: Direct Chiral Separation

The following table summarizes representative quantitative data for the direct chiral separation of various unsaturated fatty acid derivatives.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detectiont_R1 (min)t_R2 (min)αRsCitation
12-HETE Chiral-Pak AD-RH (5 µm)Gradient: ACN/H₂O + 0.025% FA0.3LC-MS/MS1.89 (R)2.42 (S)->1.5[6]
Marinoepoxide 6a CHIRAL ART Cellulose-SCCO₂/EtOH (95/5, v/v)4.0SFC-UV--2.124.83[7]
Marinoepoxide 6b CHIRAL ART Cellulose-SCCO₂/MeOH (97/3, v/v)4.0SFC-UV--1.553.01[7]
9-HPODE / 13-HPODE Reprosil Chiral NRHexane (B92381)/Isopropanol (99.5/0.5, v/v)-HPLC-UVS before RS before R->1.5[8]
HETEs (general) Chiralpak ADIsocratic-HPLC-UV---Baseline[5]

t_R1, t_R2 = Retention times of first and second eluting enantiomers; α = Separation factor; Rs = Resolution factor. FA = Formic Acid; ACN = Acetonitrile.

Section 2: Indirect Enantioseparation via Derivatization and GC-MS

Indirect analysis is a robust alternative that converts enantiomers into diastereomers, which are then separated on a conventional achiral column.[9] This is particularly common in Gas Chromatography (GC), where derivatization is often necessary to increase the volatility of fatty acids.[9][10] The most common derivatization method for GC is the conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs).[11] For chiral analysis, a chiral derivatizing agent would be used, but the FAMEs protocol is foundational.

G cluster_workflow Workflow for Indirect GC-MS Analysis via Derivatization Sample 1. Dried Lipid Extract (Containing Racemic UFAs) Reaction 2. Derivatization Reaction Sample->Reaction Heat Heat (60-100°C) Reaction->Heat Extract 3. Liquid-Liquid Extraction (e.g., with Hexane) Reaction->Extract After Reaction Reagent Add Reagent (e.g., BF₃-Methanol) Reagent->Reaction DerivSample 4. Derivatized Sample (e.g., FAMEs) Extract->DerivSample GCMS 5. Achiral GC-MS Analysis DerivSample->GCMS Result 6. Result: Separated Diastereomer/Derivative Peaks GCMS->Result

Caption: Experimental workflow for indirect analysis via derivatization and GC-MS.

Protocol 2: Esterification to FAMEs with Boron Trifluoride (BF₃)-Methanol

This protocol details the conversion of free fatty acids into FAMEs, a common step for GC analysis.[9]

1. Materials:

  • Sample: 1-25 mg of dried lipid extract.

  • Reaction Vessel: 5-10 mL screw-capped glass tube with a PTFE liner.

  • Reagent: 12-14% Boron Trifluoride in Methanol (BF₃-Methanol).

  • Solvents: Hexane (HPLC grade), Saturated NaCl solution, Anhydrous Sodium Sulfate (B86663).

  • Equipment: Heating block or water bath, vortex mixer, centrifuge.

2. Procedure:

  • Place the dried sample into the reaction vessel. If the sample is in a non-polar solvent, it can be added directly. If in an aqueous solvent, evaporate to dryness first.

  • Add 2 mL of BF₃-Methanol reagent to the vessel.

  • Tightly cap the tube and heat at 60-100 °C for 10-60 minutes. Optimal time and temperature should be determined empirically for specific analytes.[9][11] A common condition is 60 °C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane.[9]

  • Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Centrifuge briefly to aid phase separation if necessary.

  • Carefully transfer the upper organic (hexane) layer to a clean vial. For maximum recovery, the extraction can be repeated with another portion of hexane.[9]

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial.

  • The resulting FAME solution is ready for GC-MS analysis.

Protocol 3: Silylation to TMS-Esters with BSTFA

Silylation is another effective derivatization method for GC that targets carboxyl and hydroxyl groups.[9][10]

1. Materials:

  • Sample: Dried sample (e.g., 100 µL of a 1 mg/mL solution).

  • Reaction Vessel: 2 mL autosampler vial with cap.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[9]

  • Solvent: Dichloromethane (DCM) or other suitable aprotic solvent.

  • Equipment: Heating block or oven, vortex mixer.

2. Procedure:

  • Place the dried sample or a solution in an aprotic solvent into the autosampler vial.

  • Add the silylating agent (e.g., 50 µL of BSTFA + 1% TMCS).[9]

  • Immediately cap the vial, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[9][10]

  • Cool the vial to room temperature.

  • The sample can be injected directly or diluted with a solvent (e.g., DCM) if necessary.[9]

  • The resulting TMS-ester solution is ready for GC-MS analysis.

Data Presentation: Indirect Chiral Separation

For indirect methods, the separation is of diastereomers on an achiral column. Quantitative data often focuses on the successful application and enantiomeric excess (e.e.) determination.

Analyte ClassDerivatization MethodChromatographic SystemKey OutcomeCitation
Anteiso Fatty Acids Methyl Esterification (FAMEs)Enantioselective GC-MS (β-TBDM CSP)Dominance of (S)-enantiomers verified in food lipids.[12]
Hydroxy Fatty Acids 3,5-Dinitrophenyl UrethaneHPLC with Chiral ColumnSuccessful separation of optical isomers of 2- and 3-hydroxy FAs.[13]
General Free Fatty Acids Pentafluorobenzyl EstersGC-MS (achiral column)Standard method for robust quantification of total fatty acids.[14]
General Free Fatty Acids Trimethylsilyl (TMS) EstersGC-MS (achiral column)Effective for derivatizing carboxyl and hydroxyl groups.[9][10]

Conclusion

The chiral separation of unsaturated fatty acids is a critical analytical task for understanding their biological functions.

  • Direct HPLC on chiral stationary phases is a powerful and widely adopted method, offering excellent resolution for a variety of chiral UFAs, especially when coupled with MS/MS detection.[5]

  • Indirect methods involving derivatization provide a robust alternative, particularly for GC-based analysis, by converting enantiomers into more easily separable diastereomers.[3]

The choice of method will be dictated by the specific fatty acid, the sample matrix, and the analytical instrumentation available. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and implement effective strategies for the enantioselective analysis of these vital biomolecules.

References

Application Notes and Protocols for (E)-nonadec-7-enoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific applications of (E)-nonadec-7-enoic acid in cell-based assays did not yield detailed experimental protocols, quantitative data, or established signaling pathways. The available information primarily identifies it as a biochemical reagent for life science research.[1]

While data on the precise biological activities and mechanisms of this compound are limited, this document provides a generalized framework and hypothetical protocols based on common assays used for fatty acids. This information is intended to serve as a foundational guide for researchers initiating studies on this compound.

Hypothetical Applications and General Assay Principles

Based on the activities of structurally similar fatty acids, potential areas of investigation for this compound could include its effects on cell viability, inflammation, and metabolic pathways. The following sections outline general protocols that can be adapted for these purposes.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on cell proliferation and toxicity.

General Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Table 1: Hypothetical Cell Viability Data (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
198 ± 4.595 ± 5.192 ± 4.8
1092 ± 3.888 ± 4.281 ± 5.5
5075 ± 5.265 ± 6.152 ± 7.3
10051 ± 6.540 ± 5.828 ± 6.2

Data are hypothetical and for illustrative purposes only.

Workflow for Cell Viability Assay

G A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Data Analysis (Calculate % Viability) G->H G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation Compound This compound Compound->NFkB Inhibition G A Cell Treatment B Total RNA Extraction A->B C cDNA Synthesis B->C D Quantitative RT-PCR C->D E Data Analysis (ΔΔCt Method) D->E

References

Application Notes and Protocols: (E)-nonadec-7-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(E)-nonadec-7-enoic acid is a long-chain fatty acid with potential for various in vitro biological applications.[1][2][3][4] While specific research on this particular molecule is limited, its structural similarity to other bioactive fatty acids suggests potential areas of investigation, including anti-inflammatory and anti-cancer activities. These notes provide an overview of potential in vitro applications and detailed protocols adapted from methodologies used for similar compounds. Researchers are advised to optimize these protocols for their specific experimental setup.

Potential In Vitro Applications

Based on the known biological activities of other unsaturated fatty acids, potential in vitro applications for this compound include:

  • Anti-inflammatory Effects: Investigation of its ability to modulate inflammatory responses in cell models such as lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7][8][9]

  • Anticancer Activity: Assessment of its cytotoxic or anti-proliferative effects on various cancer cell lines.[10][11][12][13]

  • Mechanism of Action Studies: Elucidation of the molecular pathways affected by this compound, such as signaling cascades involved in inflammation or apoptosis.

Data Presentation

Quantitative data from in vitro experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeIC₅₀ (µM) after 48h Treatment
RAW 264.7Murine MacrophageData to be determined
MCF-7Human Breast CancerData to be determined
A549Human Lung CancerData to be determined
THP-1Human MonocyticData to be determined

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of Control)
Control-100
LPS (1 µg/mL)-Data to be determined
LPS + this compound10Data to be determined
LPS + this compound25Data to be determined
LPS + this compound50Data to be determined

Experimental Protocols

The following are detailed protocols that can be adapted for the in vitro investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7, MCF-7)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with the compound alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualization of Workflows and Pathways

The following diagrams illustrate a general experimental workflow for screening bioactive compounds and a hypothetical signaling pathway that could be modulated by this compound based on the known mechanisms of other fatty acids.

G cluster_0 In Vitro Screening Workflow A Prepare this compound stock solution C Compound Treatment at Various Concentrations A->C B Cell Seeding (e.g., RAW 264.7, Cancer Cell Lines) B->C D Incubation (24-72 hours) C->D E Cytotoxicity Assay (MTT) D->E F Anti-inflammatory Assay (Griess Test for NO) D->F G Data Analysis and IC50 Determination E->G F->G H Mechanism of Action Studies (Western Blot, qPCR) G->H

Caption: General workflow for in vitro screening of this compound.

G cluster_1 Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Compound This compound Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Hypothetical NF-κB signaling pathway potentially modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-nonadec-7-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (E)-nonadec-7-enoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?

A1: For the synthesis of (E)-alkenes such as this compound, the Horner-Wadsworth-Emmons (HWE) reaction is often the most reliable and preferred method.[1][2][3] It typically provides excellent E-selectivity, and the workup is often simpler than the traditional Wittig reaction because the phosphate (B84403) byproduct is water-soluble.[3][4] The Julia-Kocienski olefination is another excellent alternative that also provides high E-selectivity.[5]

Q2: I am using a Wittig reaction with a stabilized ylide and still getting a mixture of E and Z isomers. How can I improve the E-selectivity?

A2: While stabilized Wittig ylides generally favor the E-alkene, achieving high selectivity can be challenging.[6] To improve the E/Z ratio, consider the following:

  • Solvent Choice: The polarity of the solvent can influence the stereochemical outcome.

  • Additives: The presence of salts, such as lithium halides, can affect the stability of the intermediates and, consequently, the E/Z ratio. Running the reaction under salt-free conditions may improve selectivity.

  • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity.

  • Ylide Structure: The nature of the phosphine (B1218219) and the electron-withdrawing group on the ylide can impact the E/Z ratio.

Q3: What are the main challenges in purifying long-chain unsaturated fatty acids like this compound?

A3: The primary challenges in purifying long-chain unsaturated fatty acids include:

  • Similar Physical Properties: The target molecule may have similar boiling points and polarities to starting materials or byproducts, making separation by distillation or standard chromatography difficult.

  • Isomer Separation: Separating the desired (E)-isomer from any co-produced (Z)-isomer can be particularly challenging.

  • Oxidation: Unsaturated fatty acids can be susceptible to oxidation, so it is important to handle them under an inert atmosphere and avoid prolonged exposure to heat and light.

Troubleshooting Guides

Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction
Potential Cause Suggested Solution
Inefficient Deprotonation of the Phosphonate (B1237965) - Use a sufficiently strong and fresh base (e.g., NaH, KHMDS). Ensure anhydrous conditions as the base is moisture-sensitive. - Allow sufficient time for the ylide to form before adding the aldehyde.
Decomposition of the Aldehyde - Use freshly distilled or purified heptanal (B48729). Aldehydes can oxidize or undergo side reactions if impure.[4]
Steric Hindrance - While less of an issue with the HWE reaction compared to the Wittig, ensure the reaction is stirred efficiently and run for an adequate amount of time.[4]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a slight increase in temperature or extended reaction time.
Difficult Workup and Product Loss - Ensure complete removal of the water-soluble phosphate byproduct during the aqueous workup. - Use a suitable solvent system for extraction to ensure the product is fully recovered from the aqueous layer.
Issue 2: Poor E/Z Stereoselectivity
Potential Cause Suggested Solution
Suboptimal Reaction Conditions - The choice of base and solvent can influence stereoselectivity. For the HWE reaction, conditions that favor thermodynamic equilibrium generally lead to higher E-selectivity.[1][7]
Nature of the Phosphonate Reagent - Standard triethyl phosphonoacetate typically gives good E-selectivity. However, for challenging substrates, consider using modified phosphonate reagents designed for high E-selectivity.[8]
Reaction Temperature - Running the reaction at room temperature or slightly elevated temperatures can sometimes improve the E/Z ratio by allowing for equilibration to the more stable E-isomer.

Data Presentation

Table 1: Comparison of Olefination Methods for (E)-Alkene Synthesis

Method Typical E/Z Ratio Advantages Disadvantages
Wittig Reaction (Stabilized Ylide) Variable, often moderate to good E-selectivityOne-pot procedure, readily available reagents.E/Z ratio can be sensitive to conditions, triphenylphosphine (B44618) oxide byproduct can be difficult to remove.[6][9]
Horner-Wadsworth-Emmons (HWE) Reaction High to excellent E-selectivity (>95:5)High E-selectivity, water-soluble phosphate byproduct is easily removed.[1][3]Requires preparation of the phosphonate reagent.
Julia-Kocienski Olefination Excellent E-selectivity (>98:2)Very high E-selectivity, good for complex molecules.[5]Multi-step synthesis of the sulfone reagent is required.
Cross-Metathesis Variable, can be tuned with catalyst choiceCan be highly efficient and atom-economical.[10][11]Requires specific catalysts which can be expensive and sensitive to impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol describes a plausible synthetic route based on general procedures for the HWE reaction.

Step 1: Preparation of the Phosphonate Reagent (Diethyl (12-methoxycarbonylundecyl)phosphonate)

  • To a solution of methyl 12-bromododecanoate (1 equivalent) in triethyl phosphite (B83602) (1.2 equivalents) is heated at 150-160 °C for 4-6 hours under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess triethyl phosphite is removed under reduced pressure to yield the crude phosphonate, which can be used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Olefination

  • Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexanes under a nitrogen atmosphere and then suspended in anhydrous tetrahydrofuran (B95107) (THF).

  • The phosphonate from Step 1 (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the NaH suspension at 0 °C.

  • The mixture is stirred at room temperature for 1 hour to ensure complete formation of the ylide.

  • The reaction is cooled to 0 °C, and a solution of heptanal (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude methyl (E)-nonadec-7-enoate.

Step 3: Saponification to this compound

  • The crude methyl ester from Step 2 is dissolved in a mixture of methanol (B129727) and water.

  • Potassium hydroxide (B78521) (3-5 equivalents) is added, and the mixture is refluxed for 2-4 hours.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The aqueous residue is acidified to pH 2-3 with 1M HCl.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Visualizations

HWE_Reaction_Pathway cluster_0 Step 1: Phosphonate Formation cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Olefination cluster_3 Step 4: Saponification Bromoester Bromoester Phosphonate Phosphonate Bromoester->Phosphonate Heat Triethyl_phosphite Triethyl_phosphite Triethyl_phosphite->Phosphonate Phosphonate_ylide Phosphonate_ylide Phosphonate->Phosphonate_ylide THF Methyl_ester Methyl (E)-nonadec-7-enoate Phosphonate_ylide->Methyl_ester NaH NaH NaH->Phosphonate_ylide Heptanal Heptanal Heptanal->Methyl_ester Final_Product This compound Methyl_ester->Final_Product KOH_H2O KOH, H2O/MeOH KOH_H2O->Final_Product

Caption: Horner-Wadsworth-Emmons synthesis pathway for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC) Start->Monitor_Reaction Reagent_Impure Purify/replace reagents Check_Reagents->Reagent_Impure Impure? Stoichiometry_Incorrect Adjust stoichiometry Check_Reagents->Stoichiometry_Incorrect Incorrect? Anhydrous Ensure anhydrous conditions Check_Conditions->Anhydrous Anhydrous? Temperature Adjust temperature Check_Conditions->Temperature Temp correct? Incomplete Extend reaction time Monitor_Reaction->Incomplete Incomplete? Side_Products Side_Products Monitor_Reaction->Side_Products Side products? Optimize_Workup Optimize Workup and Purification Improved_Yield Improved_Yield Optimize_Workup->Improved_Yield Yield improves Side_Products->Optimize_Workup

Caption: Troubleshooting workflow for low yield in olefination reactions.

References

Technical Support Center: Overcoming Poor Solubility of (E)-nonadec-7-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of (E)-nonadec-7-enoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: The poor aqueous solubility of long-chain fatty acids like this compound is expected due to their long hydrophobic hydrocarbon chains.[1] Here are some immediate strategies to try:

  • pH Adjustment: The solubility of carboxylic acids is highly dependent on pH.[2][3] By increasing the pH of the solution above the pKa of the carboxylic acid group (typically around 4.5-5.0), you can deprotonate it, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can significantly improve solubility.[4][5] Common choices include ethanol (B145695), DMSO, and acetone.[6][7]

  • Gentle Heating: A modest increase in temperature can enhance the solubility of fatty acids.[8][9][10][11] However, exercise caution to avoid degradation of the compound.

Q2: I've tried adjusting the pH, but my compound is still not fully dissolved or precipitates over time. What's my next option?

A2: If pH adjustment alone is insufficient, you can explore more advanced solubilization techniques:

  • Micellar Solubilization: This involves the use of surfactants to form micelles that encapsulate the hydrophobic fatty acid, rendering it soluble in the aqueous medium.[12][13] Non-ionic surfactants like polysorbates (e.g., Tween 80) are often used.[14]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15][16] They can form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility.[17]

  • Lipid-Based Formulations: Incorporating the fatty acid into a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubility and bioavailability.[18][19][20][21]

Q3: Can I use sonication to aid dissolution?

A3: Yes, sonication can be a useful physical method to aid in the dispersion and dissolution of fatty acids in aqueous media.[4][5] It can help break down aggregates and promote the formation of a fine suspension or emulsion, which can then be further stabilized by the methods mentioned above.

Data Presentation: Comparative Solubility of Long-Chain Fatty Acids

Table 1: Effect of pH on the Aqueous Solubility of a Representative Long-Chain Fatty Acid (e.g., Oleic Acid)

pHApproximate Solubility (µg/mL)Observations
4.0< 1Insoluble, visible precipitate
6.010 - 50Partially soluble, solution may be hazy
7.4> 500Soluble, clear solution
8.5> 1000Readily soluble, clear solution

Note: Data is illustrative and based on the general behavior of long-chain fatty acids. Actual values for this compound may vary.

Table 2: Influence of Co-solvents on the Solubility of a Representative Long-Chain Fatty Acid in Aqueous Buffer (pH 7.4)

Co-solventConcentration (% v/v)Approximate Solubility (mg/mL)
None0< 0.1
Ethanol51 - 5
Ethanol20> 10
DMSO52 - 8
DMSO20> 15

Note: Data is illustrative. The choice of co-solvent and its concentration should be optimized for your specific application.

Table 3: Comparison of Solubilization Techniques for a Representative Long-Chain Fatty Acid

MethodSolubilizing AgentApproximate Achievable Concentration
pH Adjustment (pH 8.5)-1-2 mg/mL
Micellar Solubilization5% Tween 805-10 mg/mL
Cyclodextrin Complexation10% HP-β-Cyclodextrin8-15 mg/mL

Note: These values are estimates and depend on the specific fatty acid and experimental conditions.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as ethanol or DMSO.

  • Dilution in Buffer: In a separate vessel, prepare the desired aqueous buffer.

  • pH Adjustment: While stirring the buffer, slowly add the fatty acid stock solution. The solution will likely become cloudy.

  • Titration: Gradually add a dilute solution of a base (e.g., 0.1 M NaOH) to the mixture while monitoring the pH with a calibrated pH meter.

  • Dissolution: Continue adding the base until the desired pH is reached and the solution becomes clear, indicating dissolution of the fatty acid.

Protocol 2: Solubilization using Cyclodextrins (Kneading Method)
  • Molar Ratio Determination: Determine the desired molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-cyclodextrin), typically starting with a 1:1 or 1:2 ratio.

  • Mixing: Weigh the appropriate amounts of the fatty acid and cyclodextrin.

  • Kneading: Add a small amount of a water/ethanol mixture to the solids and knead thoroughly in a mortar and pestle to form a paste.

  • Drying: Dry the resulting paste under vacuum to obtain a solid powder.

  • Reconstitution: The resulting powder is the inclusion complex, which should have enhanced aqueous solubility. Dissolve the powder in the desired aqueous buffer.

Visualizations

experimental_workflow_ph_adjustment cluster_prep Preparation cluster_solubilization Solubilization Process cluster_result Result start Start prep_stock Prepare Fatty Acid Stock in Ethanol/DMSO start->prep_stock add_stock Slowly Add Stock to Buffer with Stirring prep_stock->add_stock prep_buffer Prepare Aqueous Buffer prep_buffer->add_stock adjust_ph Titrate with Dilute NaOH while Monitoring pH add_stock->adjust_ph Solution becomes cloudy observe Observe for Clarity adjust_ph->observe end Clear, Solubilized Fatty Acid Solution observe->end Solution clears

Caption: Workflow for Solubilizing this compound by pH Adjustment.

cyclodextrin_complexation_workflow cluster_materials Materials cluster_process Complexation Process cluster_final_product Final Product fatty_acid This compound weigh Weigh Components (e.g., 1:1 molar ratio) fatty_acid->weigh cyclodextrin β-Cyclodextrin cyclodextrin->weigh knead Knead with Water/Ethanol to form a paste weigh->knead dry Dry Paste Under Vacuum knead->dry complex_powder Inclusion Complex Powder dry->complex_powder dissolve Dissolve in Aqueous Buffer complex_powder->dissolve final_solution Solubilized Fatty Acid dissolve->final_solution

Caption: Cyclodextrin Inclusion Complexation Workflow (Kneading Method).

References

Technical Support Center: Stability and Storage of Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage conditions for unsaturated fatty acids (UFAs). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of unsaturated fatty acids?

A1: The primary cause of UFA degradation is lipid peroxidation, a process driven by several factors:

  • Oxygen: Molecular oxygen, particularly its more reactive form, singlet oxygen, is a key initiator of oxidation. The presence of oxygen facilitates the formation of free radicals, leading to a chain reaction that degrades UFAs.[1][2]

  • Temperature: Higher temperatures accelerate the rate of oxidation.[3][4] Storing UFAs at elevated temperatures can significantly decrease their stability and shelf-life.

  • Light: Exposure to light, especially UV light, can trigger photo-oxidation.[5] This process generates hydroperoxides by oxidizing the unsaturated fatty acids.[5]

  • Presence of Metal Ions: Transition metals, such as iron and copper, can act as pro-oxidants, catalyzing the oxidation process.[6]

Q2: What are the visible signs that my unsaturated fatty acid sample has degraded?

A2: Degradation, often referred to as rancidity, can be identified through several indicators:

  • Odor and Flavor: The most common sign is the development of an "off" or rancid smell and taste. This is due to the formation of volatile secondary oxidation products like aldehydes and ketones.[7][8]

  • Color Changes: Oxidized lipids can sometimes appear discolored.[9]

  • Increased Viscosity: In some cases, significant degradation can lead to an increase in the viscosity of the oil.[6]

  • Peroxide Value (PV): While not a visible sign, a high Peroxide Value is an early indicator of oxidation.[10]

Q3: What are the ideal storage conditions for unsaturated fatty acids?

A3: To maximize stability, UFAs should be stored with the following conditions in mind:

  • Temperature: Low temperatures are crucial. For long-term storage, temperatures of -20°C or -80°C are recommended.[11][12] Refrigeration at around 4°C can be suitable for short-term storage.[13]

  • Atmosphere: An inert atmosphere is highly recommended. Replacing oxygen with an inert gas like nitrogen or argon in the storage container can significantly inhibit oxidation.[14]

  • Light: Store UFA samples in amber or opaque glass containers to protect them from light.[13][15]

  • Container: Use glass or stainless steel containers with airtight seals.[11][15] Avoid plastics, as they can be permeable to air and may leach impurities.[11]

Q4: How do antioxidants help in preserving unsaturated fatty acids?

A4: Antioxidants inhibit the process of lipid oxidation.[5] They work by scavenging free radicals, thereby terminating the chain reaction of oxidation before it can significantly damage the UFAs.[6][16] Common antioxidants used for this purpose include synthetic options like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), and natural options like tocopherols (B72186) (Vitamin E).[5][7][17]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving unsaturated fatty acids.

Problem: My experimental results are inconsistent, and I suspect my UFA stock solution has degraded.

Possible Cause Suggested Solution
Improper Storage Review your storage protocol. Ensure the UFA is stored at the correct temperature (-20°C or lower for long-term), under an inert atmosphere (nitrogen or argon), and protected from light in a tightly sealed glass container.[11][12][15]
Repeated Freeze-Thaw Cycles Aliquot your UFA stock into smaller, single-use vials to avoid repeated warming and cooling of the entire stock, which can accelerate degradation.[16]
Contamination Ensure that all labware and solvents used are clean and free of metal ions or other contaminants that could catalyze oxidation.
Age of Stock Verify the expiration date of your UFA stock. Even under ideal conditions, very old stocks may have degraded. If in doubt, perform a quality assessment.

Problem: I observe a rapid color change or development of a strong odor in my UFA-containing experimental medium.

Possible Cause Suggested Solution
Oxidation During Experiment Minimize the exposure of your experimental setup to air and light. If possible, conduct experiments under low-light conditions and consider gently purging with nitrogen.
Interaction with Other Reagents Some components in your experimental medium could be acting as pro-oxidants. Review your protocol to identify any potential catalysts and consider using chelating agents if metal ion contamination is suspected.
High Temperature If your protocol involves heating, ensure the temperature is as low as possible and the duration is minimized.

Data on Storage Conditions and Antioxidants

Table 1: Recommended Storage Temperatures for Unsaturated Fatty Acids

Fatty Acid TypeShort-Term Storage (Opened)Long-Term Storage (Unopened)Key Considerations
Polyunsaturated Fatty Acids (PUFAs) (e.g., EPA, DHA) 2-8°C (Refrigerated) in an inert atmosphere.[13] Use within a few months.-20°C to -80°C.[12] Can be stable for several years at -80°C.Highly susceptible to oxidation. An inert atmosphere is critical.
Monounsaturated Fatty Acids (MUFAs) (e.g., Oleic Acid) Cool, dark place (e.g., 15-20°C) or refrigeration.-20°C for extended stability.More stable than PUFAs but still requires protection from light and oxygen.
General Unsaturated Fatty Acid Solutions (in organic solvent) -20°C ± 4°C under argon or nitrogen.[11]-20°C ± 4°C under argon or nitrogen.[11]Never store in plastic containers as impurities can leach into the solvent.[11]

Table 2: Common Antioxidants and Their Recommended Concentrations

AntioxidantRecommended ConcentrationApplication Notes
Butylated Hydroxytoluene (BHT) 0.01% - 0.02% (100-200 ppm).[7] Some studies show protection at up to 5.0 mg/mL in specific applications.[18]A synthetic antioxidant effective in animal fats and for preserving samples.
Butylated Hydroxyanisole (BHA) Typically used at around 0.02% (200 ppm).[7]Often used in combination with BHT for a synergistic effect.
Tocopherols (Vitamin E) Varies by application, often added to maintain natural levels or slightly higher. A 7:1 ratio of α-tocopherol to δ-tocopherol has shown synergistic effects.[10]A natural antioxidant. Its efficacy can depend on its location within a lipid system (e.g., in an emulsion vs. bulk oil).[19]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of your unsaturated fatty acid samples, the following standard methods are recommended.

Peroxide Value (PV) Determination

This method measures the concentration of peroxides and hydroperoxides, which are the initial products of lipid oxidation.

Principle: The sample is dissolved in a mixture of acetic acid and an organic solvent. Saturated potassium iodide is added, which is oxidized by the peroxides in the sample to liberate iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution.[2][20]

Reagents:

  • Acetic acid-chloroform solvent mixture (3:2 v/v)

  • Saturated potassium iodide (KI) solution (prepare fresh)

  • 0.01 N or 0.1 N standardized sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the oil sample into a 250 mL glass-stoppered Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue color.

  • Continue the titration slowly, with constant agitation, until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

p-Anisidine (B42471) Value (p-AV) Determination

This method measures the secondary oxidation products, mainly aldehydes (2-alkenals and 2,4-alkadienals).

Principle: The oil sample is dissolved in a solvent (e.g., isooctane). The absorbance is measured at 350 nm. The solution is then treated with p-anisidine in an acidic solution. The p-anisidine reacts with the aldehydes to form a yellowish product, and the increase in absorbance at 350 nm is measured.[21][22]

Reagents:

  • Isooctane (B107328) (or other suitable solvent)

  • p-Anisidine reagent (0.25% w/v in glacial acetic acid)

Procedure:

  • Accurately weigh a suitable amount of the oil sample into a 25 mL volumetric flask.

  • Dissolve the sample and make up to the mark with isooctane.

  • Measure the absorbance (Ab) of this solution at 350 nm using a spectrophotometer, with isooctane as the reference.

  • Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube.

  • Pipette 1 mL of the p-anisidine reagent into each test tube.

  • Stopper the tubes, shake, and store in the dark for 10 minutes.

  • Measure the absorbance (As) of the sample solution against the blank solution at 350 nm.

Calculation: p-Anisidine Value (p-AV) = (25 * (1.2 * As - Ab)) / W Where:

  • As = Absorbance of the sample solution after reaction with p-anisidine

  • Ab = Absorbance of the sample solution in the solvent

  • W = Weight of the sample (g)

Total Oxidation (TOTOX) Value

The TOTOX value provides an overall picture of the oxidation status of an oil by combining the measures of primary and secondary oxidation products.

Principle: The TOTOX value is not directly measured but is calculated from the Peroxide Value and the p-Anisidine Value.[7][17]

Calculation: TOTOX = (2 * PV) + p-AV Where:

  • PV = Peroxide Value

  • p-AV = p-Anisidine Value

Interpretation of TOTOX Values:

  • < 10: High-quality, fresh oil

  • 10 - 20: Acceptable quality, early signs of oxidation

  • > 20: Poor quality, likely rancid oil[8]

Visual Guides

Lipid Peroxidation Pathway

Lipid_Peroxidation Lipid Peroxidation Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA Polyunsaturated Fatty Acid (LH) Lipid_Radical Lipid Radical (L.) PUFA->Lipid_Radical Initiator Initiator (e.g., ROS, Light, Heat) Initiator->PUFA H abstraction Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Peroxyl_Radical Reaction with O2 Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide H abstraction from another PUFA Termination Stable Products Peroxyl_Radical->Termination H donation PUFA2 Another PUFA (LH) Hydroperoxide->Lipid_Radical Chain Reaction Secondary_Products Secondary Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition Antioxidant Antioxidant (AH)

Caption: A simplified diagram of the lipid peroxidation chain reaction.

Troubleshooting Workflow for UFA Instability

Troubleshooting_Workflow Troubleshooting UFA Instability Start Suspected UFA Degradation (e.g., inconsistent results, odor) Check_Storage Review Storage Conditions Start->Check_Storage Is_Storage_Correct Temp < -20°C? Inert Gas? Light Protected? Check_Storage->Is_Storage_Correct Correct_Storage Action: Correct storage protocol. Re-aliquot new stock. Is_Storage_Correct->Correct_Storage No Check_Handling Review Handling Procedures Is_Storage_Correct->Check_Handling Yes Problem_Solved Problem Resolved Correct_Storage->Problem_Solved Are_Aliquots_Used Using single-use aliquots? Check_Handling->Are_Aliquots_Used Implement_Aliquots Action: Prepare single-use aliquots to avoid freeze-thaw cycles. Are_Aliquots_Used->Implement_Aliquots No Check_Purity Assess Purity of UFA Stock Are_Aliquots_Used->Check_Purity Yes Implement_Aliquots->Problem_Solved Perform_QC Perform QC Test (e.g., PV, TOTOX) Check_Purity->Perform_QC Is_Purity_Good Is TOTOX value acceptable? Perform_QC->Is_Purity_Good Discard_Stock Action: Discard old stock. Obtain new, certified UFA. Is_Purity_Good->Discard_Stock No Consider_Antioxidant Consider adding an antioxidant (e.g., BHT) to solvent. Is_Purity_Good->Consider_Antioxidant Yes Discard_Stock->Problem_Solved Consider_Antioxidant->Problem_Solved

Caption: A logical workflow for troubleshooting UFA degradation issues.

References

Preventing isomerization of (E)-nonadec-7-enoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preventing the isomerization of (E)-nonadec-7-enoic acid to its (Z)-isomer during analysis. Maintaining the correct isomeric configuration is critical for accurate quantification and biological assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization?

Isomerization is the process where the (E)- or trans-configuration of the double bond at the 7th carbon of nonadecenoic acid is converted to the (Z)- or cis-configuration. This is a common issue with unsaturated fatty acids and can be triggered by external energy sources like heat and light, or by chemical factors such as acid or base catalysts. This structural change can significantly impact the molecule's physical properties and biological activity, leading to inaccurate analytical results.

Q2: Why am I observing a peak for the (Z)-isomer in my chromatogram when I only started with the (E)-isomer?

The appearance of a (Z)-isomer peak is a direct indication that isomerization has occurred at some point during your sample handling, preparation, or analysis workflow. The most common causes include:

  • High Temperatures: Excessive heat during sample derivatization or within the Gas Chromatography (GC) injector port is a primary cause.

  • Acidic or Basic Conditions: Certain reagents used for preparing Fatty Acid Methyl Esters (FAMEs) can promote isomerization.

  • Light Exposure: Prolonged exposure to UV light can provide the energy needed to flip the double bond configuration.

  • Active Surfaces: The packing material within a GC injector liner can sometimes catalyze isomerization.

Q3: How does the choice of derivatization method affect isomerization?

The method used to convert the fatty acid to its corresponding FAME for GC analysis is critical.

  • Acid-catalyzed methods (e.g., using Boron Trifluoride (BF₃) in methanol (B129727) or methanolic HCl) are widely used but can be aggressive. Heating during these procedures increases the risk of isomerization.

  • Base-catalyzed methods (e.g., using methanolic KOH or NaOCH₃) are generally faster and performed under milder temperature conditions, which can reduce the risk of isomerization. However, they may not efficiently derivatize free fatty acids if present in high amounts.

  • Two-step methods that combine a gentle base-catalyzed step with a subsequent acid-catalyzed step can be effective but must be carefully optimized to minimize heating time.[1][2] Methods involving diazomethane (B1218177) derivatives like (trimethylsilyl)diazomethane (TMS-DM) can offer high recovery and less variation but may be more costly and time-consuming.[1][3]

Q4: Can the Gas Chromatography (GC) conditions themselves cause isomerization?

Yes. The GC injector port is a high-temperature zone where the sample is vaporized. If the injector temperature is set too high, it can induce thermal isomerization of the (E)-isomer to the more thermodynamically stable (Z)-isomer. It is crucial to use the lowest possible injector temperature that still allows for efficient volatilization of the FAMEs. Additionally, using a highly polar capillary column is recommended for achieving good separation between the (E) and (Z) isomers, which allows for accurate quantification even if minor isomerization does occur.[4]

Troubleshooting Guide: Unwanted Isomerization

This guide provides a systematic approach to identifying and resolving the source of (E)-to-(Z) isomerization in your analytical workflow.

Problem Potential Cause Recommended Solution & Action Steps
Unexpected (Z)-isomer peak observed in GC chromatogram. 1. High GC Injector Temperature Action: Gradually reduce the injector temperature in 10-20°C increments. A typical starting point for FAME analysis is 250°C; try reducing it to 220°C or even 200°C. Verification: Analyze a pure standard of this compound methyl ester at each temperature to find the optimal point where the isomer peak is minimized without significant peak broadening or loss of signal.
2. Aggressive Derivatization (FAME preparation) Action: Switch to a milder derivatization protocol. If using a strong acid catalyst (like BF₃-Methanol) with heating, try a base-catalyzed method (e.g., 0.5 M KOH in methanol) at a lower temperature (e.g., 60°C) for a shorter duration. Verification: Prepare the sample using different methods and compare the resulting E/Z isomer ratio.
3. Prolonged Heating During Derivatization Action: Strictly control the heating time and temperature during the derivatization step. Use a calibrated heating block or water bath. Reduce the reaction time to the minimum required for complete derivatization, as determined by preliminary experiments.
4. Sample Exposure to Light and Air Action: Protect the sample from direct light at all stages. Use amber vials for storage and sample preparation.[5] Purge vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen, which can generate radicals that facilitate isomerization.
5. Improper Sample Storage Action: Store stock solutions and prepared FAME samples at -20°C or -80°C in tightly sealed vials under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Quantitative Data on Isomerization

While specific data for this compound is limited, studies on oleic acid (C18:1), a structurally similar fatty acid, provide valuable insights into the effects of temperature on isomerization.

Table 1: Effect of Temperature and Derivatization Method on Isomerization (Data compiled and adapted from studies on similar unsaturated fatty acids as a proxy)

Parameter Condition Analyte Observed Isomerization (% trans formation) Reference / Notes
Heating Temperature 150°C for 1 hourTriolein (C18:1, 9c)~0.9%Based on data showing cis-to-trans isomerization can occur at temperatures above 120-150°C.[6]
Heating Temperature 150°C for 3 hoursTriolein (C18:1, 9c)~1.7%Demonstrates that isomerization is time-dependent.
Heating Temperature >180°COleic Acid DerivativesSignificant increaseHigh temperatures lead to a rapid increase in isomerization.
Derivatization Method Base-catalyzed (KOCH₃) followed by Acid-catalyzed (HCl)Unsaturated FAsHigher variation and lower recovery for unsaturated FAs compared to milder methods.Indicates potential for isomerization under harsher, two-step chemical conditions.[1]
Derivatization Method Base-catalyzed (NaOCH₃) followed by TMS-DiazomethaneUnsaturated FAsHigher recovery and less variation.Suggests a milder approach that better preserves the original isomeric configuration.[1][3]

Experimental Protocols

Protocol: Mild Base-Catalyzed FAME Preparation to Minimize Isomerization

This protocol is designed to gently convert this compound to its methyl ester with a reduced risk of isomerization.

Materials:

  • Sample containing this compound (in a suitable solvent like hexane (B92381) or toluene).

  • 0.5 M Potassium Hydroxide (KOH) in anhydrous methanol.

  • Anhydrous Hexane (GC grade).

  • 1 M Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (B86663).

  • Amber glass vials with PTFE-lined caps.

  • Nitrogen or Argon gas supply.

  • Heating block or water bath set to 60°C.

Procedure:

  • Sample Preparation: Place an aliquot of the sample (containing approx. 1-10 mg of lipid) into a 10 mL amber glass vial. If the sample is in solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of 0.5 M methanolic KOH to the vial.

  • Inert Atmosphere: Purge the vial headspace with nitrogen or argon for 30 seconds to remove oxygen. Immediately cap the vial tightly.

  • Reaction: Vortex the vial for 30 seconds. Place it in the heating block or water bath at 60°C for 15 minutes. Note: This controlled, short heating step is crucial. Do not exceed the recommended time or temperature.

  • Neutralization & Extraction: After cooling to room temperature, add 2 mL of 1 M NaCl solution to stop the reaction. Add 3 mL of anhydrous hexane to the vial.

  • Mixing: Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 1000 x g) for 5 minutes to achieve clear separation of the aqueous and organic (upper) layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean amber vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.

  • Final Sample: Transfer the dried hexane solution to a final GC vial. Purge with nitrogen before capping. Store at -20°C until GC analysis.

Visualizations

Workflow for Fatty Acid Analysis

The following diagram illustrates the general workflow for analyzing this compound, highlighting the critical stages where isomerization can occur.

G cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample containing This compound Deriv Derivatization to FAME (e.g., Base-Catalysis) Sample->Deriv Critical Step 1: Avoid high heat & harsh acid Extract Hexane Extraction Deriv->Extract GC GC Injection Extract->GC Sep Column Separation (Polar Column) GC->Sep Critical Step 2: Use lowest effective injector temp. Detect Detection (FID) Sep->Detect Data Data Detect->Data Data Analysis G Start (Z)-Isomer Detected? CheckGC Review GC Method Start->CheckGC Yes CheckPrep Review Derivatization Protocol Start->CheckPrep GC settings are optimal CheckStorage Review Sample Handling & Storage Start->CheckStorage Prep protocol is mild Sol_Temp Reduce Injector Temperature CheckGC->Sol_Temp Temp > 250°C? Sol_Liner Use Deactivated Injector Liner CheckGC->Sol_Liner Using old/active liner? Sol_Method Switch to Milder Derivatization Method (e.g., cold base-catalyzed) CheckPrep->Sol_Method Using harsh acid/heat? Sol_Time Reduce Heating Time & Temperature CheckPrep->Sol_Time Heating > 15 min or > 80°C? Sol_Storage Store at -20°C or below, use amber vials, purge with N2/Ar CheckStorage->Sol_Storage Exposed to light/air?

References

Technical Support Center: Troubleshooting Peak Tailing in Fatty Acid GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the gas chromatography (GC) analysis of fatty acids.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly affect the accuracy and precision of fatty acid analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Question: Why are my fatty acid peaks tailing in my GC chromatogram?

Answer: Peak tailing for fatty acids in GC analysis can stem from several factors, often related to interactions between the acidic nature of the fatty acids and the GC system, or issues with the chromatographic setup itself. The primary causes can be categorized as follows:

  • Inadequate Derivatization: Free fatty acids are inherently polar and prone to interacting with active sites in the GC system, leading to significant peak tailing.[1][2] Derivatization to fatty acid methyl esters (FAMEs) is a crucial step to increase volatility and reduce polarity.[1][3][4]

  • Column Issues: The choice and condition of the GC column are critical. Peak tailing can result from using an inappropriate column, column contamination, or degradation of the stationary phase.[5][6]

  • Inlet and System Activity: Active sites in the injector liner, seals, or other parts of the flow path can interact with the analytes.[7] Contamination in the inlet is a frequent cause of peak tailing.[8]

  • Improper GC Method Parameters: Suboptimal method parameters, such as incorrect temperature settings or flow rates, can contribute to poor peak shape.

  • Physical Issues in the GC System: Problems like poor column installation, leaks, or dead volumes in the system can disrupt the sample flow path and cause peak tailing.[6][7][9]

Below is a troubleshooting workflow to help you systematically address the issue.

Troubleshooting Workflow

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Evaluate Derivatization cluster_2 Step 2: Check GC Column cluster_3 Step 3: Inspect Inlet and System cluster_4 Step 4: Verify GC Method and System Integrity cluster_5 End: Problem Resolved start Observe Tailing Peaks for Fatty Acids deriv Is derivatization to FAMEs complete? start->deriv deriv_yes Yes deriv->deriv_yes deriv_no No deriv->deriv_no column Is the column appropriate and in good condition? deriv_yes->column optimize_deriv Optimize Derivatization Protocol (e.g., reagent, time, temp) deriv_no->optimize_deriv optimize_deriv->deriv column_yes Yes column->column_yes column_no No column->column_no inlet Is the inlet liner clean and deactivated? column_yes->inlet column_action Condition or Trim Column Inlet. Consider a more polar column (e.g., WAX, Cyanopropyl). column_no->column_action column_action->column inlet_yes Yes inlet->inlet_yes inlet_no No inlet->inlet_no method Are GC parameters optimized and system leak-free? inlet_yes->method inlet_action Replace Inlet Liner, Septum, and Gold Seal. inlet_no->inlet_action inlet_action->inlet method_yes Yes method->method_yes method_no No method->method_no end Peak Tailing Resolved method_yes->end method_action Check for leaks. Re-install column correctly. Optimize temperatures and flow rates. method_no->method_action method_action->method

Caption: Troubleshooting workflow for fatty acid peak tailing in GC.

Frequently Asked Questions (FAQs)

Derivatization

  • Question: Is derivatization always necessary for fatty acid analysis by GC? Answer: For most applications, yes. Free fatty acids are highly polar and can interact with active sites in the GC system, leading to poor peak shape and tailing.[1] Derivatizing them into fatty acid methyl esters (FAMEs) increases their volatility and reduces their polarity, resulting in sharper, more symmetrical peaks.[2][3][4] Short-chain volatile fatty acids can sometimes be analyzed in their free form using specialized acidic columns.[10]

  • Question: What are the common derivatization methods for fatty acids? Answer: The most common method is esterification to form FAMEs. This is often achieved using a reagent like Boron Trifluoride (BF3) in methanol.[1] Another method is silylation, using reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), which convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.[1]

GC Column

  • Question: What type of GC column is best for analyzing fatty acid methyl esters (FAMEs)? Answer: Polar columns are generally recommended for FAME analysis.[11][12] Columns with a polyethylene (B3416737) glycol (PEG) stationary phase (often referred to as WAX columns) are a popular choice for routine analysis.[13] For more complex separations, especially those involving cis/trans isomers, highly polar cyanopropyl silicone columns (like a CP-Sil 88 or HP-88) are preferred.[3][11]

  • Question: How can I tell if my column is the cause of peak tailing? Answer: If all peaks in your chromatogram, including the solvent peak, are tailing, it could indicate a physical problem like a poor column cut or improper installation.[6][9] If only the fatty acid peaks are tailing, it is more likely a chemical issue, such as column contamination or an inappropriate stationary phase.[7] You can try trimming the front end of the column (10-20 cm) to remove contaminants.[14]

Inlet and GC System

  • Question: What routine maintenance should I perform on my GC inlet to prevent peak tailing? Answer: Regular inlet maintenance is crucial. This includes replacing the inlet liner, septum, and O-ring.[8] The liner can accumulate non-volatile residues that create active sites. Using a deactivated liner is recommended.

  • Question: How do I check for leaks in my GC system? Answer: Leaks can introduce oxygen and moisture, which can degrade the column and cause various chromatographic problems, including peak tailing. An electronic leak detector is the most reliable way to check for leaks at all fittings and connections from the gas source to the detector.

Quantitative Data and Experimental Protocols

Recommended GC Parameters for FAME Analysis

The following table provides typical GC parameters for the analysis of FAMEs on a polar capillary column. These should be considered as a starting point and may require optimization for specific applications.

ParameterRecommended Value
Column Type Polar (e.g., DB-Wax, HP-INNOWax, CP-Sil 88, HP-88)
Column Dimensions 30-100 m length, 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Carrier Gas Flow Rate 1-2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1 (can be optimized)
Oven Temperature Program Initial: 100-140°C, Ramp: 3-5°C/min, Final: 240-260°C
Detector Flame Ionization Detector (FID)
Detector Temperature 260-280 °C

Note: These are general recommendations. Always refer to the specific column manufacturer's guidelines and optimize the method for your particular sample matrix and analytes of interest.

Experimental Protocol: Derivatization of Fatty Acids to FAMEs using BF3-Methanol

This protocol is a general guideline for the esterification of fatty acids.

Materials:

  • Sample containing fatty acids

  • Boron trifluoride-methanol (BF3-methanol) reagent (12-14% w/w)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh 1-25 mg of the lipid sample into a reaction vial.[2] If the sample is not a pure lipid, an initial lipid extraction step may be necessary.

  • Esterification: Add 2 mL of BF3-methanol reagent to the vial.[2]

  • Heating: Cap the vial tightly and heat at 60-100°C for 5-10 minutes.[2] The optimal time and temperature may vary depending on the fatty acid composition.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[2]

  • Phase Separation: Cap the vial and shake vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC.

References

Technical Support Center: Optimizing HPLC for Fatty Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of fatty acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate fatty acid isomers using standard C18 columns? A1: Fatty acid isomers, such as geometric (cis/trans), positional, or structural (iso/anteiso) isomers, often possess very similar physicochemical properties. For instance, structural isomers can have identical carbon numbers, degrees of saturation, and nearly the same hydrophobicity. This subtle structural difference leads to very similar retention times and potential co-elution on standard reversed-phase columns like C8 or C18, which primarily separate based on hydrophobicity.[1]

Q2: Is derivatization required for the HPLC analysis of fatty acid isomers? A2: While not strictly mandatory as it is for Gas Chromatography (GC), derivatization is highly recommended. Free fatty acids contain a polar carboxyl group that can lead to poor peak shapes (tailing).[1] Converting them to esters, such as phenacyl or naphthacyl esters, neutralizes this polarity, resulting in sharper, more symmetrical peaks.[1][2] Furthermore, this process can add a chromophore or fluorophore to the molecule, significantly boosting detection sensitivity for UV-Vis or Fluorescence detectors.[1][3]

Q3: What are the primary HPLC modes for separating fatty acid isomers? A3: The choice of chromatography mode is critical and depends on the type of isomers being separated:

  • Reversed-Phase (RP-HPLC): This is the most common technique, separating fatty acids based on chain length and degree of unsaturation.[3][4]

  • Silver-Ion HPLC (Ag-HPLC): This is a powerful technique for separating isomers based on the number, position, and geometry (cis/trans) of double bonds. It utilizes a stationary phase where silver ions are incorporated, which interact with the π-electrons of the double bonds.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often used for separating lipid classes but can also be applied to certain isomer separations.[4]

Q4: How does column temperature affect the separation of fatty acid isomers? A4: Column temperature is a critical parameter that influences solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[6][7] Lowering the column temperature generally increases retention and can enhance the subtle intermolecular interactions needed to resolve closely related isomers.[1] Conversely, higher temperatures decrease analysis time but may reduce resolution.[7]

Q5: What detection methods are most suitable for fatty acid analysis by HPLC? A5: The choice of detector depends on whether the fatty acids have been derivatized:

  • Without Derivatization: Fatty acids lack a strong native UV chromophore. Therefore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[1] UV detection at low wavelengths (205-210 nm) is also possible but can be less sensitive and prone to interference.[3]

  • With Derivatization: If a UV-absorbing or fluorescent tag (e.g., phenacyl, naphthacyl) is added, standard UV-Vis or Fluorescence detectors can be used, offering excellent sensitivity.[1][2]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Isomers
  • Possible Cause: The selected chromatography mode (e.g., standard RP-HPLC) lacks the necessary selectivity for the specific isomers.

    • Solution: For separating geometric (cis/trans) or positional isomers, Silver-Ion HPLC (Ag-HPLC) is often the superior choice.[4] For isomers with very similar hydrophobicity, consider columns with different selectivities, such as those with cholesterol-bonded phases.[8]

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution (RP-HPLC): Systematically adjust the ratio of the organic solvent (acetonitrile, methanol) to the aqueous phase.[9] Experiment with ternary mixtures like acetonitrile-water-isopropanol.[4] For free fatty acids, adding a small amount of acid (e.g., 0.05-0.1% acetic or formic acid) can improve peak shape and resolution.[3][10]

    • Solution (Ag-HPLC): The concentration of the polar modifier in the non-polar mobile phase is key. For a hexane (B92381) mobile phase, carefully optimize the percentage of acetonitrile (B52724) (e.g., in the 0.3% to 1.0% range).[2][4]

  • Possible Cause: The flow rate is too high.

    • Solution: Reduce the flow rate. Slower flow rates increase the interaction time between the analytes and the stationary phase, which can significantly enhance the resolution of closely eluting peaks, although it will increase the total run time.[7][9]

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to the polar carboxyl group of underivatized fatty acids.

    • Solution: Derivatize the fatty acids to their ester forms to reduce polarity.[1] Alternatively, add an acidic modifier (e.g., acetic acid, formic acid) to the mobile phase to suppress the ionization of the carboxyl group and residual silanols on the column.[3][10]

  • Possible Cause: Column overload due to high sample concentration.

    • Solution: Dilute the sample or reduce the injection volume. Overloading the column is a common cause of peak fronting or tailing.[11][12]

  • Possible Cause: Mismatch between the sample solvent and the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase to ensure proper peak focusing at the head of the column.

Issue 3: Low Detection Sensitivity
  • Possible Cause: Fatty acids lack a strong native chromophore for UV detection.

    • Solution: Derivatize the fatty acids with a UV-absorbing or fluorescent tag, such as p-bromophenacyl bromide or 2-nitrophenacyl bromide.[1][5] This can increase sensitivity by several orders of magnitude.

    • Solution: Use a more universal detector like ELSD or a mass spectrometer (MS), which do not rely on the chromophoric properties of the analyte.[1][3]

Data Presentation: Mobile Phase Examples

The following tables summarize typical starting conditions for different HPLC modes used in fatty acid isomer separation. Optimization is almost always required.

Table 1: Reversed-Phase HPLC (RP-HPLC) Conditions

ParameterCondition 1Condition 2Condition 3
Column C18 (ODS)C18 (ODS)Cholesterol-bonded
Mobile Phase A WaterAcetonitrile/Water (1:1, v/v)Water w/ 0.05% TFA
Mobile Phase B AcetonitrileAcetonitrileMethanol w/ 0.05% TFA
Elution Mode Isocratic: ACN/H₂O (80:20, v/v)[5]Linear Gradient[5]Isocratic: 90% Methanol[8]
Flow Rate 2.0 mL/min[5]1.0 mL/min[5]1.0 mL/min[8]
Temperature AmbientAmbient30 °C[8]
Detection UV (after derivatization)UV (after derivatization)ELSD

Table 2: Silver-Ion HPLC (Ag-HPLC) Conditions

ParameterCondition 1Condition 2
Column Silver-ion loaded cation exchangeSilver-ion loaded cation exchange
Mobile Phase Isocratic: Hexane/Acetonitrile (99:1, v/v)[2]Isocratic: Hexane with 0.3-0.7% Acetonitrile[4]
Flow Rate 1.0 mL/min[2]1.0 - 1.5 mL/min
Temperature 30 °C[2]Ambient or controlled
Detection UV (after derivatization)UV (after derivatization)

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to Phenacyl Esters

This protocol is adapted for UV detection and improved peak shape.

  • Sample Preparation: Dissolve a known amount of the fatty acid sample in a suitable solvent like methanol.

  • Neutralization: Neutralize the sample with a potassium hydroxide (B78521) (KOH) solution using phenolphthalealein as an indicator, or with triethylamine.[5]

  • Derivatization Reaction: Evaporate the mixture to dryness under a stream of nitrogen. Add 0.1 mL of 2mM 18-crown-6 (B118740) in acetonitrile and 0.1 mL of a derivatizing agent like 4-bromophenacyl bromide.[5]

  • Incubation: Heat the mixture at 80°C for 15 minutes, mixing gently several times.[5]

  • Final Dilution: After cooling, dilute the sample to the desired final volume with acetonitrile before injection into the HPLC system.[5]

Protocol 2: General RP-HPLC Method for Fatty Acid Isomer Profiling
  • Column: Use a high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample: Use derivatized fatty acids prepared as described in Protocol 1.

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile/Water (70:30, v/v)[5]

    • Mobile Phase B: Acetonitrile[5]

  • Gradient Program:

    • Start with 100% Mobile Phase A.

    • Over 25-30 minutes, apply a linear gradient to 100% Mobile Phase B.[5]

    • Hold at 100% Mobile Phase B for 10 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for 10-15 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 30 °C.

  • Detection: UV detector set to the absorbance maximum of the chosen derivative (e.g., 242 nm for p-bromophenacyl esters).[5]

Visualizations

hplc_troubleshooting_workflow start Poor Isomer Resolution check_mode Is HPLC Mode Appropriate? (e.g., RP vs. Ag-HPLC) start->check_mode check_mobile_phase Is Mobile Phase Optimized? check_mode->check_mobile_phase Yes solution_mode Solution: For cis/trans isomers, use Silver-Ion (Ag-HPLC). check_mode->solution_mode No check_flow Is Flow Rate Too High? check_mobile_phase->check_flow Yes solution_phase Solution: Adjust organic/aqueous ratio. Add modifiers (e.g., acid). Optimize modifier % in Ag-HPLC. check_mobile_phase->solution_phase No check_temp Is Temperature Optimized? check_flow->check_temp No solution_flow Solution: Decrease flow rate to improve interaction time. check_flow->solution_flow Yes solution_temp Solution: Lower temperature to enhance selectivity. check_temp->solution_temp No end_node Resolution Improved check_temp->end_node Yes solution_mode->end_node solution_phase->end_node solution_flow->end_node solution_temp->end_node

Caption: Troubleshooting workflow for poor HPLC resolution of fatty acid isomers.

method_development_workflow prep 1. Sample Preparation & Derivatization column 2. Column Selection (C18, Ag-Ion, etc.) prep->column mobile 3. Mobile Phase Selection (Solvents & Additives) column->mobile params 4. Parameter Optimization (Gradient, Flow, Temp) mobile->params inject 5. Sample Injection & Data Acquisition params->inject process 6. Data Processing (Integration & Quantification) inject->process

Caption: General workflow for HPLC method development for fatty acid analysis.

References

Minimizing degradation of (E)-nonadec-7-enoic acid in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (E)-nonadec-7-enoic acid in samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for this compound, like other unsaturated fatty acids, is oxidation. The double bond at the 7th carbon position is susceptible to attack by reactive oxygen species (ROS), leading to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones.[1][2] This process is autocatalytic, meaning the oxidation products can accelerate further degradation.[3]

Q2: What are the key factors that accelerate the degradation of this compound?

A2: Several factors can accelerate the oxidative degradation of this compound:

  • Oxygen Exposure: Direct contact with atmospheric oxygen is the main driver of oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Light Exposure: UV light can initiate and promote free radical chain reactions that lead to oxidation.

  • Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts for oxidation.

  • pH: Both strongly acidic and basic conditions can potentially catalyze isomerization and other degradation reactions.[4]

Q3: How can I visually detect if my this compound sample has degraded?

A3: While subtle degradation may not be visible, significant oxidation can sometimes lead to a yellowish discoloration of the sample. The development of a rancid or off-odor is another indicator of advanced degradation. However, for accurate assessment, analytical techniques are necessary.

Troubleshooting Guides

Issue 1: Sample Degradation During Storage

Symptoms:

  • Inconsistent analytical results between batches.

  • Appearance of unexpected peaks in chromatograms (e.g., GC-MS, HPLC).

  • Reduced concentration of this compound over time.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Improper Storage Temperature Store samples at or below -20°C, with -80°C being optimal for long-term storage to minimize molecular motion and enzymatic activity.[5]
Exposure to Oxygen Overlay the sample with an inert gas like argon or nitrogen before sealing the container. Use vials with PTFE-lined caps (B75204) to ensure an airtight seal.[5]
Exposure to Light Store samples in amber-colored vials or wrap clear vials in aluminum foil to protect from light-induced degradation.
Presence of Metal Contaminants Use high-purity solvents and glassware that have been thoroughly cleaned to remove any trace metal ions. Consider using chelating agents like EDTA in buffer solutions if appropriate for the downstream application.
Repeated Freeze-Thaw Cycles Aliquot samples into smaller, single-use vials to avoid repeated freezing and thawing of the entire stock, which can introduce moisture and oxygen.[5]
Issue 2: Analyte Loss or Degradation During Sample Preparation

Symptoms:

  • Low recovery of this compound after extraction or other sample processing steps.

  • Formation of artifacts, such as isomers or oxidation products, observed during analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Temperatures During Solvent Evaporation Evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., <40°C). Avoid prolonged heating.[6]
Oxidation During Sample Handling Minimize the time samples are exposed to air. Consider performing sample preparation steps in a glove box under an inert atmosphere. The use of antioxidants, such as butylated hydroxytoluene (BHT), can be added to the extraction solvent to prevent oxidation.[6]
Isomerization During Derivatization (for GC analysis) Use milder derivatization reagents and conditions. For example, when preparing fatty acid methyl esters (FAMEs), use a method that minimizes exposure to harsh acids or high temperatures for extended periods to prevent cis/trans isomerization or double bond migration.[7]
Enzymatic Degradation For biological samples, it is crucial to inhibit enzymatic activity immediately upon collection. This can be achieved by rapid freezing in liquid nitrogen or by the addition of enzyme inhibitors.[5] Heat treatment of the sample or solvent can also inhibit lipase (B570770) activity.[6]
Issue 3: Analytical Inconsistencies (GC-MS & HPLC)

Symptoms:

  • Poor peak shape (e.g., tailing, fronting).

  • Inconsistent retention times.

  • Low signal intensity.

Possible Causes and Solutions:

Possible CauseRecommended Solution
GC-MS: Active Sites in the GC System Free fatty acids can interact with active sites in the injector liner or column, leading to peak tailing. Ensure proper deactivation of the liner and use a column specifically designed for fatty acid analysis. Derivatization to FAMEs is highly recommended to improve volatility and peak shape.[8]
GC-MS: Incomplete Derivatization Optimize the derivatization reaction to ensure complete conversion of the fatty acid to its methyl ester. Analyze a derivatized standard to confirm the efficiency of the reaction.
HPLC: Poor Solubility in Mobile Phase Ensure that this compound is fully soluble in the initial mobile phase to prevent peak splitting or broadening. The sample should be dissolved in a solvent that is compatible with the mobile phase.[9]
HPLC: Inappropriate Column Chemistry For reversed-phase HPLC, a C18 column is commonly used. The choice of mobile phase (e.g., acetonitrile, methanol, water) and modifiers (e.g., formic acid, acetic acid) should be optimized for the best separation and peak shape.
Contamination of the Analytical System Thoroughly clean the injector, detector, and column to remove any residues from previous analyses that could interfere with the current measurement.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound
  • Preparation: Dissolve the fatty acid in a high-purity, degassed organic solvent (e.g., ethanol, hexane) to a desired stock concentration.

  • Antioxidant Addition (Optional): Add an antioxidant such as BHT to a final concentration of 0.01-0.05% (w/v) to inhibit oxidation.

  • Aliquoting: Dispense the solution into amber glass vials with PTFE-lined screw caps.

  • Inert Gas Purging: Gently flush the headspace of each vial with a stream of dry nitrogen or argon for 30-60 seconds to displace oxygen.

  • Sealing: Immediately and tightly seal the vials.

  • Storage: Store the vials in an upright position at -80°C.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
  • Sample Preparation: Place the sample containing this compound (e.g., dried lipid extract) into a glass tube with a PTFE-lined cap.

  • Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Methylation: Securely cap the tube and heat at 60°C for 1 hour in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.

Visualizations

Degradation_Pathway E_Nonadec_7_enoic_Acid This compound Peroxy_Radical Peroxy Radical E_Nonadec_7_enoic_Acid->Peroxy_Radical + O2 Initiators Initiators (Light, Heat, Metal Ions) Initiators->E_Nonadec_7_enoic_Acid Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Lipid_Hydroperoxide Lipid Hydroperoxide Peroxy_Radical->Lipid_Hydroperoxide Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Lipid_Hydroperoxide->Secondary_Products Decomposition

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Store_Negative_80 Store at -80°C Add_Antioxidant Add Antioxidant (e.g., BHT) Store_Negative_80->Add_Antioxidant Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Add_Antioxidant Protect_from_Light Protect from Light Protect_from_Light->Add_Antioxidant Low_Temp_Evaporation Low Temp. Evaporation Add_Antioxidant->Low_Temp_Evaporation Mild_Derivatization Mild Derivatization (for GC) Low_Temp_Evaporation->Mild_Derivatization HPLC HPLC Low_Temp_Evaporation->HPLC GC_MS GC-MS Mild_Derivatization->GC_MS Sample Sample Sample->Store_Negative_80

Caption: Recommended workflow for minimizing degradation during analysis.

Troubleshooting_Logic Problem Inconsistent Results? Check_Storage Review Storage Conditions Problem->Check_Storage Yes Check_Prep Review Sample Prep Check_Storage->Check_Prep Check_Analysis Review Analytical Method Check_Prep->Check_Analysis Degradation_Suspected Degradation Suspected Check_Analysis->Degradation_Suspected

Caption: Logical flow for troubleshooting inconsistent analytical results.

References

Technical Support Center: Enhancing Ionization Efficiency of Fatty Acids for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the mass spectrometry analysis of fatty acids.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Signal for Fatty Acids in LC-MS (Negative ESI Mode)

Q: I am analyzing underivatized fatty acids using reverse-phase LC-MS with electrospray ionization in negative mode (ESI-), but I am getting very low or no signal. What are the likely causes and how can I fix this?

A: This is a common issue, as fatty acids have inherently poor ionization efficiency.[1][2][3] Here are the primary reasons and solutions:

  • Cause: Suppression of ionization by acidic mobile phases. To achieve good chromatographic separation, acidic conditions are often used, which keeps the fatty acid's carboxyl group protonated and suppresses the formation of the [M-H]⁻ ion needed for negative mode detection.[4]

  • Solution 1: Mobile Phase Optimization. A compromise between chromatographic resolution and ionization efficiency is needed. Using a mobile phase with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid can provide a good balance for signal intensity and retention time stability in negative ESI mode.[5][6] While formic acid is a common additive, it can suppress ionization in negative mode.[7]

  • Solution 2: Chemical Derivatization. This is the most effective way to dramatically increase sensitivity. Derivatization aims to add a moiety to the fatty acid that is easily ionizable in positive ESI mode. This "charge reversal" strategy can increase sensitivity by several orders of magnitude.[3] For example, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) can lead to a sensitivity increase of up to 60,000-fold compared to analyzing the underivatized fatty acid in negative mode.[8]

Issue 2: Inconsistent or Low Yields from Derivatization Reactions

Q: My derivatization reaction for forming fatty acid methyl esters (FAMEs) for GC-MS analysis is giving me inconsistent and low yields. What could be going wrong?

A: Incomplete or variable derivatization is a frequent source of error in quantitative fatty acid analysis. Here are some key factors to check:

  • Cause: Presence of water in the sample or reagents. Water can interfere with the esterification reaction, particularly with acid-catalyzed methods using reagents like boron trifluoride (BF₃)-methanol.

  • Solution: Ensure your sample is thoroughly dried before adding the derivatization reagent. Use anhydrous solvents and reagents whenever possible.

  • Cause: Incorrect reaction temperature or time. Both acid- and base-catalyzed esterification reactions are sensitive to temperature and duration.

  • Solution: Optimize the reaction conditions for your specific sample type and fatty acid profile. For acid-catalyzed esterification with BF₃-methanol, a reaction temperature of 60-100°C for 5-60 minutes is typical.[9] For base-catalyzed reactions, which are generally faster, ensure complete saponification before methylation.

  • Cause: Incomplete saponification of esterified fatty acids (e.g., from triglycerides). If you are analyzing total fatty acids, the initial saponification step must be complete to release all fatty acids for derivatization.

  • Solution: For samples rich in glycerolipids, ensure the saponification step (e.g., with methanolic NaOH or KOH) is carried out for a sufficient duration and at the appropriate temperature before proceeding to methylation.[10][11][12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies for enhancing fatty acid ionization.

Q1: What is the most effective way to increase the sensitivity of fatty acid detection by LC-MS?

A1: Chemical derivatization to introduce a permanently charged group is the most effective strategy. This allows for analysis in positive ion mode, which is generally more sensitive than negative ion mode for these derivatives. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) are designed for this purpose, significantly boosting signal intensity.[8][13][14] Derivatization with 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) has been shown to increase detection sensitivity by about 2500-fold compared to underivatized fatty acids in negative ion mode.[4][15]

Q2: When should I choose GC-MS over LC-MS for fatty acid analysis?

A2: The choice depends on your analytical goals. GC-MS is a robust and highly sensitive technique, particularly for the analysis of fatty acid profiles.[11][12] It requires derivatization to convert fatty acids into volatile fatty acid methyl esters (FAMEs).[9][10] GC-MS provides excellent chromatographic resolution, which is beneficial for separating complex mixtures of fatty acids, including positional and geometric isomers. LC-MS is advantageous when analyzing fatty acids in their free form or when dealing with less volatile or thermally unstable fatty acids. With derivatization, LC-MS can also achieve very high sensitivity.

Q3: How do I choose the right mobile phase additive for underivatized fatty acid analysis by LC-MS in negative ion mode?

A3: The ideal mobile phase additive will facilitate deprotonation of the fatty acid's carboxylic group without significantly compromising chromatographic performance.

  • Ammonium Acetate with Acetic Acid: A combination of 10 mM ammonium acetate with 0.1% acetic acid is often a good compromise, providing reasonable signal intensity and stable retention times.[5][6]

  • Acetic Acid: Using 0.02% acetic acid as a mobile phase additive has been shown to enhance the signal for several lipid classes in negative ion mode compared to ammonium acetate.[16]

  • Ammonium Hydroxide: While it can enhance ionization by creating a basic environment, it may negatively impact chromatography for some applications.[7]

  • Formic Acid: Commonly used in positive mode, it can suppress the ionization of weakly acidic compounds in negative mode.[7]

Q4: What are the key considerations for analyzing free fatty acids using MALDI-MS?

A4: The main challenge in MALDI-MS analysis of free fatty acids is the interference from matrix-derived signals in the low mass range.[17]

  • Matrix Selection: The choice of matrix is critical. Traditional matrices like 2,5-dihydroxybenzoic acid (DHB) can produce significant background signals.[2] 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a promising matrix for free fatty acid analysis as it generates negligible background signals at low laser fluences.[2][17] For negative ion detection, 9-aminoacridine (B1665356) (9-AA) is often preferred.[18]

  • Sample Preparation: Proper sample preparation is key to minimizing matrix clusters and enhancing signal intensity. Aqueous washes of the tissue section with volatile buffers like ammonium formate (B1220265) before matrix application can significantly increase the signal intensity of lipids in negative ion mode MALDI imaging.[19]

Quantitative Data Summary

The following tables summarize quantitative data to aid in the selection of appropriate methods and reagents.

Table 1: Comparison of Derivatization Reagents for Enhanced LC-MS Sensitivity of Fatty Acids

Derivatization ReagentPrincipleTypical Fold-Increase in Sensitivity (Compared to Underivatized Negative Mode)Key Advantages
N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) Introduces a permanent positive charge (charge reversal).[8]Up to 60,000-fold[8]High sensitivity enhancement, allows for positive mode ESI.
3-acyloxymethyl-1-methylpyridinium iodide (AMMP) Attaches a quaternary amine, enabling positive mode ESI.[4][15]~2,500-fold[4][15]High sensitivity, provides unique fragmentation patterns for structural identification.[4][15]
2-dimethylaminoethylamine (DMED) Labels the carboxyl group with a tertiary amine.3 to 104-fold for eicosanoids[8]Good sensitivity improvement for various carboxyl-containing lipids.
Tris(hydroxymethyl)aminomethane (THAM) Converts fatty acids to 2-oxazoline derivatives.~200-fold for palmitic and oleic acid (LC-APCI-MS)[1]Single-step, solvent-free reaction possible with microwave assistance.

Table 2: Mobile Phase Additives for Underivatized Fatty Acid Analysis by LC-MS (Negative ESI Mode)

AdditiveTypical ConcentrationProsCons
Ammonium Acetate & Acetic Acid 10 mM & 0.1%Good compromise for signal intensity and retention time stability.[5][6]May not provide the absolute highest signal for all fatty acids.
Acetic Acid 0.02% (v/v)Can increase signal intensity for many lipid subclasses compared to ammonium acetate.[16]May require optimization for specific columns and systems.
Ammonium Formate 10 mMProvides stable retention times.[5]May not yield high signal intensity for free fatty acids in negative mode.[5]
Ammonium Hydroxide VariableCan enhance ionization of weakly acidic compounds.[7]Can negatively affect chromatographic peak shape and retention.

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS (Acid-Catalyzed)

This protocol is adapted for the preparation of FAMEs from lipid samples using boron trifluoride (BF₃) in methanol (B129727).

  • Sample Preparation: Place the dried lipid sample (e.g., extracted from plasma or tissue) into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the sample tube.

  • Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 10-30 minutes. The optimal time may need to be determined empirically.[9]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane (B92381) (or heptane).

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the upper organic layer. Centrifuge briefly if necessary to improve phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: AMPP Derivatization of Fatty Acids for LC-MS

This protocol describes the derivatization of fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP) for enhanced sensitivity in positive mode LC-MS.

  • Sample Preparation: Transfer the dried fatty acid extract to a reaction vial.

  • Reagent Preparation: Prepare solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in water, N-hydroxybenzotriazole (HOBt) in acetonitrile/DMF, and AMPP in a suitable solvent, as per the manufacturer's recommendations (e.g., AMP+ MaxSpec Kit).[20]

  • Derivatization Reaction: To the dried lipid extract, add the EDC, HOBt, and AMPP solutions.[20] The specific volumes and concentrations may vary depending on the kit or protocol being followed.

  • Incubation: Vortex the mixture and incubate at room temperature for a specified time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a small volume of an acidic solution, such as formic acid.

  • Analysis: The derivatized sample can then be diluted and injected into the LC-MS system for analysis in positive ESI mode.

Visualizations

Diagram 1: General Workflow for FAME Preparation and GC-MS Analysis

FAME_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Lipid_Sample Lipid Sample (e.g., from tissue, plasma) Saponification Saponification (Base Hydrolysis) Lipid_Sample->Saponification Total FAs Dried_FA Dried Fatty Acid Salts Saponification->Dried_FA Derivatization Esterification (e.g., BF3-Methanol) Dried_FA->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Analysis GCMS->Data

Caption: General workflow for FAME preparation and analysis.

Diagram 2: Logical Flow for Troubleshooting Poor Fatty Acid Signal in LC-MS

Troubleshooting_Flow Start Start: Poor or No Fatty Acid Signal Check_Mode Is analysis in Negative ESI Mode? Start->Check_Mode Check_Deriv Is the fatty acid derivatized? Check_Mode->Check_Deriv Yes Optimize_Mobile_Phase Optimize Mobile Phase Additives (e.g., Ammonium Acetate + Acetic Acid) Check_Mode->Optimize_Mobile_Phase No (Underivatized) Consider_Deriv Consider Chemical Derivatization (e.g., AMPP, AMMP) Check_Deriv->Consider_Deriv No Check_Reaction Troubleshoot Derivatization Reaction (Reagents, Temp, Time) Check_Deriv->Check_Reaction Yes End_Improved Signal Improved Optimize_Mobile_Phase->End_Improved Consider_Deriv->End_Improved Check_MS_Params Check MS Parameters (Source, Voltages, Gas Flow) Check_Reaction->Check_MS_Params Check_MS_Params->End_Improved

Caption: Troubleshooting logic for poor fatty acid LC-MS signal.

References

Technical Support Center: Resolving Co-eluting Peaks in Lipid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve the common challenge of peak co-elution in complex lipid mixtures.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in lipid profiling and why is it a problem?

A: Peak co-elution occurs when two or more distinct lipid species are not sufficiently separated by the chromatography system and elute from the column at the same, or very similar, times.[1] This results in a single, merged chromatographic peak. This is a significant problem because it undermines both qualitative and quantitative analysis.[2] Co-elution can lead to:

  • Inaccurate Identification: A merged peak can be misidentified as a single, more abundant species, causing researchers to overlook other important lipids.[1]

  • Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it, leading to a significant overestimation of the quantity of any single species.[1]

Q2: What are the primary causes of lipid co-elution?

A: The immense structural diversity of lipids is the primary cause of co-elution. Many lipids can have the same mass or similar physicochemical properties, making them difficult to separate. Key causes include:

  • Isobaric Species: Different lipids that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to differentiate them.[1]

  • Isomeric Species: Lipids with the same elemental composition (and thus identical mass) but different structures. These are a major challenge and include:

    • Regioisomers: Lipids containing the same fatty acids but arranged differently on the glycerol (B35011) backbone (e.g., at the sn-1, sn-2, or sn-3 positions).[1]

    • Double Bond Positional Isomers: Fatty acid chains with the same length and number of double bonds, but with the double bonds located at different positions.[1]

    • Geometric Isomers: Fatty acids with double bonds in different configurations (cis or trans).[1]

  • Complex Mixtures: High sample complexity increases the statistical probability of two different lipids having similar retention times, leading to co-elution.[1]

Troubleshooting and Optimization Workflow

When encountering co-eluting peaks, a systematic approach to troubleshooting is essential. The following workflow provides a step-by-step guide to diagnosing and resolving the issue.

G cluster_0 Phase 1: Diagnosis & Initial Checks cluster_1 Phase 2: Chromatographic Optimization cluster_2 Phase 3: Advanced Techniques A Co-elution Suspected (Peak shoulder, broad peak, or MS data indicates multiple species) B Confirm Co-elution (Peak purity analysis using DAD or MS spectral slicing) A->B C Check System Health (Pressure, leaks, column age) B->C D Optimize LC Gradient C->D If system is healthy E Change Mobile Phase (pH, additives, organic solvent) D->E F Change Stationary Phase (Different chemistry, e.g., C18 to Phenyl-Hexyl) E->F G Adjust Temperature/Flow Rate F->G H Implement Orthogonal Separation G->H If co-elution persists I Utilize Ion Mobility Spectrometry (IMS) H->I J Enhance MS Fragmentation (e.g., HCD, UVPD) H->J K Resolution Achieved (Quantify and Identify) J->K Resolution Achieved

Troubleshooting workflow for co-eluting peaks.

Detailed Methodologies & Experimental Protocols

Optimizing the Liquid Chromatography (LC) Gradient

A poorly optimized gradient is a common cause of co-elution.[3] Adjusting the gradient can increase the separation between lipids with similar properties.

Objective: To improve the resolution of co-eluting lipid species by modifying the mobile phase gradient.

Protocol:

  • Initial Analysis: Run your standard linear gradient and identify the retention time of the co-eluting peaks.

  • Shallow Gradient: Decrease the rate of change of the organic mobile phase around the elution time of the target peaks. For example, if co-elution occurs at 40% Mobile Phase B, modify the gradient to have a much shallower slope in the 35-45% B range.

  • Isocratic Hold: Introduce a brief isocratic hold in the gradient at a solvent composition just prior to the elution of the co-eluting peaks. This can allow for better separation.

  • Iterative Optimization: Systematically adjust the gradient slope and duration of isocratic holds. Bayesian optimization methods can also be employed for more efficient and autonomous gradient optimization.[4]

Changing the Stationary Phase Chemistry

If optimizing the gradient is insufficient, the issue may be that the column chemistry cannot differentiate between the co-eluting lipids.[2] Switching to a column with a different stationary phase can provide the necessary selectivity.

Objective: To achieve separation by utilizing a different chemical interaction between the analytes and the stationary phase.

Protocol:

  • Assess Current Chemistry: Identify the stationary phase of your current column (e.g., C18).

  • Select an Alternative: Choose a column with a different selectivity. For example:

    • If using a C18 column, consider a Phenyl-Hexyl column for its pi-pi interactions, which can help resolve lipids with aromatic moieties or different degrees of unsaturation.

    • For separating lipid classes, Hydrophilic Interaction Chromatography (HILIC) columns (e.g., bare silica, diol) can be highly effective.[5][6] HILIC separates compounds based on polarity, which is often orthogonal to the hydrophobicity-based separation of reversed-phase chromatography.[7]

  • Method Transfer and Optimization: Install the new column and adapt your method. The mobile phase composition and gradient profile will likely need significant re-optimization. For HILIC, typical mobile phases consist of acetonitrile (B52724) with a small amount of aqueous buffer.[6]

Employing Orthogonal Separation Techniques

When chromatographic separation alone is insufficient, especially for isomeric lipids, adding another dimension of separation is a powerful strategy.

SFC is a normal-phase chromatographic technique that uses supercritical CO2 as the main mobile phase. It is particularly well-suited for the analysis of non-polar and isomeric lipids.[8][9]

Advantages of SFC:

  • High Efficiency and Speed: SFC often provides faster separations than HPLC.[10][11]

  • Orthogonal Selectivity: It separates lipids based on polarity and is effective for isomers that co-elute in reversed-phase systems.[12]

  • Isomer Separation: SFC is particularly advantageous for separating triglycerides with the same carbon number but different degrees of saturation.[10]

Table 1: Comparison of Stationary Phases in SFC for Lipid Separation

Stationary PhaseSeparation PrincipleBest Suited ForReference(s)
C18 Reversed-phase likeTriglycerides (by carbon length and saturation), Diglyceride isomers (1,2 vs 1,3)[10]
Silica Normal-phaseSeparation of lipid classes, Polyprenols[8][9]
Cyano (CN) Intermediate polarityGeneral lipid profiling, offers different selectivity than C18[10]

IMS is a gas-phase separation technique that separates ions based on their size, shape, and charge.[13] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation that can resolve lipids that are inseparable by chromatography and have the same mass-to-charge ratio.[14]

Advantages of IMS-MS:

  • Isomer Resolution: IMS can separate lipid isomers with very small structural differences, such as acyl chain position or double bond geometry, based on their different collision cross-sections (CCS).[15][16] Differences in CCS of less than 1% can be sufficient for baseline separation.[16][17]

  • Enhanced Confidence: Provides an additional descriptor (CCS value) for more confident lipid annotation.[13]

  • Cleaner Spectra: Reduces the complexity of mass spectra by separating ions before they enter the mass analyzer.[13][18]

Types of IMS for Lipidomics:

  • Drift-Tube IMS (DTIMS): Provides high-resolution separation and allows for direct measurement of CCS values.[17]

  • Differential Mobility Spectrometry (DMS) / Field Asymmetric Waveform IMS (FAIMS): Separates ions based on the difference in their mobility at high and low electric fields. It is particularly effective for separating lipid subclasses like phospholipids, glycerolipids, and sphingolipids.[19][20]

G cluster_input Input cluster_ims Ion Mobility Separation cluster_ms Mass Spectrometry Detection A Co-eluting Lipid Ions (Same m/z) B Ions enter IMS cell (Drift gas + Electric field) A->B C Separation based on Collision Cross-Section (CCS) B->C D Isomer 1 (Compact Shape, Lower CCS) C->D E Isomer 2 (Extended Shape, Higher CCS) C->E F Mass Analyzer D->F E->F G Resolved Spectra F->G

References

Improving recovery of (E)-nonadec-7-enoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of (E)-nonadec-7-enoic acid from complex matrices. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most common methods for extracting long-chain fatty acids like this compound are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of method often depends on the sample matrix, desired purity, and available resources.

  • Liquid-Liquid Extraction (LLE): This is a classic technique for lipid extraction. The Folch and Bligh & Dyer methods are two of the most well-established LLE protocols.[1] These methods utilize a mixture of chloroform (B151607) and methanol (B129727) to extract lipids from samples.[1] Modifications to these methods, such as using methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform, have also been developed and show comparable recovery rates.[2]

  • Solid-Phase Extraction (SPE): SPE is a more targeted approach that can provide cleaner extracts compared to LLE.[3] It involves passing a liquid sample through a solid sorbent that retains the analyte of interest, which is then eluted with a suitable solvent.[4] For fatty acids, reversed-phase (e.g., C18) or ion-exchange cartridges are commonly used.[5]

  • Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide (CO2) as the solvent, is a "green" alternative to solvent-based methods. It is particularly useful for extracting lipids from natural products and can provide high-purity extracts.

Q2: I am experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery of long-chain fatty acids can stem from several factors throughout the experimental workflow. Common causes include:

  • Incomplete Extraction: The chosen solvent system may not be optimal for your specific sample matrix. The polarity of the extraction solvent should be carefully considered. For instance, in high-fat matrices, a less polar solvent might be more effective.[6]

  • Analyte Degradation: Unsaturated fatty acids are susceptible to oxidation. It is crucial to handle samples quickly, at low temperatures, and consider the use of antioxidants to prevent degradation.

  • Suboptimal pH: The pH of the sample can significantly affect the extraction efficiency of acidic compounds like carboxylic acids. Acidifying the sample to a pH below the pKa of the carboxylic acid group (typically around 4-5) will protonate the acid, making it less water-soluble and more amenable to extraction into an organic solvent.

  • Issues with Derivatization: If you are using gas chromatography (GC) for analysis, incomplete derivatization to a more volatile form (e.g., a methyl ester) is a frequent cause of poor recovery and inaccurate quantification.

  • Matrix Effects: In mass spectrometry-based methods (LC-MS, GC-MS), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[7][8]

Q3: How can I minimize matrix effects in my LC-MS analysis of this compound?

A3: Matrix effects are a significant challenge in LC-MS analysis and can lead to inaccurate quantification.[7][8] Here are some strategies to mitigate them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. This can be achieved through more rigorous extraction and cleanup procedures, such as solid-phase extraction (SPE).[9]

  • Optimize Chromatographic Separation: Adjusting the liquid chromatography conditions to separate the analyte of interest from co-eluting matrix components can significantly reduce interference.[10]

  • Use a Matrix-Matched Calibration Curve: Preparing calibration standards in a blank matrix extract that is similar to your sample can help to compensate for matrix effects.[7]

  • Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard of this compound is the ideal way to correct for both extraction efficiency and matrix effects, as it will behave almost identically to the analyte of interest.

Q4: What is the purpose of derivatization for GC analysis of this compound, and what are the key considerations?

A4: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For GC analysis of fatty acids, derivatization is crucial for several reasons:

  • Increased Volatility: Fatty acids in their free form are not volatile enough to be analyzed by GC. Converting them to their corresponding methyl esters (FAMEs) or other suitable esters increases their volatility.

  • Improved Peak Shape: Derivatization reduces the polarity of the carboxylic acid group, which minimizes peak tailing and improves chromatographic performance.[11]

Key considerations for successful derivatization include:

  • Choice of Reagent: Common derivatization reagents for fatty acids include boron trifluoride (BF3) in methanol, methanolic HCl, and (trimethylsilyl)diazomethane (TMS-DM).[6][11] The choice of reagent can impact reaction efficiency and potential side reactions.

  • Reaction Conditions: Time, temperature, and reagent concentration must be optimized to ensure the derivatization reaction goes to completion.

  • Absence of Water: Moisture can interfere with many derivatization reactions and should be carefully excluded.[12]

Troubleshooting Guides

Issue 1: Low Recovery During Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Suggested Solution
Low overall recoveryIncomplete phase separation.Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
Emulsion formation at the interface.[12]Gently swirl instead of vigorously shaking the extraction mixture. Adding a small amount of brine (saturated NaCl solution) can also help to break emulsions.[12]
Incorrect pH of the aqueous phase.Acidify the sample to a pH of 3-4 to ensure the carboxylic acid is in its protonated, less polar form.
Suboptimal solvent choice.For highly complex or fatty matrices, consider using a solvent system with a different polarity, such as methyl-tert-butyl ether (MTBE) in place of chloroform.[2]
Issue 2: Poor Performance in Solid-Phase Extraction (SPE)
Symptom Possible Cause Suggested Solution
Analyte found in the flow-through (load fraction).[3]Incorrect sorbent phase chosen.For a non-polar analyte like a fatty acid, a reversed-phase (e.g., C18) sorbent is typically appropriate.
Sample solvent is too strong.Ensure the sample is loaded in a weak solvent to allow for retention on the sorbent.
Sorbent overloading.Use a larger SPE cartridge or reduce the amount of sample loaded.
Analyte is lost during the wash step.Wash solvent is too strong.Use a weaker wash solvent to remove interferences without eluting the analyte.
Low recovery in the final elution step.Elution solvent is too weak.Use a stronger elution solvent to ensure complete desorption of the analyte from the sorbent.
Insufficient elution volume.Increase the volume of the elution solvent.
Issue 3: Inconsistent Results in GC-MS Analysis
Symptom Possible Cause Suggested Solution
Broad or tailing peaks for the analyte.Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration). Ensure all water is removed from the sample prior to adding the derivatization reagent.[12]
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid methyl ester analysis.
Variable peak areas for the same concentration.Matrix effects in the ion source.Improve sample cleanup to remove interfering matrix components. Use a matrix-matched calibration curve or an isotope-labeled internal standard.
Thermal degradation in the injector.Optimize the injector temperature to ensure volatilization without causing degradation of the analyte.

Data Presentation

Table 1: Comparison of Reported Recovery Rates for Long-Chain Fatty Acids Using Various Extraction Methods

Extraction MethodTypical MatrixReported Recovery Rate (%)Reference(s)
Folch (Chloroform:Methanol)Plasma, Tissues90 - 98[2][13]
Bligh & DyerFish Muscle~95[2]
Methyl-tert-butyl ether (MTBE)Plasma90 - 98[2]
Hexane (B92381):IsopropanolTissues>90[2]
Solid-Phase Extraction (SPE)Various85 - 100 (analyte and matrix dependent)[3]

Note: These are general recovery rates for long-chain fatty acids and may vary for this compound depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Modified Folch Liquid-Liquid Extraction (LLE)
  • Homogenization: Homogenize 1 part of the sample (e.g., 1 g of tissue or 1 mL of plasma) with 10 parts of a cold chloroform:methanol (2:1, v/v) mixture.

  • Extraction: Agitate the mixture vigorously for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 parts of 0.9% NaCl solution to the mixture. Vortex briefly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Cleanup
  • Sorbent: C18 SPE Cartridge.

  • Conditioning: Condition the cartridge with one column volume of methanol followed by one column volume of deionized water.[4]

  • Sample Loading: Acidify the sample extract to pH 3-4 and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with one column volume of a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[4]

  • Elution: Elute the this compound with a suitable organic solvent, such as methanol or acetonitrile.[4]

  • Drying and Reconstitution: Evaporate the eluate and reconstitute in the desired solvent for analysis.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
  • Drying: Ensure the extracted lipid sample is completely dry.

  • Reagent Addition: Add 1 mL of 14% boron trifluoride (BF3) in methanol to the dried extract.

  • Reaction: Cap the vial tightly and heat at 60-100°C for 5-10 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

  • Collection: Allow the phases to separate and carefully collect the upper hexane layer containing the FAMEs.

  • Analysis: The hexane extract is now ready for injection into the GC-MS.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Sample Complex Matrix Sample LLE Liquid-Liquid Extraction (e.g., Folch) Sample->LLE SPE Solid-Phase Extraction (e.g., C18) Sample->SPE SFE Supercritical Fluid Extraction (CO2) Sample->SFE Crude_Extract Crude Lipid Extract LLE->Crude_Extract SPE->Crude_Extract SFE->Crude_Extract Urea_Complexation Urea Complexation Purified_Extract Purified Fatty Acid Fraction Urea_Complexation->Purified_Extract Crystallization Low-Temperature Crystallization Crystallization->Purified_Extract Derivatization Derivatization to FAMEs (for GC-MS) GCMS GC-MS Analysis Derivatization->GCMS Final_Analyte This compound Quantification GCMS->Final_Analyte LCMS LC-MS/MS Analysis LCMS->Final_Analyte Crude_Extract->Urea_Complexation Crude_Extract->Crystallization Crude_Extract->Derivatization Crude_Extract->LCMS Purified_Extract->Derivatization Purified_Extract->LCMS

Caption: General experimental workflow for the recovery and analysis of this compound.

Troubleshooting_Low_Recovery cluster_extraction Extraction Step cluster_cleanup Cleanup/Purification Step cluster_analysis Analysis Step Start Low Recovery of This compound Check_pH Is sample pH acidic (3-4)? Start->Check_pH Check_Solvent Is the extraction solvent appropriate for the matrix? Start->Check_Solvent Check_Phase_Separation Is there clean phase separation (no emulsion)? Start->Check_Phase_Separation Check_SPE_Conditions Are SPE conditions (load, wash, elute) optimized? Start->Check_SPE_Conditions Check_Derivatization Is derivatization complete (for GC-MS)? Start->Check_Derivatization Check_Matrix_Effects Have matrix effects been assessed (for MS detection)? Start->Check_Matrix_Effects Check_Analyte_Stability Is the analyte stable under the analytical conditions? Start->Check_Analyte_Stability Solution Optimize relevant step(s) and re-evaluate recovery. Check_pH->Solution No Check_Solvent->Solution No Check_Phase_Separation->Solution No Check_SPE_Conditions->Solution No Check_Derivatization->Solution No Check_Matrix_Effects->Solution No Check_Analyte_Stability->Solution No

Caption: A logical troubleshooting guide for diagnosing the cause of low recovery.

References

Calibration curve issues for long-chain fatty acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of long-chain fatty acids (LCFAs) using chromatographic techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Question: My calibration curve for several long-chain fatty acids is not linear, showing a quadratic or "S"-shaped curve. What are the potential causes and solutions?

Answer: Poor linearity is a frequent issue in LCFA analysis and can stem from several factors, from sample preparation to instrument settings. Below is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for Poor Linearity

cluster_0 Troubleshooting Poor Calibration Curve Linearity start Start: Poor Linearity (r² < 0.99) check_prep Review Standard Preparation Protocol start->check_prep check_solubility Assess Analyte Solubility in Diluent check_prep->check_solubility solution_prep Action: Prepare fresh standards. Use calibrated pipettes. Perform serial dilutions carefully. check_prep->solution_prep Error Found check_is Verify Internal Standard (IS) Appropriateness & Consistency check_solubility->check_is solution_solubility Action: Test alternative solvents (e.g., hexane (B92381), MTBE). Consider gentle warming or sonication. Ensure diluent is compatible with mobile phase. check_solubility->solution_solubility Issue Identified check_derivatization Evaluate Derivatization Efficiency check_is->check_derivatization solution_is Action: Use a stable isotope-labeled IS for each analyte if possible. Ensure consistent IS concentration across all standards and samples. check_is->solution_is Mismatch Found check_instrument Investigate Instrument Performance check_derivatization->check_instrument solution_derivatization Action: Optimize reaction time, temperature, and reagent concentration. Check for degradation of derivatizing agent. check_derivatization->solution_derivatization Inefficiency Detected check_detector Detector Saturation? check_instrument->check_detector Yes check_matrix Matrix Effects or Ion Suppression? check_instrument->check_matrix No solution_detector Action: Reduce injection volume. Dilute high-concentration standards. Adjust detector settings (e.g., collision energy in MS/MS). check_detector->solution_detector solution_matrix Action: Implement sample cleanup (e.g., SPE). Modify chromatographic gradient to separate interferences. Use a matrix-matched calibration curve. check_matrix->solution_matrix end End: Linearity Improved solution_prep->end solution_solubility->end solution_is->end solution_derivatization->end solution_detector->end solution_matrix->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

Potential Causes and Solutions:

  • Analyte Solubility and Adsorption: LCFAs have poor solubility in aqueous solutions and can adsorb to surfaces like glass vials.[1][2]

    • Solution: Use non-polar solvents like hexane or a mixture of hexane/methyl tert-butyl ether (MTBE) for stock and working solutions.[1][3] Consider using polypropylene (B1209903) vials to minimize adsorption.[2] Gentle warming or sonication can aid dissolution.[1]

  • Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.

    • Solution: Prepare fresh calibration standards using calibrated micropipettes. Whenever possible, prepare a high-concentration stock and perform serial dilutions.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. This is common in mass spectrometry.[4][5]

    • Solution: Reduce the injection volume for high-concentration standards or dilute the upper-level calibrants. For LC-MS/MS, you can also try using a less intense MRM transition or lowering the collision energy for high-concentration samples.[4][5]

  • Inappropriate Internal Standard (IS): The IS may not behave similarly to the analyte, failing to compensate for variations.

    • Solution: The ideal internal standard is a stable isotope-labeled version of the analyte.[6][7][8] If not available, use a fatty acid of similar chain length and saturation that is not present in the sample.[6][9] Ensure the IS is added at the same concentration to all standards and samples.[7]

  • Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to a non-linear response.[10]

    • Solution: Prepare a matrix-matched calibration curve by spiking known amounts of standards into a blank matrix extract.[11] Improve chromatographic separation to resolve the analyte from interfering compounds.[12]

Issue 2: Low Sensitivity and Poor Peak Shape

Question: I am having trouble detecting my low-concentration standards, and the peaks that are detected are broad or tailing. How can I improve sensitivity and peak shape?

Answer: Low sensitivity and poor peak shape often originate from sample preparation, chromatographic conditions, or the choice of analytical technique.

Key Areas for Improvement:

  • Derivatization: For GC-MS analysis, converting LCFAs to their more volatile ester derivatives (e.g., fatty acid methyl esters - FAMEs) is crucial.[9] For LC-MS, derivatization can enhance ionization efficiency.

    • GC-MS: Use derivatizing agents like Boron Trifluoride in Methanol (B129727) (BF₃/MeOH) or Trimethylsilyl (TMS) reagents.[13][14]

    • LC-MS/MS: Reagents like 1-amino-4-nitrophenyl-N,N-dimethyl-1,3-propanediamine (NHPH) can significantly enhance sensitivity.[13]

  • Chromatography Column and Conditions:

    • GC-MS: Ensure you are using a column with a suitable stationary phase for FAME analysis (e.g., a wax-type capillary column).[9] Optimize the oven temperature gradient to ensure sharp peaks.[7][13]

    • LC-MS/MS: Use a C18 reversed-phase column for separation based on chain length.[13] Lowering the mobile phase flow rate can sometimes improve sensitivity.[4]

  • Sample Preparation and Extraction: Inefficient extraction will lead to low analyte recovery and thus, low sensitivity.

    • Solution: Employ established lipid extraction methods like the Folch or Bligh-Dyer techniques.[13] The choice of extraction solvent is critical; mixtures like hexane/MTBE have shown high recovery rates for LCFAs.[3]

Table 1: Comparison of Derivatization Reagents for LCFA Analysis

ReagentTarget GroupTechniqueKey Characteristics
BF₃/Methanol CarboxylGC-MSGold standard for FAMEs preparation.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Hydroxyl/CarboxylGC-MSSilylating agent, improves volatility.[13]
Pentafluorobenzyl (PFB) Bromide CarboxylGC-MS (NCI)Creates halogenated derivatives that enhance sensitivity in negative chemical ionization mode.[7]
NHPH CarboxylLC-MS/MSCan increase sensitivity by over 100-fold.[13]
Issue 3: Sample Matrix Interference

Question: My results are inconsistent when analyzing LCFAs in a complex biological matrix like plasma. I suspect matrix effects. How can I confirm and mitigate this?

Answer: Matrix effects are a significant challenge in complex samples, where co-extracted lipids and other molecules can interfere with quantification.[10][15]

Workflow for Addressing Matrix Effects

cluster_1 Managing Matrix Effects in LCFA Quantification start Start: Suspected Matrix Effects quantify_effect Assess Matrix Effect: Compare analyte response in neat solution vs. post-extraction spiked blank matrix. start->quantify_effect is_effect_significant Significant Effect? quantify_effect->is_effect_significant improve_cleanup Improve Sample Cleanup is_effect_significant->improve_cleanup Yes end_no_effect End: No Significant Effect is_effect_significant->end_no_effect No modify_chromatography Modify Chromatography improve_cleanup->modify_chromatography use_matched_cal Use Matrix-Matched Calibration modify_chromatography->use_matched_cal use_isotope_is Implement Stable Isotope-Labeled Internal Standards use_matched_cal->use_isotope_is end_mitigated End: Matrix Effect Mitigated use_isotope_is->end_mitigated cluster_2 General Experimental Workflow for Plasma LCFA Analysis sample_prep 1. Sample Preparation - Thaw plasma on ice. - Add internal standard mixture. extraction 2. Lipid Extraction - e.g., Folch method (Chloroform:Methanol 2:1). - Vortex and centrifuge to separate layers. sample_prep->extraction hydrolysis 3. Hydrolysis (for Total FAs) - Saponification with NaOH/KOH in methanol to release esterified FAs. extraction->hydrolysis derivatization 4. Derivatization - GC-MS: Methylation (e.g., BF₃/MeOH). - LC-MS: Sensitivity enhancement (e.g., NHPH). hydrolysis->derivatization analysis 5. Instrumental Analysis - Inject derivatized sample into GC-MS or LC-MS/MS system. derivatization->analysis quantification 6. Data Processing - Integrate peaks. - Generate calibration curve (Analyte/IS ratio vs. Concentration). - Quantify unknown samples. analysis->quantification

References

Validation & Comparative

A Comparative Analysis of (E)-nonadec-7-enoic Acid and (Z)-nonadec-7-enoic Acid: Inferred Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The geometry of the double bond in fatty acids plays a crucial role in determining their physical properties and, consequently, their biological functions.[1][2] Cis isomers, with their characteristic "kinked" structure, tend to increase the fluidity of cell membranes.[1][3] In contrast, trans isomers have a more linear structure, similar to saturated fatty acids, which allows for tighter packing and results in more rigid membrane properties.[1] These structural differences are fundamental to understanding the potential variations in the biological effects of (E)- and (Z)-nonadec-7-enoic acid.

Comparative Data on Related Fatty Acid Isomers

Due to the absence of specific experimental data for the (E) and (Z) isomers of nonadec-7-enoic acid, the following table summarizes findings from studies on other long-chain monounsaturated and polyunsaturated fatty acid isomers. This information provides a basis for predicting the likely divergent biological effects of the target molecules.

Characteristic (Z)-Isomer (Cis) (E)-Isomer (Trans) Supporting Evidence from Analogous Compounds
Molecular Structure "Kinked" conformation due to the double bond.More linear, straight-chain-like conformation.General principle of cis/trans isomerism in fatty acids.[1][2]
Membrane Fluidity Increases membrane fluidity by disrupting tight packing of acyl chains.Decreases membrane fluidity, creating properties more similar to saturated fatty acids.Studies on C18 fatty acid isomers show that cis double bonds induce much larger membrane perturbations than trans double bonds.[1]
Anticancer Activity A positional isomer, cis-10-nonadecenoic acid, has been shown to inhibit the proliferation of HL-60 cells with an IC50 value of 295 µM.Data not available for C19:1 trans isomers. However, for C18 isomers, the cis form (oleic acid) was more inhibitory to DNA synthesis in hepatoma and breast cancer cells than the trans isomer.[4]cis-10-Nonadecenoic acid demonstrated antitumor potential.[5] In a study with C18 fatty acids, the cis isomer was more inhibitory to cancer cell DNA synthesis.[4]
Anti-inflammatory Effects cis-10-Nonadecenoic acid has been reported to prevent LPS-induced tumor necrosis factor production from mouse macrophages.Data not available for C19:1 trans isomers.The anti-inflammatory activity of cis-10-nonadecenoic acid has been documented.[5]
Effects on Lipid Metabolism The biological effects of cis-monounsaturated fatty acids on lipid metabolism are dependent on chain length and double bond position.Data not available for C19:1 trans isomers.A study on C18, C20, and C22 cis-monounsaturated fatty acids showed differential effects on lipid accumulation and the expression of genes related to adipogenesis and lipogenesis in 3T3-L1 cells.[6][7][8]
p53 Inhibition Long-chain fatty acids, including cis-10-nonadecenoic acid, have been shown to inhibit the DNA binding activity of p53.Data not available for C19:1 trans isomers.Iijima et al. (2006) reported the inhibitory action of long-chain fatty acids on p53.[5]

Inferred Signaling Pathways and Cellular Effects

Based on the available data for related compounds, the differential effects of (E)- and (Z)-nonadec-7-enoic acid can be conceptualized through their influence on cell membrane properties and subsequent impact on cellular signaling.

G Conceptual Workflow: Isomer-Specific Effects on Cellular Processes cluster_isomers Fatty Acid Isomers cluster_membrane Cell Membrane Integration cluster_signaling Downstream Consequences cluster_bio_effects Potential Biological Outcomes (Z)-nonadec-7-enoic acid (Z)-nonadec-7-enoic acid Increased Membrane Fluidity Increased Membrane Fluidity (Z)-nonadec-7-enoic acid->Increased Membrane Fluidity (E)-nonadec-7-enoic acid This compound Decreased Membrane Fluidity Decreased Membrane Fluidity This compound->Decreased Membrane Fluidity Altered Receptor Function Altered Receptor Function Increased Membrane Fluidity->Altered Receptor Function Decreased Membrane Fluidity->Altered Receptor Function Modulation of Enzyme Activity Modulation of Enzyme Activity Altered Receptor Function->Modulation of Enzyme Activity Gene Expression Changes Gene Expression Changes Modulation of Enzyme Activity->Gene Expression Changes Anti-proliferative Effects Anti-proliferative Effects Gene Expression Changes->Anti-proliferative Effects Anti-inflammatory Response Anti-inflammatory Response Gene Expression Changes->Anti-inflammatory Response Altered Lipid Metabolism Altered Lipid Metabolism Gene Expression Changes->Altered Lipid Metabolism

Caption: Inferred workflow of how (E)- and (Z)-nonadec-7-enoic acid may exert differential biological effects.

Experimental Protocols

While specific protocols for comparing (E)- and (Z)-nonadec-7-enoic acid are not published, a general methodology for assessing the anti-proliferative effects of a fatty acid can be adapted from studies on related compounds, such as the one investigating cis-10-nonadecenoic acid.[5]

Protocol: Assessment of Anti-proliferative Effects on HL-60 Cells

  • Cell Culture:

    • Human promyelocytic leukemia cells (HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Fatty Acid Solutions:

    • Stock solutions of this compound and (Z)-nonadec-7-enoic acid are prepared in ethanol (B145695).

    • Working solutions are made by diluting the stock solutions in the culture medium to the desired final concentrations. The final ethanol concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Viability Assay (MTT Assay):

    • HL-60 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

    • After 24 hours of incubation, the cells are treated with various concentrations of this compound and (Z)-nonadec-7-enoic acid for a specified duration (e.g., 48 or 72 hours). A vehicle control (medium with 0.1% ethanol) is also included.

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

G Experimental Workflow for Cell Proliferation Assay Start Start Seed HL-60 cells in 96-well plates Seed HL-60 cells in 96-well plates Start->Seed HL-60 cells in 96-well plates Incubate for 24 hours Incubate for 24 hours Seed HL-60 cells in 96-well plates->Incubate for 24 hours Treat with (E)- and (Z)-isomers Treat with (E)- and (Z)-isomers Incubate for 24 hours->Treat with (E)- and (Z)-isomers Incubate for 48-72 hours Incubate for 48-72 hours Treat with (E)- and (Z)-isomers->Incubate for 48-72 hours Add MTT solution Add MTT solution Incubate for 48-72 hours->Add MTT solution Incubate for 4 hours Incubate for 4 hours Add MTT solution->Incubate for 4 hours Add DMSO to dissolve formazan Add DMSO to dissolve formazan Incubate for 4 hours->Add DMSO to dissolve formazan Measure absorbance at 570 nm Measure absorbance at 570 nm Add DMSO to dissolve formazan->Measure absorbance at 570 nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570 nm->Calculate IC50 values

Caption: A generalized workflow for assessing the anti-proliferative effects of fatty acid isomers.

While direct experimental evidence is lacking for a head-to-head comparison of this compound and (Z)-nonadec-7-enoic acid, the existing body of research on fatty acid isomers allows for informed postulations. The Z (cis) isomer is predicted to have a more pronounced effect on increasing cell membrane fluidity, which may translate to greater anti-proliferative and anti-inflammatory activities compared to the E (trans) isomer. The more linear structure of the E isomer suggests its biological effects might more closely resemble those of saturated fatty acids. Further research, employing methodologies such as those outlined above, is necessary to empirically validate these hypotheses and to fully elucidate the distinct biological roles of these two fatty acid isomers.

References

Quest for the Spectral Signature: A Comparative Guide to Mass Spectral Libraries for (E)-nonadec-7-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the identification and characterization of lipids, the absence of a reference mass spectrum for a compound like (E)-nonadec-7-enoic acid in public libraries presents a significant analytical challenge. This guide provides a comparative overview of prominent mass spectral libraries and predictive tools, offering a pathway to navigate this data gap. Due to the lack of experimental data for this specific molecule in public databases, this guide focuses on predictive methodologies and outlines a general experimental protocol for its analysis.

While a direct search for the experimental mass spectrum of this compound in major databases such as the National Institute of Standards and Technology (NIST) Mass Spectral Library, METLIN, LipidMaps, and MassBank yielded no results, these resources remain the primary platforms for spectral data deposition and comparison. The current challenge underscores the ongoing need for the scientific community to contribute experimental data to enrich these invaluable resources.

Navigating the Data Void: A Comparison of Key Mass Spectral Resources

In the absence of an experimental spectrum, the utility of a mass spectral library shifts from direct matching to providing a framework for the analysis of related compounds and the housing of predicted data. Here, we compare the most relevant databases for lipid analysis.

DatabaseKey Features for Fatty Acid AnalysisData Availability for this compound
NIST Mass Spectral Library The world's most widely used reference library, primarily focused on electron ionization (EI) mass spectra, crucial for GC-MS analysis. It includes a vast collection of spectra for fatty acid methyl esters (FAMEs), which is a common derivatization method for fatty acid analysis.No experimental spectrum available.
METLIN A comprehensive database of metabolite and tandem mass spectrometry (MS/MS) data. It is particularly strong for LC-MS applications and contains high-resolution mass spectra, which is critical for accurate mass determination and formula prediction.[1][2][3]No experimental spectrum available.
LIPID MAPS® A large, curated database specifically focused on lipids. It provides detailed structural information, classification, and in-silico tools for predicting mass spectra and fragmentation patterns of various lipid classes.[4][5]No experimental spectrum available, but offers tools for predicting properties and spectra.
MassBank An open-source mass spectral library featuring data from various contributors and different analytical platforms. It supports a wide range of compounds, including lipids.[6]No experimental spectrum available.

Predicting the Unseen: In-Silico Mass Spectrum Generation

Given the absence of experimental data, computational tools can provide a theoretical mass spectrum to guide the identification of this compound. Tools like CFM-ID (Competitive Fragmentation Modeling-ID) and the prediction utilities within LIPID MAPS® can generate theoretical fragmentation patterns based on the chemical structure.[4][5][7] These predicted spectra, while not a substitute for experimental data, can be invaluable for tentative identification.

The fragmentation of unsaturated fatty acids is influenced by the position of the double bond.[3][8] For this compound, key fragmentation pathways under electron ionization (after derivatization to its methyl ester) or electrospray ionization would involve cleavages around the C7 double bond and characteristic losses from the carboxylic acid group.

A Roadmap for Discovery: Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to generate experimental data for this compound, the following provides a generalized workflow for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Logical Workflow for Fatty Acid Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis extraction Lipid Extraction derivatization Derivatization (for GC-MS) extraction->derivatization lcms LC-MS extraction->lcms gcms GC-MS derivatization->gcms spectral_matching Spectral Library Matching gcms->spectral_matching prediction_comparison Comparison with Predicted Spectrum gcms->prediction_comparison lcms->spectral_matching lcms->prediction_comparison identification Compound Identification spectral_matching->identification prediction_comparison->identification

Caption: General workflow for the analysis of fatty acids like this compound.

Sample Preparation: Extraction and Derivatization
  • Lipid Extraction: Lipids should be extracted from the sample matrix using a standard method such as a Folch or Bligh-Dyer extraction.

  • Derivatization (for GC-MS): To increase volatility for GC-MS analysis, the carboxylic acid group of this compound should be derivatized, most commonly to its fatty acid methyl ester (FAME) using methanolic HCl or BF3-methanol.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Scan Mode: Full scan to obtain the complete mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Liquid Chromatograph (LC) Conditions:

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.

    • Data Acquisition: Full scan MS and data-dependent MS/MS to obtain fragmentation data.

Signaling Pathway Visualization

While this compound is not a well-characterized signaling molecule, its analysis is crucial in the broader context of lipidomics and metabolomics, which often investigate perturbations in metabolic pathways. The following diagram illustrates a generic signaling pathway where a lipid metabolite might be involved.

signaling_pathway cluster_input Stimulus cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling cluster_output Cellular Response stimulus External Stimulus receptor Cell Surface Receptor stimulus->receptor enzyme Enzyme Activation receptor->enzyme lipid_metabolite This compound (or other lipid metabolite) enzyme->lipid_metabolite protein_kinase Protein Kinase Cascade lipid_metabolite->protein_kinase transcription_factor Transcription Factor Activation protein_kinase->transcription_factor response Gene Expression & Cellular Response transcription_factor->response

Caption: A generic signaling pathway illustrating the potential role of a lipid metabolite.

Conclusion

The identification of less common lipids like this compound is a recurring challenge in lipidomics and metabolomics. While experimental data remains the gold standard, a combined approach utilizing predictive tools and established analytical protocols provides a robust framework for its characterization. The contribution of newly acquired experimental spectra to public databases is paramount to advancing the field and facilitating future research.

References

A Head-to-Head Comparison: Validating Analytical Methods for Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for advancements in metabolic research, nutritional science, and therapeutic development. The two primary analytical workhorses for this task are Gas Chromatography (GC) and Liquid Chromatography (LC), each presenting distinct advantages and considerations. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

The validation of an analytical method is a critical process that ensures the reliability and accuracy of experimental data. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for this process. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Performance Comparison: GC vs. LC

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), has traditionally been the gold standard for fatty acid analysis.[1][3][4] It offers excellent resolution and is a robust and cost-effective technique. However, it typically requires derivatization of the fatty acids into more volatile fatty acid methyl esters (FAMEs) prior to analysis.[4]

Liquid Chromatography, often coupled with Mass Spectrometry (LC-MS), has emerged as a powerful alternative.[5][6] LC-MS offers high sensitivity and selectivity, and can often analyze fatty acids without the need for derivatization.[6] This is particularly advantageous for the analysis of more labile or isomeric fatty acids.

Below is a summary of typical performance data for both methods, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and fatty acids being analyzed.

Validation ParameterGas Chromatography (GC-FID)Liquid Chromatography (LC-MS/MS)Key Considerations
Linearity (r²) > 0.99[2][7][8]> 0.98[9]Both methods demonstrate excellent linearity over a defined concentration range.
Precision (RSD%) ≤ 2%[3][8]< 15% (intraday and interday)[10]GC-FID often shows slightly better precision in terms of lower RSD values.
Accuracy (Recovery %) > 95%[8]81.9–101%[11]Both methods can achieve high accuracy with optimized protocols.
Limit of Detection (LOD) 0.01 - 0.21 µg/mL[3][7]0.04 - 5 ng/mL[5][11]LC-MS/MS generally offers superior sensitivity with lower LODs.
Limit of Quantification (LOQ) 0.03 - 0.63 µg/mL[3][7]0.13 - 10 ng/mL[11]LC-MS/MS allows for the quantification of fatty acids at lower concentrations.

Experimental Workflows

The analytical workflow for fatty acid quantification involves several key stages, from sample preparation to data analysis. The specific steps can vary depending on the chosen method and the sample matrix.

Fatty_Acid_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Cells, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization (for GC) (e.g., to FAMEs) Lipid_Extraction->Derivatization LC_Analysis Liquid Chromatography (LC-MS) Lipid_Extraction->LC_Analysis GC_Analysis Gas Chromatography (GC-FID) Derivatization->GC_Analysis Chromatogram_Acquisition Chromatogram Acquisition GC_Analysis->Chromatogram_Acquisition LC_Analysis->Chromatogram_Acquisition Peak_Integration Peak Integration & Identification Chromatogram_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Fig 1. A generalized workflow for fatty acid quantification.

Detailed Experimental Protocols

Gas Chromatography (GC-FID) Protocol for Fatty Acid Analysis in Plasma

This protocol outlines a typical procedure for the analysis of fatty acids in plasma using GC-FID, which includes a derivatization step to form fatty acid methyl esters (FAMEs).

  • Lipid Extraction:

    • To 50 µL of plasma, add an internal standard.

    • Extract total lipids using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).[12]

    • Vortex and centrifuge to separate the organic and aqueous layers.

    • Collect the lower organic layer containing the lipids.

  • Saponification and Derivatization (Transesterification to FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic sodium hydroxide (B78521) and heat to hydrolyze the lipids.[12]

    • Add a methylation reagent such as boron trifluoride (BF3) in methanol and heat to form FAMEs.[12]

    • Add a saturated sodium chloride solution and hexane (B92381), then vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs for GC analysis.[12]

  • GC-FID Analysis:

    • Column: Use a suitable capillary column, such as a FAMEWAX column (30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow rate.[12]

    • Injector and Detector Temperature: Set to appropriate temperatures (e.g., 250°C for injector, 280°C for detector).[3]

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs (e.g., initial temperature of 120°C, ramped to 220°C).[3]

    • Injection Volume: Typically 1 µL.[3]

Liquid Chromatography (LC-MS) Protocol for Fatty Acid Analysis in Cell Culture

This protocol describes a common method for analyzing fatty acids in cell culture samples using LC-MS, which often does not require derivatization.

  • Sample Preparation:

    • Harvest cells by centrifugation.

    • Lyse the cells and extract lipids using a solvent mixture such as methanol/water.[5]

    • Add an internal standard.

    • Perform a liquid-liquid extraction with a solvent like chloroform.[5]

    • Collect the organic phase.

  • Saponification (Optional, for total fatty acids):

    • Dry the lipid extract and resuspend in a methanolic potassium hydroxide solution.

    • Heat to hydrolyze esterified fatty acids.[5]

    • Acidify the sample and extract the free fatty acids with hexane.[5]

  • LC-MS Analysis:

    • Column: A reverse-phase column, such as a C8 or C18 column, is commonly used.[5]

    • Mobile Phase: A gradient of solvents, for example, water with an ion-pairing agent and methanol.[5]

    • Flow Rate: A typical flow rate is 200 µL/min.[5]

    • Mass Spectrometry: Operate in negative ion mode for fatty acid detection.[5] Use multiple reaction monitoring (MRM) for targeted quantification.

Key Validation Parameters Explained

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The relationship between the core validation parameters is crucial for ensuring data quality.

Validation_Parameters Method_Validation Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Range Range Linearity->Range LOD->LOQ

Fig 2. Interrelation of key analytical method validation parameters.
  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is often expressed as the Relative Standard Deviation (RSD).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically represented by the correlation coefficient (r²).

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

Both GC and LC are powerful and reliable methods for the quantification of fatty acids. The choice between them depends on the specific research question, the nature of the fatty acids being analyzed, the required sensitivity, and the available instrumentation. GC-FID is a robust and cost-effective method that provides excellent separation for a wide range of fatty acids, although it typically requires a derivatization step. LC-MS/MS offers higher sensitivity and is particularly well-suited for the analysis of labile and isomeric fatty acids without derivatization. A thorough validation of the chosen method is essential to ensure the generation of accurate and reliable data, which is the foundation of sound scientific research and development.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity with (E)-nonadec-7-enoic Acid and Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the potential cross-reactivity of antibodies with the mono-unsaturated fatty acid, (E)-nonadec-7-enoic acid. While antibodies specifically targeting this lipid are not prevalent, understanding and quantifying off-target binding to such molecules is critical for ensuring assay specificity and therapeutic safety. This document outlines key experimental protocols, presents a model for data comparison, and visualizes the underlying principles and workflows.

Introduction to Lipid Cross-Reactivity

Antibodies, by their nature, recognize specific three-dimensional structures or epitopes. While the intended target is often a protein, the potential for cross-reactivity with structurally analogous small molecules, including lipids and fatty acids, is a significant consideration in immunoassay development and therapeutic antibody validation. This compound, a C19:1 fatty acid, possesses a unique aliphatic chain and a single double bond that could mimic epitopes of other antigens or be recognized by antibodies with polyspecific binding characteristics.

The primary mechanism of such cross-reactivity often involves the antibody's antigen-binding site (paratope) accommodating the lipid's hydrophobic tail and recognizing features of its polar head group or unsaturated bonds. This guide compares two principal methods for quantifying this interaction: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

cluster_0 Concept of Antibody Cross-Reactivity Antibody Antibody TargetAntigen Intended Antigen (e.g., Peptide) Antibody->TargetAntigen Specific Binding (High Affinity) CrossReactiveMolecule This compound (Structurally Similar Epitope) Antibody->CrossReactiveMolecule Cross-Reactivity (Lower Affinity) NoBindingMolecule Unrelated Molecule (Different Structure) Antibody->NoBindingMolecule No Binding

Caption: Conceptual diagram of antibody binding specificity and cross-reactivity.

Comparative Analysis of Detection Methodologies

The choice of method for assessing cross-reactivity depends on the required throughput, sensitivity, and the type of data needed (e.g., simple binding inhibition vs. detailed kinetic analysis).

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Measures the inhibition of antibody binding to a coated antigen by a free analyte.Detects changes in refractive index at a sensor chip surface as molecules bind and dissociate.
Primary Output IC50 (Inhibitory Concentration 50%)Ka (Association Rate), Kd (Dissociation Rate), KD (Equilibrium Dissociation Constant)
Throughput High (96/384-well plates)Low to Medium (Depends on instrument)
Sensitivity Nanomolar to Micromolar rangePicomolar to Micromolar range
Real-time Analysis NoYes
Label Requirement Requires labeled secondary antibodyLabel-free
Hypothetical Cross-Reactivity Data

The following table presents hypothetical data for a fictional monoclonal antibody ("mAb-123") tested against this compound and other structurally related fatty acids. This illustrates how quantitative data can be structured for clear comparison.

AnalyteStructureCompetitive ELISA (IC50, µM)Surface Plasmon Resonance (KD, µM)
Intended Antigen (Peptide) Gln-Ala-Thr-Phe-Glu0.050.02
This compound C19:1 (trans, Δ7)15.211.8
Oleic Acid C18:1 (cis, Δ9)25.822.5
Stearic Acid C18:0> 100 (No significant inhibition)> 100 (No significant binding)
Linoleic Acid C18:2 (cis, Δ9,12)45.139.7

Detailed Experimental Protocols

Accurate assessment of cross-reactivity requires meticulous experimental design. Below are detailed protocols for the compared methodologies.

Protocol: Competitive ELISA

This method quantifies the ability of this compound to inhibit the binding of an antibody to its immobilized target antigen.

Materials:

  • High-binding 96-well microplates

  • Target antigen for coating (e.g., a peptide or protein)

  • Test antibody (e.g., mAb-123)

  • This compound and other test lipids

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader (450 nm)

Procedure:

  • Antigen Coating: Coat microplate wells with the target antigen (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash plates 3 times with Wash Buffer.

  • Blocking: Block non-specific sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Incubation:

    • Prepare serial dilutions of this compound and other competitor lipids in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, non-saturating concentration of the primary antibody with each dilution of the competitor lipids for 1 hour.

    • Transfer the antibody-competitor mixtures to the antigen-coated plate.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the wash step.

  • Detection: Add TMB substrate and incubate until color develops. Stop the reaction with stop solution.

  • Measurement: Read absorbance at 450 nm.

  • Analysis: Plot the percentage of binding inhibition against the log of the competitor concentration to determine the IC50 value.

cluster_1 Competitive ELISA Workflow A Coat Plate with Target Antigen B Block Non-Specific Sites A->B C Pre-incubate Antibody with Competitor Lipid (this compound) B->C D Add Mixture to Coated Plate C->D E Wash & Add Secondary Ab D->E F Wash & Add Substrate E->F G Read Absorbance & Calculate IC50 F->G

Caption: Workflow for a competitive ELISA to measure antibody cross-reactivity.

Protocol: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Test antibody

  • This compound and other test lipids

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently immobilize the test antibody onto the sensor chip surface via amine coupling. A reference flow cell should be activated and blocked without antibody immobilization.

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Analyte Injection: Prepare serial dilutions of this compound and other test lipids in running buffer. Note: Due to the low solubility of lipids, the inclusion of a small percentage of DMSO may be necessary, and this must be consistent across all samples and the running buffer.

  • Association/Dissociation: Inject each concentration of the analyte over the immobilized antibody surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove any bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Final Recommendations

When investigating the cross-reactivity of an antibody with this compound, it is recommended to:

  • Start with a Screening Assay: Use competitive ELISA as a higher-throughput method to screen for potential cross-reactivity against a panel of related lipids.

  • Confirm with Kinetic Analysis: For any hits identified via ELISA, use SPR to obtain detailed kinetic and affinity data (KD). This confirms the interaction and provides a more precise measure of binding strength.

  • Ensure Analyte Quality: The purity and handling of lipid standards are critical. Use high-purity this compound and be mindful of its solubility and potential for micelle formation in aqueous buffers.

  • Validate in Application: The ultimate test of specificity is performance in the final application (e.g., Western blot, immunohistochemistry). Spiking samples with the cross-reactive lipid can help determine if the off-target binding is significant enough to interfere with results.

Navigating the Maze of Isomers: A Comparative Guide to the Structural Elucidation of (E)-nonadec-7-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of lipid molecules is paramount. This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) for the structural elucidation of (E)-nonadec-7-enoic acid, alongside alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection.

The unambiguous identification of the double bond position and geometry in unsaturated fatty acids like this compound is a significant analytical challenge. Tandem mass spectrometry has emerged as a powerful tool for this purpose, offering high sensitivity and specificity. This guide delves into the application of tandem MS for this specific analyte and compares its performance with established methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Tandem Mass Spectrometry: A Targeted Approach for Isomer Resolution

Tandem MS, particularly when coupled with derivatization, allows for the precise localization of double bonds within a fatty acid chain through collision-induced dissociation (CID). The fragmentation pattern of the derivatized analyte provides a unique fingerprint, enabling the differentiation of isomers.

Experimental Protocol: Tandem MS of this compound Methyl Ester

A common approach involves the derivatization of the fatty acid to its methyl ester (FAME) to improve its ionization efficiency and fragmentation characteristics.

  • Sample Preparation and Derivatization:

    • To 1 mg of this compound, add 2 mL of a 12% solution of Boron Trifluoride in methanol (B129727) (BF₃-Methanol).

    • Heat the mixture at 60°C for 10 minutes in a sealed vial.

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex the mixture thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl ester (FAME) to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Mass Spectrometry Analysis:

    • Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Ionization Mode: Positive ion mode.

    • Precursor Ion Selection: The [M+H]⁺ ion of this compound methyl ester (C₂₀H₃₈O₂) is selected (m/z 311.3).

    • Collision-Induced Dissociation (CID): The selected precursor ion is subjected to fragmentation using an inert gas (e.g., argon) at varying collision energies.

    • Product Ion Scanning: The resulting fragment ions are scanned in the second mass analyzer.

Quantitative Data: Expected Fragmentation of this compound Methyl Ester

The CID spectrum of the FAME of a monounsaturated fatty acid is characterized by a series of fragment ions resulting from cleavages along the alkyl chain. The key diagnostic fragments are those adjacent to the double bond, which allows for its localization. For this compound methyl ester, the double bond is between C7 and C8.

Precursor Ion (m/z)Collision Energy (eV)Key Fragment Ions (m/z)Putative Fragment Structure/Loss
311.320-30280.2[M+H - CH₃OH]⁺
311.320-30269.2[M+H - C₃H₆O]⁺
311.320-30155.1Cleavage at C6-C7
311.320-30169.1Cleavage at C8-C9

Note: The relative intensities of fragment ions will vary depending on the collision energy and instrument type. The presence and relative abundance of the diagnostic ions are key to structure confirmation.

Tandem_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Tandem MS Analysis cluster_data_analysis Data Analysis FattyAcid This compound Derivatization Derivatization (Esterification) FattyAcid->Derivatization BF₃-Methanol FAME Fatty Acid Methyl Ester (FAME) Derivatization->FAME Ionization Ionization (ESI/APCI) FAME->Ionization MS1 MS1: Precursor Ion Selection (m/z 311.3) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Collision Gas (Ar) MS2 MS2: Product Ion Scan CID->MS2 Spectrum Tandem Mass Spectrum MS2->Spectrum Elucidation Structural Elucidation Spectrum->Elucidation Fragmentation Pattern

Workflow for Tandem MS analysis.

Fragmentation_Pathway Precursor [M+H]⁺ of this compound methyl ester (m/z 311.3) Fragment1 Loss of Methanol [M+H - CH₃OH]⁺ (m/z 280.2) Precursor->Fragment1 Fragment2 Cleavage at C6-C7 (m/z 155.1) Precursor->Fragment2 Fragment3 Cleavage at C8-C9 (m/z 169.1) Precursor->Fragment3 Fragment4 Other Fragments Precursor->Fragment4

Fragmentation of this compound methyl ester.

Alternative Methods for Structural Elucidation

While tandem MS offers high specificity, other well-established techniques are also employed for fatty acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acid methyl esters.

  • Derivatization: Fatty acids are typically converted to their more volatile methyl esters (FAMEs) using methods such as acid-catalyzed (e.g., BF₃-Methanol) or base-catalyzed (e.g., sodium methoxide) transesterification.[1]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C, ramp to 240°C, and hold.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Data Acquisition: Full scan mode to obtain the mass spectrum of each eluting peak.

Analytical ParameterDescription
Retention Time The time it takes for the FAME to elute from the GC column. This is characteristic of the compound under specific chromatographic conditions.
Mass Spectrum The EI mass spectrum of the FAME shows a molecular ion peak (M⁺) and a series of fragment ions. While EI fragmentation can be extensive, it may not always provide unambiguous localization of the double bond in monounsaturated fatty acids.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile fatty acids and can sometimes be performed without derivatization. However, derivatization is often employed to enhance ionization efficiency.[2][3]

  • Sample Preparation: Fatty acids can be analyzed directly or after derivatization to enhance sensitivity. Derivatization often targets the carboxyl group to improve ionization in positive ion mode.[4]

  • Liquid Chromatography:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) is most common.

    • Mass Analyzer: Triple quadrupole, Ion Trap, or high-resolution instruments like Orbitrap or TOF.

    • Analysis Mode: Can be run in full scan mode or, for higher sensitivity and specificity, in tandem MS mode (as described in the first section).

Analytical ParameterDescription
Retention Time The elution time from the LC column, which is dependent on the analyte's polarity and the chromatographic conditions.
Mass-to-Charge Ratio (m/z) In full scan mode, this confirms the molecular weight of the analyte.
Tandem MS Data If run in MS/MS mode, the fragmentation pattern can be used for structural elucidation as previously detailed.

Comparison of Methods

FeatureTandem Mass Spectrometry (with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Specificity for Isomers High; CID provides diagnostic fragments for double bond localization.Moderate; EI fragmentation can be complex and may not always pinpoint the double bond.High (when run in MS/MS mode).
Sensitivity Very High, especially with derivatization.High.High, can be enhanced with derivatization.[4]
Sample Preparation Derivatization is often required.Derivatization to FAMEs is typically necessary.[1]Can be performed with or without derivatization.
Throughput High, with rapid analysis times.Moderate, limited by GC run times.High, with relatively short LC run times.
Instrumentation Cost High.Moderate to High.High.

Conclusion

For the definitive structural elucidation of this compound, tandem mass spectrometry stands out as the most specific and sensitive method, particularly when combined with appropriate derivatization. The controlled fragmentation achieved through CID allows for the unambiguous localization of the double bond, a critical piece of information for understanding the molecule's biological function and chemical properties. While GC-MS and LC-MS are powerful and valuable techniques for fatty acid analysis, they may require additional experiments or derivatization strategies to achieve the same level of isomeric detail as tandem MS. The choice of method will ultimately depend on the specific research question, the required level of structural detail, and the available instrumentation.

References

A Comparative Analysis of Fatty Acid Profiles in MCF-7, HepG2, and A549 Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate differences in cellular metabolism between various cell lines is paramount for robust and reproducible experimental design. This guide provides a comparative analysis of the fatty acid profiles of three commonly used cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung adenocarcinoma). The data presented herein, summarized from multiple studies, highlights the distinct lipidomic fingerprints of these cells, which can significantly influence experimental outcomes, from drug efficacy studies to investigations of metabolic pathways.

Data Presentation: A Comparative Look at Fatty Acid Composition

The following table summarizes the quantitative fatty acid composition of MCF-7, HepG2, and A549 cell lines, expressed as a percentage of total fatty acids. These values represent the baseline fatty acid profiles under standard culture conditions. It is important to note that the fatty acid composition of cultured cells can be influenced by media components, particularly the serum used.

Fatty AcidMCF-7 (% of Total Fatty Acids)HepG2 (% of Total Fatty Acid Methyl Esters)A549 (Relative Abundance)
Saturated Fatty Acids (SFA)
Myristic Acid (14:0)3.2 ± 0.21.5 ± 0.1Present
Palmitic Acid (16:0)24.5 ± 0.822.1 ± 0.5High
Stearic Acid (18:0)12.3 ± 0.515.6 ± 0.4Moderate
Monounsaturated Fatty Acids (MUFA)
Palmitoleic Acid (16:1n7)4.1 ± 0.33.8 ± 0.2Present
Oleic Acid (18:1n9)35.2 ± 1.138.5 ± 0.9High
Polyunsaturated Fatty Acids (PUFA)
Linoleic Acid (18:2n6)10.5 ± 0.612.3 ± 0.4Moderate
α-Linolenic Acid (18:3n3)0.8 ± 0.10.5 ± 0.1Low
Arachidonic Acid (20:4n6)3.5 ± 0.22.1 ± 0.2Low
Eicosapentaenoic Acid (20:5n3)0.3 ± 0.10.2 ± 0.0Very Low
Docosahexaenoic Acid (22:6n3)1.2 ± 0.10.8 ± 0.1Very Low
Total SFA 40.0 39.2 -
Total MUFA 39.3 42.3 -
Total PUFA 16.3 15.9 -

Note: Data for A549 cells is presented as relative abundance due to the lack of a comprehensive quantitative profile in percentage format in the reviewed literature. "Present" indicates the fatty acid was detected. "High," "Moderate," and "Low" are qualitative descriptors based on available data comparing relative peak areas or fold changes.

Experimental Protocols: Methodologies for Fatty Acid Profile Analysis

The data presented in this guide is typically generated using the following key experimental methodologies.

Cell Culture and Harvesting
  • Cell Lines: MCF-7, HepG2, and A549 cells are cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Harvesting: Cells are grown to a confluence of 80-90% and then harvested. Adherent cells are washed with phosphate-buffered saline (PBS) and then detached using trypsin-EDTA. The cell suspension is centrifuged to obtain a cell pellet.

Lipid Extraction

A common and robust method for total lipid extraction is the Bligh and Dyer method.

  • Reagents: Chloroform (B151607), Methanol (B129727), 0.9% NaCl solution.

  • Procedure:

    • The cell pellet is resuspended in a mixture of chloroform and methanol (1:2, v/v).

    • The mixture is vortexed and incubated at room temperature.

    • Chloroform and 0.9% NaCl are added to create a biphasic system (final ratio of chloroform:methanol:water is 2:2:1.8).

    • The mixture is centrifuged to separate the layers.

    • The lower organic phase, containing the lipids, is carefully collected.

Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are converted to their more volatile methyl ester derivatives.

  • Reagents: Methanolic HCl or BF3-methanol.

  • Procedure:

    • The extracted lipids are dried under a stream of nitrogen.

    • Methanolic HCl or BF3-methanol is added, and the sample is heated (e.g., at 60°C for 1 hour) to facilitate the transesterification of fatty acids.

    • After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the FAMEs.

    • The upper hexane (B92381) layer containing the FAMEs is collected for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for FAME separation (e.g., a DB-23 or similar polar column).

  • Analysis: The FAMEs are separated based on their boiling points and polarity. The mass spectrometer identifies and quantifies each FAME based on its unique mass spectrum.

  • Quantification: The percentage of each fatty acid is calculated by dividing the peak area of the individual FAME by the total peak area of all identified FAMEs and multiplying by 100.

Visualization of Key Signaling Pathways

Fatty acids are not merely structural components; they are also critical signaling molecules that can influence a variety of cellular processes, including proliferation, apoptosis, and inflammation. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways affected by specific fatty acids in MCF-7, HepG2, and A549 cells.

Fatty_Acid_Analysis_Workflow Experimental Workflow for Fatty Acid Profiling cell_culture Cell Culture (MCF-7, HepG2, A549) harvesting Cell Harvesting cell_culture->harvesting lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) harvesting->lipid_extraction derivatization Derivatization to FAMEs lipid_extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Workflow for fatty acid profiling.

Oleic_Acid_Signaling_MCF7 Oleic Acid Signaling in MCF-7 Cells OA Oleic Acid (18:1n9) PKC PKC OA->PKC Src Src PKC->Src EGFR EGFR Src->EGFR MMPs MMPs EGFR->MMPs Invasion Cell Invasion MMPs->Invasion

Oleic acid promotes invasion in MCF-7 cells.

Linoleic_Acid_Signaling_HepG2 Linoleic Acid Signaling in HepG2 Cells LA Linoleic Acid (18:2n6) CellCycle Cell Cycle Arrest (G0/G1 Phase) LA->CellCycle Apoptosis Apoptosis LA->Apoptosis Proliferation Decreased Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Linoleic acid induces apoptosis in HepG2 cells.

Arachidonic_Acid_Signaling_A549 Arachidonic Acid Signaling in A549 Cells AA Arachidonic Acid (20:4n6) ERK p-ERK ↑ AA->ERK PPARg PPARγ ↓ ERK->PPARg FASN FASN ↓ PPARg->FASN Lipid_Metabolism Inhibition of Lipid Metabolism FASN->Lipid_Metabolism Growth_Suppression Growth Suppression Lipid_Metabolism->Growth_Suppression

Arachidonic acid signaling in A549 cells.

Unveiling the Unseen: A Comparative Guide to Pinpointing Double Bond Positions in Monounsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of monounsaturated fatty acids (MUFAs) is paramount. The location of a double bond within a MUFA can dramatically alter its biological function and physicochemical properties. This guide provides a comprehensive comparison of three leading analytical techniques for determining the double bond position in MUFAs: Ozonolysis-Mass Spectrometry (Ozonolysis-MS), Paternò-Büchi Reaction-Mass Spectrometry (PB-MS), and Dimethyl Disulfide Derivatization with Gas Chromatography-Mass Spectrometry (DMDS-GC-MS). We present a side-by-side analysis of their experimental protocols, performance metrics, and workflows to aid in selecting the most suitable method for your research needs.

Performance Comparison at a Glance

The choice of method for localizing double bonds in MUFAs often depends on the required sensitivity, throughput, and the available instrumentation. The following table summarizes key quantitative performance indicators for the three techniques.

FeatureOzonolysis-Mass SpectrometryPaternò-Büchi Reaction-Mass SpectrometryDMDS Derivatization-GC-MS
Principle Oxidative cleavage of the double bond by ozone, followed by mass analysis of the resulting fragments.Photochemical [2+2] cycloaddition of a ketone to the double bond, followed by tandem MS analysis of the resulting oxetane (B1205548).Addition of dimethyl disulfide across the double bond, followed by GC separation and mass spectrometric fragmentation of the adduct.
Sensitivity High; dynamic range of up to five orders of magnitude has been reported.[1][2]High; enables confident and sensitive determination.[3][4]Good; limits of detection in the low femtomol range on-column have been achieved.[5][6]
Accuracy Excellent; relative abundance of diagnostic fragments quantitatively reflects isomer ratios with a correlation coefficient of 0.99.[7]High; provides confident structural identification.[8]High; allows for positive identification of isomers.[9]
Linear Range Wide dynamic range reported.[1][2]Not explicitly stated in reviewed literature.0.05–100 μg/mL for a range of fatty acid methyl esters.[6]
Throughput High, especially with online methods like OzESI-MS.[10]Fast, with online reaction times of 10-30 seconds.[11]Lower, due to the derivatization step and chromatographic separation time.
Sample Requirement Low, suitable for complex biological matrices.[1]Low, applicable to complex mixtures and single-cell analysis.[3][12]Typically requires microgram quantities for derivatization.
Instrumentation Mass spectrometer (e.g., with ESI, DART, or MALDI source), ozone generator.[10][13]Mass spectrometer with a nano-ESI source, UV lamp.[3][8]Gas chromatograph-mass spectrometer (GC-MS).[9][14]
Derivatization Not required in the traditional sense, but involves an in-situ chemical reaction.In-situ photochemical reaction.Required pre-column derivatization.[14]

Experimental Workflows and Methodologies

A detailed understanding of the experimental workflow is crucial for the successful implementation of these techniques. Below, we provide diagrams and protocols for each method.

Ozonolysis-Mass Spectrometry

This technique leverages the selective reaction of ozone with carbon-carbon double bonds. The resulting cleavage produces two smaller molecules, typically aldehydes and Criegee ions or carboxylates, from each fatty acid. The masses of these fragments directly reveal the position of the original double bond.

Ozonolysis_MS_Workflow Ozonolysis-Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_ozonolysis Ozonolysis cluster_analysis Analysis Sample Fatty Acid Sample Ozone Introduction of Ozone (Online or Offline) Sample->Ozone Reaction MS Mass Spectrometry (e.g., ESI, DART) Ozone->MS Ionization Data Data Analysis (Fragment Mass Identification) MS->Data Detection

Figure 1. Ozonolysis-Mass Spectrometry Workflow

Experimental Protocol: Online Ozone-Induced Dissociation (OzID)

  • Sample Preparation: Fatty acids are extracted from the biological matrix and dissolved in a solvent compatible with electrospray ionization (e.g., methanol/chloroform).

  • Infusion and Ionization: The sample solution is infused into the mass spectrometer via an electrospray ionization (ESI) source to generate gaseous fatty acid ions.

  • Ozonolysis: The ions are directed into a collision cell or ion trap that has been modified to introduce a controlled flow of ozone. The ozone reacts with the double bonds of the fatty acid ions, causing them to fragment.

  • Mass Analysis: The resulting fragment ions are then analyzed by the mass spectrometer. The masses of the two primary fragments, which correspond to the two parts of the fatty acid chain cleaved at the double bond, are used to determine the double bond's original position.

Paternò-Büchi Reaction-Mass Spectrometry

The Paternò-Büchi reaction is a photochemical process that forms an oxetane ring at the site of a carbon-carbon double bond through a [2+2] cycloaddition with a carbonyl compound, typically acetone (B3395972). Subsequent tandem mass spectrometry (MS/MS) of the oxetane-modified fatty acid produces characteristic fragment ions that pinpoint the double bond's location.

PB_MS_Workflow Paternò-Büchi Reaction-MS Workflow cluster_sample_prep Sample Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis Sample Fatty Acid in Acetone-Containing Solvent UV UV Irradiation (e.g., 254 nm) near nano-ESI emitter Sample->UV Ionization & Reaction MSMS Tandem Mass Spectrometry (MS/MS) UV->MSMS Fragmentation Data Data Analysis (Diagnostic Ion Identification) MSMS->Data Detection

Figure 2. Paternò-Büchi Reaction-MS Workflow

Experimental Protocol: Online PB-MS/MS

  • Sample Preparation: The fatty acid sample is dissolved in a solvent mixture containing acetone, often in a 1:1 ratio with water or methanol.[8]

  • Online Reaction and Ionization: The sample solution is infused through a nano-electrospray ionization (nano-ESI) emitter. A low-pressure mercury lamp emitting UV light at 254 nm is positioned in close proximity (e.g., 1 cm) to the nano-ESI tip.[8] The UV irradiation initiates the Paternò-Büchi reaction between the fatty acid's double bond and acetone in the electrospray plume, forming the oxetane-modified fatty acid ion.

  • Tandem Mass Spectrometry (MS/MS): The ion corresponding to the oxetane-adducted fatty acid is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID).

  • Data Analysis: The resulting MS/MS spectrum contains diagnostic fragment ions from the cleavage of the oxetane ring. The masses of these fragments are used to identify the original position of the double bond.

Dimethyl Disulfide Derivatization with Gas Chromatography-Mass Spectrometry

This classic method involves a chemical derivatization step where dimethyl disulfide (DMDS) is added across the double bond of the fatty acid methyl ester (FAME). The resulting DMDS adduct is then analyzed by GC-MS. During electron ionization in the mass spectrometer, the molecule fragments between the two sulfur atoms, producing two key fragment ions whose masses reveal the original location of the double bond.

DMDS_GCMS_Workflow DMDS Derivatization-GC-MS Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis FAME Fatty Acid Methyl Ester (FAME) DMDS DMDS Reaction (with Iodine Catalyst) FAME->DMDS GC Gas Chromatography (Separation) DMDS->GC MS Mass Spectrometry (Fragmentation & Detection) GC->MS Data Data Analysis (Mass Spectrum Interpretation) MS->Data

Figure 3. DMDS Derivatization-GC-MS Workflow

Experimental Protocol: DMDS Derivatization

  • Fatty Acid Methyl Ester (FAME) Preparation: The fatty acid sample is first converted to its methyl ester (FAME) if it is not already in this form.

  • Derivatization Reaction: The FAME sample is mixed with dimethyl disulfide and a catalytic amount of iodine in a suitable solvent.[14] The reaction mixture is typically heated (e.g., at 35-40°C) for a period of time (e.g., 1 hour) to facilitate the addition of DMDS across the double bond.[14]

  • Reaction Quenching and Extraction: The reaction is stopped by adding a solution of sodium thiosulfate (B1220275) to remove excess iodine. The DMDS adduct is then extracted into an organic solvent like hexane.

  • GC-MS Analysis: The extracted DMDS adduct is injected into a gas chromatograph for separation from other components. The eluting adduct enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented.

  • Data Analysis: The resulting mass spectrum is analyzed for the characteristic fragment ions that arise from cleavage between the two sulfur atoms. The masses of these fragments indicate the position of the original double bond.

References

A Comparative Guide to the Isomeric Differentiation of Nonadecenoic Acids by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural characterization of fatty acid isomers, such as the various positional isomers of nonadecenoic acid (C19:1), is a significant analytical challenge in lipidomics. Distinguishing between these isomers is crucial for understanding their distinct biological roles and for the development of targeted therapeutics. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of key MS/MS-based methodologies for the differentiation of nonadecenoic acid isomers, supported by experimental data and detailed protocols.

Comparison of Key Methodologies

Several innovative MS/MS techniques have been developed to pinpoint the location of the carbon-carbon double bond (C=C) in unsaturated fatty acids. The primary approaches involve chemical derivatization or online reactions coupled with mass spectrometry to induce specific fragmentation patterns that are diagnostic of the double bond's position. The table below summarizes and compares the leading methods applicable to the analysis of nonadecenoic acid isomers.

Methodology Principle Advantages Limitations Throughput Typical Application
Paternò-Büchi (PB) Reaction MS/MS Photochemical [2+2] cycloaddition of a carbonyl compound (e.g., acetone) across the C=C bond to form an oxetane (B1205548) ring. Subsequent CID of the derivatized lipid yields fragment ions that are diagnostic of the original double bond position.[1][2][3]- Robust and specific for C=C bonds.- Can be performed online with nano-electrospray ionization.[1]- Applicable to a wide range of unsaturated lipids.[1][4]- Requires a UV light source for the photochemical reaction.- Potential for side reactions with some derivatizing reagents.[3]HighDetailed structural elucidation of unsaturated fatty acids in complex mixtures.
Ozonolysis MS/MS (Oz-MS/MS) Gas-phase or solution-phase reaction with ozone to cleave the C=C bond, producing aldehyde and Criegee product ions. The masses of these products directly indicate the position of the double bond.[5][6][7]- Highly specific for C=C bonds.- Can be integrated into the mass spectrometer for online analysis.[5][8]- Enables de novo identification of double bond positions in complex samples.[5]- Requires an ozone generator and modifications to the mass spectrometer for gas-phase reactions.- Potential for complex product mixtures in solution-phase reactions.HighDiscovery-oriented lipidomics and unambiguous identification of fatty acid isomers.
Chemical Derivatization of Carboxyl Group Esterification or amidation of the carboxylic acid headgroup to improve ionization efficiency and induce charge-remote fragmentation upon CID.- Greatly enhances sensitivity in positive ion mode ESI-MS.[9][10]- Can provide some structural information through fragmentation patterns.[9]- Does not directly reveal the double bond position without specific fragmentation behavior.- Primarily used for quantification and improved detection.Moderate to HighQuantitative analysis of fatty acids and improved sensitivity in LC-MS workflows.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation of isomers prior to their introduction into the mass spectrometer for individual fragmentation and analysis.[11][12][13]- Can resolve isomers that are indistinguishable by MS alone.- Well-established and widely available technique.- Co-elution of isomers can still occur, leading to ambiguous results.- Method development for complete separation can be time-consuming.ModerateRoutine analysis and quantification of known fatty acid isomers in biological samples.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these advanced analytical techniques. Below are representative protocols for the Paternò-Büchi reaction and ozonolysis-based MS/MS methods.

Paternò-Büchi (PB) Reaction Coupled with MS/MS

This protocol is based on the online nano-electrospray ionization method.[1][2]

1. Sample Preparation:

  • Dissolve the lipid extract or nonadecenoic acid standard in a solution of 50/50 (v/v) acetone/water.[2]

2. Mass Spectrometry Analysis:

  • Infuse the sample solution into a mass spectrometer using a nano-electrospray ionization (nano-ESI) source with a pulled borosilicate glass capillary emitter.

  • Position a low-pressure mercury lamp, emitting at 254 nm, approximately 1.0 cm away from the nano-ESI emitter to irradiate the spray plume.[2] This initiates the Paternò-Büchi reaction between the analyte and acetone.

  • Acquire mass spectra in the desired mass range to detect the [M+Acetone-H]⁻ or other adduct ions of the derivatized nonadecenoic acid.

  • Perform tandem mass spectrometry (MS/MS) on the precursor ion of the PB product. The collision-induced dissociation (CID) will cleave the oxetane ring, generating diagnostic fragment ions that reveal the position of the original double bond.

Ozone-enabled Fatty Acid Discovery (OzFAD) Workflow

This protocol outlines a liquid chromatography-mass spectrometry approach with online gas-phase ozonolysis.[5][8]

1. Sample Preparation:

  • Prepare lipid extracts from the biological sample of interest (e.g., plasma, cells).

  • Reconstitute the sample in a suitable solvent for reversed-phase liquid chromatography.

2. LC-MS/MS with Ozonolysis:

  • Load the sample onto a reversed-phase LC column for separation.

  • The eluent from the LC is directed to an electrospray ionization source of a mass spectrometer that has been modified to allow the introduction of ozone gas into the ion mobility region or a similar reaction cell.[5][8]

  • Operate the mass spectrometer in a data-independent acquisition (DIA) mode, where all ions are subjected to ozonolysis.

  • The ozone reacts with the double bonds of the ionized fatty acids, leading to cleavage and the formation of characteristic aldehyde and Criegee product ions.

  • The resulting product ions are assigned to their precursor ions based on retention time alignment.

  • For confirmation, data-dependent acquisition (DDA) can be used to trigger MS/MS on specific precursor ions to obtain clean fragmentation spectra of the ozonolysis products.[8]

Visualizing the Workflows

To better illustrate the experimental and logical processes involved in the isomeric differentiation of nonadecenoic acids, the following diagrams are provided.

Isomeric_Differentiation_Challenge cluster_isomers Nonadecenoic Acid Isomers (C19:1) cluster_ms Standard MS Analysis cluster_msms Advanced MS/MS Workflow isomer1 C19:1 (n-9) ms Mass Spectrometer isomer1->ms derivatization Derivatization/ Reaction isomer1->derivatization isomer2 C19:1 (n-10) isomer2->ms isomer2->derivatization isomer3 C19:1 (n-7) isomer3->ms isomer3->derivatization ms_result Identical m/z (Indistinguishable) ms->ms_result msms Tandem MS (MS/MS) derivatization->msms msms_result Unique Fragment Ions (Differentiated) msms->msms_result

Caption: Logical workflow for isomeric differentiation by MS/MS.

Paterno_Buchi_Workflow sample Sample in Acetone/Water nanoesi Nano-ESI Source sample->nanoesi ms1 MS Scan (Detect PB Product) nanoesi->ms1 uv_light UV Lamp (254 nm) uv_light->nanoesi irradiates plume cid Collision-Induced Dissociation (CID) ms1->cid Isolate Precursor ms2 MS/MS Scan (Detect Fragments) cid->ms2 result Diagnostic Ions (Double Bond Location) ms2->result

Caption: Experimental workflow for Paternò-Büchi (PB) MS/MS.

Ozonolysis_Workflow sample Lipid Extract lc Liquid Chromatography (Separation) sample->lc esi ESI Source lc->esi reaction_cell Gas-Phase Reaction Cell esi->reaction_cell ozone Ozone Gas ozone->reaction_cell ms Mass Analyzer reaction_cell->ms result Diagnostic Aldehydes (Double Bond Location) ms->result

Caption: Experimental workflow for online Ozonolysis MS/MS.

References

Inter-laboratory Comparison of Fatty Acid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common methodologies for fatty acid analysis, with a focus on inter-laboratory performance and validation. It is intended for researchers, scientists, and drug development professionals who require accurate and reproducible fatty acid quantification. The information presented is synthesized from inter-laboratory comparison studies, proficiency testing programs, and established analytical methodologies to assist in method selection and evaluation.

Data Presentation: Performance in Inter-laboratory Studies

The accuracy and precision of fatty acid analysis can vary between laboratories. Proficiency testing programs, such as the Fatty Acid Quality Assurance Program (FAQAP) conducted by the National Institute of Standards and Technology (NIST) in collaboration with the National Institutes of Health Office of Dietary Supplements (NIH-ODS) and the Centers for Disease Control and Prevention (CDC), provide valuable insights into the expected performance of these methods.[1][2][3][4]

The following tables summarize typical performance data from such inter-laboratory studies. This data serves as a benchmark for evaluating the accuracy and precision of fatty acid analysis methods.

Table 1: Inter-laboratory Precision for Selected Fatty Acids in Human Serum/Plasma

Fatty AcidMean Relative Standard Deviation (RSD) Within Laboratory (Repeatability)Mean Relative Standard Deviation (RSD) Between Laboratories (Reproducibility)
C16:0 (Palmitic Acid)< 10%< 20%
C18:0 (Stearic Acid)< 10%< 20%
C18:1n-9 (Oleic Acid)< 10%< 20%
C18:2n-6 (Linoleic Acid)< 15%< 25%
C20:4n-6 (Arachidonic Acid)< 15%< 25%
C20:5n-3 (Eicosapentaenoic Acid, EPA)< 20%< 30%
C22:6n-3 (Docosahexaenoic Acid, DHA)< 20%< 30%

Data synthesized from findings in the Fatty Acid Quality Assurance Program (FAQAP). The precision of individual laboratory data was generally good, with relative standard deviations typically below 20%.[3]

Table 2: Method Validation Parameters for Fatty Acid Analysis by GC-FID

Validation ParameterTypical Acceptance Criteria
Linearity (R²)> 0.990[5]
Accuracy (Recovery)80% - 120%
Precision (RSD)≤ 15%
Limit of Detection (LOD)Method Dependent
Limit of Quantification (LOQ)Method Dependent
SpecificityNo interference at the retention time of the analyte

These parameters are crucial for the validation of any quantitative analytical method.[6][7]

Experimental Protocols

The most widely used methods for fatty acid analysis are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] Both methods require the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[9][10][11]

1. Sample Preparation: Lipid Extraction and Derivatization to FAMEs

This initial step is critical and can be a significant source of variability.

  • Lipid Extraction: Lipids are typically extracted from the sample matrix using organic solvents. A common method is the Bligh and Dyer method, which uses a chloroform/methanol (B129727)/water mixture.[7] For solid samples, hydrolysis with a strong acid or alkali may be necessary before extraction.[11]

  • Internal Standard Addition: To ensure accurate quantification and to correct for variations in sample preparation and analysis, a synthetic internal standard (IS) that is not naturally present in the sample is added.[11][12] Common internal standards include odd-chain fatty acids (e.g., C17:0, C19:0) or deuterated fatty acids.[12]

  • Saponification and Transesterification: The extracted lipids undergo saponification to release the fatty acids from their glycerol (B35011) backbone. This is followed by transesterification to convert the free fatty acids into FAMEs.[9][11] A common reagent for this is boron trifluoride in methanol (BF3/MeOH).[1][7][13] The mixture is heated, and after cooling, the FAMEs are extracted with an organic solvent like hexane.[1]

2. GC-FID and GC-MS Analysis

  • Gas Chromatography (GC): The extracted FAMEs are injected into a gas chromatograph. The GC separates the different FAMEs based on their boiling points and interaction with a stationary phase within a capillary column.[10] High-polarity capillary columns are typically used for FAME separation.[7]

  • Detection:

    • Flame Ionization Detector (FID): As the separated FAMEs exit the GC column, they are burned in a hydrogen flame. This produces ions that generate a current, which is proportional to the amount of the compound. GC-FID is known for its high accuracy and is widely used for routine quantitative analysis.[14][15]

    • Mass Spectrometry (MS): The MS detector ionizes the FAMEs and separates the ions based on their mass-to-charge ratio. This provides structural information and allows for the identification of the fatty acids. GC-MS offers higher sensitivity and specificity compared to GC-FID and is particularly useful for analyzing complex mixtures and identifying unknown compounds.[9][16][17]

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated using a series of standards with known concentrations of each FAME.[1]

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives B Select Standard Reference Material (SRM) A->B C Develop Standardized Protocol B->C D Distribute SRM & Protocol to Participating Labs C->D E Labs Perform Fatty Acid Analysis D->E F Collect & Compile Data from all Labs E->F G Statistical Analysis (Repeatability, Reproducibility) F->G H Generate Comparison Report G->H Fatty_Acid_Analysis_Method_Selection cluster_start Starting Point cluster_decision Decision Criteria cluster_methods Analytical Methods Start Need for Fatty Acid Analysis D1 Is structural identification required? Start->D1 D2 Is high sensitivity for trace amounts needed? D1->D2 No GCMS GC-MS D1->GCMS Yes D2->GCMS Yes GCFID GC-FID D2->GCFID No (Routine Quantification)

References

A Comparative Analysis of (E)-nonadec-7-enoic Acid and Oleic Acid: Unraveling Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant disparity in the available research on the biological effects of (E)-nonadec-7-enoic acid compared to the extensively studied oleic acid. While oleic acid is well-characterized as a key player in numerous physiological processes, data on the biological activities of this compound are currently scarce, precluding a direct, data-driven comparison of their effects. This guide, therefore, summarizes the known biological roles of oleic acid and highlights the current knowledge gap regarding this compound.

This compound: An Uncharted Territory

This compound is identified as a biochemical reagent and an organic compound for life science research. However, detailed studies elucidating its specific biological effects, mechanism of action, and potential therapeutic applications are not available in the current body of scientific literature. Its chemical structure and properties are documented, but its physiological relevance remains to be investigated.

Oleic Acid: A Multifaceted Fatty Acid

Oleic acid, a monounsaturated omega-9 fatty acid, is a major component of olive oil and is recognized for its diverse biological activities. It plays a crucial role in cellular signaling, metabolism, and inflammation.

Anti-inflammatory and Immune Modulatory Effects

Oleic acid is known to possess anti-inflammatory properties. It can influence the composition of cell membranes, which in turn affects intracellular signaling pathways and gene expression related to inflammation.[1][2] One of the key mechanisms is its ability to act as a natural activator of sirtuin 1 (SIRT1), which can inhibit the pro-inflammatory NF-κB signaling pathway.[1][2] Furthermore, its derivative, oleoylethanolamide (OEA), is an endogenous ligand of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in regulating inflammation.[1][2]

Role in Cellular Metabolism and Signaling

Oleic acid is a potent regulator of intracellular signaling pathways that govern metabolism. It has been shown to improve mitochondrial biogenesis and influence key metabolic regulators like peroxisome proliferator-activated receptors (PPARs) and AMPK. In muscle cells, oleic acid promotes differentiation and enhances glucose uptake, partly through the activation of the Akt/protein kinase B pathway. It also modulates the expression of genes involved in muscle metabolism and differentiation.

Cardiovascular and Other Health Benefits

The high oleic acid content in the Mediterranean diet is often linked to its cardioprotective effects.[1][2] Studies have shown that diets enriched in oleic acid can have favorable effects on cholesterol levels.

Future Directions

The lack of research on this compound presents an opportunity for future investigations. Studies are needed to determine its biological activities, including its potential anti-inflammatory, metabolic, or other physiological effects. A direct comparative study with oleic acid would be highly valuable to understand the structure-activity relationship and to identify any unique properties of this compound. Such research could potentially uncover new therapeutic applications for this understudied fatty acid.

Conclusion

While oleic acid is a well-established bioactive compound with numerous documented health benefits, this compound remains largely unexplored. The absence of experimental data on the biological effects of this compound makes a direct comparison with oleic acid impossible at this time. Further research is essential to elucidate the physiological roles of this compound and to assess its potential as a therapeutic agent.

References

Safety Operating Guide

Proper Disposal of (E)-nonadec-7-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (E)-nonadec-7-enoic acid, ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Safety glasses or goggles
Chemical-resistant gloves (e.g., nitrile)
Laboratory coat

Step-by-Step Disposal Procedure

The disposal of this compound, like many research chemicals, is dependent on whether it has been contaminated with other hazardous substances.

1. Uncontaminated this compound:

If the compound is in its pure form, or only mixed with non-hazardous materials (e.g., neutral oils of biological origin), it can typically be managed as non-hazardous waste oil.[3]

  • Step 1: Collection: Collect the waste this compound in a designated, leak-proof container. The container must be clearly labeled "Used Oil" and should include the full chemical name: "this compound."[3]

  • Step 2: Storage: Keep the container sealed when not in use and store it in a designated secondary containment area to prevent spills.[3]

  • Step 3: Institutional Pickup: Arrange for pickup of the waste container through your institution's Environmental Health and Safety (EHS) department.[3]

2. Contaminated this compound:

If the this compound has been mixed with any hazardous materials, such as solvents or heavy metals, it must be treated as hazardous waste.[3]

  • Step 1: Collection: Collect the contaminated waste in a designated, leak-proof hazardous waste container.

  • Step 2: Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and any contaminants.

  • Step 3: Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Step 4: Institutional Pickup: Contact your institution's EHS department to arrange for the proper disposal of the hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal check_contamination Is the waste contaminated with hazardous materials (e.g., solvents, heavy metals)? start->check_contamination non_hazardous Treat as Non-Hazardous Used Oil check_contamination->non_hazardous No hazardous Treat as Hazardous Waste check_contamination->hazardous Yes collect_non_hazardous Collect in a container labeled 'Used Oil' and 'this compound' non_hazardous->collect_non_hazardous collect_hazardous Collect in a hazardous waste container. List all constituents. hazardous->collect_hazardous store_non_hazardous Store in a designated secondary containment area. collect_non_hazardous->store_non_hazardous store_hazardous Store in a designated hazardous waste accumulation area. collect_hazardous->store_hazardous contact_ehs_non_hazardous Arrange for pickup by Environmental Health & Safety (EHS). store_non_hazardous->contact_ehs_non_hazardous contact_ehs_hazardous Arrange for pickup by Environmental Health & Safety (EHS). store_hazardous->contact_ehs_hazardous end_process End of Disposal Process contact_ehs_non_hazardous->end_process contact_ehs_hazardous->end_process

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, upholding the highest standards of laboratory practice. Always consult your institution's specific waste management guidelines and the relevant Safety Data Sheets for any chemicals you are working with.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.